5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGHMVDZIWJNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630869 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245095-96-9 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its rigid, planar framework, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, is highly amenable to chemical modification, making it a "privileged" structure in drug design.[1] Compounds built upon this core exhibit a vast spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, anti-inflammatory, and antiviral properties.[1][3][4][5] This versatility has led to the development of several clinically approved drugs, particularly in oncology.[3][6]
Beyond its therapeutic relevance, the pyrazolo[1,5-a]pyrimidine motif has also garnered attention in materials science for its unique photophysical and fluorescent properties.[2][7] This guide focuses specifically on This compound , a key intermediate whose strategic placement of functional groups—a reactive chlorine atom and a nucleophilic amine—makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries.
Core Physicochemical Properties
This compound is typically an off-white solid at room temperature. Its fundamental properties are summarized below, providing a baseline for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 245095-96-9 | [8][9][10] |
| Molecular Formula | C₆H₅ClN₄ | [10][11] |
| Molecular Weight | 168.58 g/mol | [10][11] |
| Appearance | White to off-white solid | [12] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [12] |
| Solubility | Generally soluble in organic solvents like ethanol and chloroform; likely sparingly soluble in water. | [13] |
Synthetic Pathways: Building the Core
The synthesis of this compound is most efficiently achieved through a regioselective amination of a dichloro-precursor. Understanding this pathway is crucial for its production and for appreciating the differential reactivity of the halogenated positions.
Primary Synthetic Route: Selective Amination
The most direct synthesis involves the treatment of 5,7-dichloropyrazolo[1,5-a]pyrimidine with an amine source. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C5.[14] This differential reactivity allows for a highly selective reaction.
A typical protocol is as follows:
-
Starting Material: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
-
Reagent: Ammonium hydroxide (NH₄OH) is added to the starting material in a sealed pressure vessel.[15]
-
Conditions: The vessel is heated to approximately 85°C for several hours.[15] The elevated temperature and pressure facilitate the displacement of the C7-chloride.
-
Work-up: Upon cooling, the product precipitates as a solid and can be isolated by vacuum filtration. This method often proceeds to completion, affording the desired this compound in high yield.[15]
Caption: Primary synthesis via selective nucleophilic aromatic substitution.
General Scaffold Synthesis
The underlying pyrazolo[1,5-a]pyrimidine core is typically constructed via a condensation reaction. This provides context for the synthesis of the dichloro-precursor itself.
-
Condensation: A 5-aminopyrazole derivative reacts with a β-dicarbonyl compound, such as diethyl malonate, typically under basic conditions (e.g., sodium ethoxide). This cyclocondensation forms a dihydroxypyrazolo[1,5-a]pyrimidine.[14][16]
-
Chlorination: The resulting diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert both hydroxyl groups into chlorides, yielding the 5,7-dichloro intermediate.[14][16]
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its two distinct reactive sites, which allow for sequential and controlled functionalization.
Caption: Reactivity map showing the primary sites for derivatization.
Reactions at the C5-Chloro Position
The chlorine atom at the C5 position is the primary handle for introducing molecular diversity. It readily undergoes two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C7-Cl of the precursor, the C5-Cl is still susceptible to displacement by a wide range of nucleophiles, particularly amines. This reaction is fundamental to building libraries of kinase inhibitors, where different amine side chains are installed at this position to probe the active site of the target enzyme.[17]
-
Palladium-Catalyzed Cross-Coupling: The C5-Cl is an excellent substrate for cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings.[4][14] These powerful methods allow for the formation of C-C and C-N bonds, enabling the attachment of various aryl and heteroaryl moieties, which is critical for modulating the compound's pharmacological and pharmacokinetic properties.[1]
Reactions at the C7-Amino Group
The exocyclic amine at the C7 position behaves as a typical aromatic amine. It can be acylated, alkylated, or used in condensation reactions. While derivatization at C5 is more common for core modifications in drug discovery, the C7-amine can be functionalized to fine-tune solubility, hydrogen bonding capacity, or other physicochemical properties.
Spectroscopic Characterization
Definitive structural confirmation relies on standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral features are expected:
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three aromatic protons on the heterocyclic core (H2, H3, H6) are expected in the aromatic region of the spectrum.[18][19] A broad singlet, corresponding to the two protons of the C7-NH₂ group, would also be present. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the bicyclic core are anticipated. The chemical shifts would be influenced by the attached heteroatoms (N) and substituents (Cl, NH₂).[18] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) at m/z 168. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic peak (M+2)⁺ at m/z 170 with an intensity of approximately one-third of the molecular ion peak is a definitive indicator of a monochlorinated compound. |
Applications in Drug Discovery and Chemical Biology
This compound is not an end product but a strategic starting material for synthesizing high-value molecules.
-
Kinase Inhibitors: This is the most significant area of application. The scaffold is a validated pharmacophore for targeting a multitude of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[1][4] The title compound is a precursor for inhibitors of IRAK4 (inflammatory diseases), PI3Kδ (cancer, inflammatory diseases), and Tropomyosin Receptor Kinases (Trks) for treating solid tumors.[3][5][17]
-
Anticancer Therapeutics: As a direct consequence of its utility in kinase inhibitor synthesis, the scaffold is integral to oncology research.[2] The ability to rapidly generate diverse derivatives from this compound allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[4]
-
Antimicrobial Agents: Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[20][21]
-
Antiviral and Anti-inflammatory Agents: The broad biological activity profile of this scaffold extends to antiviral and anti-inflammatory applications, making it a versatile platform for addressing a wide range of therapeutic needs.[1][22]
Conclusion
This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined chemical properties, characterized by two distinct and controllably reactive functional groups, make it an ideal and versatile intermediate. Its established synthetic routes and predictable reactivity provide researchers and drug development professionals with a reliable platform for the rational design and synthesis of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. The continued exploration of derivatives originating from this core building block promises to yield new and impactful chemical entities for both medicine and materials science.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound | CAS#:245095-96-9 | Chemsrc [chemsrc.com]
- 9. This compound | 245095-96-9 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound | 245095-96-9 [m.chemicalbook.com]
- 13. zhonghanchemical.com [zhonghanchemical.com]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 245095-96-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application as a key intermediate in the development of targeted therapeutics, most notably kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and subsequent functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] This scaffold is considered a "privileged" structure in drug discovery, as its derivatives have shown potent inhibitory activity against a variety of protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][3] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This compound (CAS: 245095-96-9) has emerged as a particularly valuable intermediate. The presence of a chlorine atom at the 5-position and an amino group at the 7-position provides two distinct points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. Its application in the development of inhibitors for targets such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and various Cyclin-Dependent Kinases (CDKs) underscores its importance in the pursuit of novel therapeutics for inflammatory diseases and cancer.[4][5]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 245095-96-9 | [6][7] |
| Molecular Formula | C₆H₅ClN₄ | [6][7] |
| Molecular Weight | 168.58 g/mol | [6][7] |
| Appearance | White to off-white solid | [6] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C | [6] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed)[6]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Always consult the full Safety Data Sheet (SDS) before handling this compound.[8] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be strictly followed.[8]
Synthesis of this compound
The most direct and commonly employed synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on the more reactive 7-position of 5,7-dichloropyrazolo[1,5-a]pyrimidine.
Reaction Scheme
Caption: Synthesis of this compound.
Mechanistic Insight: Regioselectivity of the SNAr Reaction
The pyrimidine ring in 5,7-dichloropyrazolo[1,5-a]pyrimidine is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the 7-position is significantly more reactive towards nucleophilic displacement than the chlorine at the 5-position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer-type intermediate formed upon nucleophilic attack at each position. Computational studies, such as those employing Quantum Mechanics (QM) to calculate Lowest Unoccupied Molecular Orbital (LUMO) distributions and activation energies, can predict and confirm this selectivity.[2] The LUMO often shows a larger coefficient at the C7 position, indicating it as the more electrophilic site.
Detailed Experimental Protocol
This protocol is adapted from a procedure described in the patent literature.[1]
Materials:
-
5,7-Dichloropyrazolo[1,5-a]pyrimidine
-
Ammonium hydroxide (NH₄OH) solution
-
A suitable pressure vessel or sealed tube
Procedure:
-
To a sealed vessel, add 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equivalent).
-
Add an excess of ammonium hydroxide solution (e.g., 10-15 volumes).
-
Seal the vessel securely.
-
Heat the reaction mixture to 85 °C with stirring.
-
Maintain this temperature for approximately 2.5 to 3 hours. The progress of the reaction can be monitored by a change in the physical appearance of the solid from a foamy to a free-flowing consistency.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.[1]
Yield: Quantitative yields have been reported for this transformation.[1]
Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 5-position, which can be displaced by various nucleophiles or participate in cross-coupling reactions. The amino group at the 7-position can also be functionalized, though it is generally less reactive.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for the formation of C-C and C-N bonds, respectively.[9]
This reaction allows for the introduction of aryl or heteroaryl substituents at the 5-position.
Caption: General scheme for the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Add a suitable degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This reaction is instrumental for synthesizing N-aryl or N-alkyl derivatives at the 5-position, a common structural motif in kinase inhibitors.[10]
Caption: General scheme for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Heat the reaction mixture at 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Characterization
While a dedicated, publicly available full dataset for this compound is scarce, the expected spectroscopic features can be inferred from data on closely related pyrazolo[1,5-a]pyrimidine derivatives.[3][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings. The amino protons at the 7-position would likely appear as a broad singlet. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro and amino substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six carbon atoms of the bicyclic system. The carbon atom attached to the chlorine (C5) would be expected to have a chemical shift in the typical range for chlorinated aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3200-3400 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic rings.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio) would be a key diagnostic feature.
Applications in Drug Discovery: A Case Study
This compound is a key starting material in the synthesis of potent and selective inhibitors of IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory diseases.[4] In the synthesis of these inhibitors, the chlorine atom at the 5-position is typically displaced via a Buchwald-Hartwig amination with a substituted pyrazole, while the amino group at the 7-position is often acylated or further functionalized.[4]
Caption: Role in IRAK4 inhibitor synthesis workflow.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the differential reactivity of its chloro and amino substituents allow for the facile construction of diverse molecular architectures. The robust and well-established protocols for its functionalization, particularly through palladium-catalyzed cross-coupling reactions, make it an invaluable tool for medicinal chemists. This guide provides a solid foundation for researchers to confidently and effectively utilize this key intermediate in their drug discovery endeavors.
References
- 1. rsc.org [rsc.org]
- 2. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. jocpr.com [jocpr.com]
- 4. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl- [webbook.nist.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine (CAS: 245095-96-9) for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers
Abstract: This guide provides a detailed technical overview of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core physicochemical properties, validated synthetic protocols, and its strategic application as a versatile building block in the development of novel therapeutics, particularly protein kinase inhibitors. The narrative is grounded in established scientific principles and supported by authoritative references to provide researchers and drug development professionals with a practical and reliable resource.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused, planar N-heterocyclic system that is considered a "privileged scaffold" in modern drug discovery.[1] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Compounds based on this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]
Within this important class of molecules, this compound serves as a crucial synthetic intermediate.[4] Its structure contains two key reactive sites: an amino group and a strategically placed chlorine atom. This dual functionality allows for sequential, directed modifications, making it an ideal starting point for constructing diverse chemical libraries aimed at identifying potent and selective drug candidates. Its primary utility lies in the synthesis of targeted therapies, most notably protein kinase inhibitors for oncology.[3][4]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and characteristics of this compound are summarized below.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₄ | [5][6] |
| Molecular Weight | 168.58 g/mol | [4][5][6] |
| CAS Number | 245095-96-9 | [5][6] |
| Appearance | Yellow-tinged white solid | [5] |
| SMILES | NC1=CC(Cl)=NC2=CC=NN21 | [6] |
| Topological Polar Surface Area | 56.21 Ų | [6] |
| LogP (calculated) | 0.9649 | [6] |
Chemical Structure
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
The synthetic accessibility of this compound is a key factor in its widespread use. The primary and most direct route involves the selective amination of a dichloro-precursor.
Primary Synthetic Pathway: Selective Amination
The most common synthesis involves the reaction of 5,7-dichloropyrazolo[1,5-a]pyrimidine with ammonium hydroxide.[5] The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is significantly more reactive towards nucleophilic substitution than the chlorine at the 5-position, allowing for a selective reaction.[7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from publicly available patent literature, demonstrating a self-validating system for producing the target compound with high yield.[5]
Objective: To synthesize this compound from 5,7-dichloropyrazolo[1,5-a]pyrimidine.
Materials:
-
5,7-dichloropyrazolo[1,5-a]pyrimidine
-
Ammonium hydroxide (NH₄OH) solution
-
A sealable pressure vessel
-
Heating mantle or oil bath
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a sealable pressure vessel, add 5,7-dichloropyrazolo[1,5-a]pyrimidine (e.g., 7.6 g, 40.4 mmol).
-
Reagent Addition: Add an excess of ammonium hydroxide solution (e.g., 100 mL) to the vessel.
-
Causality Insight: Using a large excess of the nucleophile (ammonia) and conducting the reaction in a sealed vessel ensures the reaction proceeds to completion by maintaining a high concentration of the reagent and preventing the volatile ammonia from escaping at elevated temperatures.
-
-
Heating: Seal the vessel securely and heat the mixture to 85°C for approximately 2.5 hours. Monitor the reaction for a change in the solid's consistency (e.g., from a foamy to a free-flowing solid), which indicates product formation.
-
Cooling & Crystallization: Remove the vessel from the heat source and allow it to cool slowly to room temperature overnight.
-
Causality Insight: Slow cooling promotes the crystallization of the product out of the solution, maximizing the isolated yield and improving purity.
-
-
Isolation: Collect the solid product by vacuum filtration. Dry the collected solid thoroughly under vacuum.
-
Confirmation: The resulting yellow-tinged white solid is this compound, which can be confirmed by standard analytical techniques (NMR, LC-MS). The reported yield for this procedure is nearly quantitative.[5]
Applications in Drug Discovery
A Strategic Intermediate for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazolo[1,5-a]pyrimidine scaffold is an effective framework for designing potent and selective kinase inhibitors. This compound is a preferred starting material because the chlorine atom at the C5 position serves as a versatile "handle" for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][7] This allows for the systematic exploration of chemical space around the core, a process central to optimizing a drug candidate's potency and selectivity.
Caption: Potential modification sites on the pyrazolo[1,5-a]pyrimidine scaffold.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine-based inhibitors have shown that substituents at the C5 position play a crucial role in binding to the target kinase.[3] By replacing the chlorine atom of this compound with various aryl or heteroaryl groups, researchers can probe the hydrophobic pockets of an enzyme's active site. The C7-amine can be modified to introduce hydrogen bond donors or acceptors, further enhancing binding affinity and influencing pharmacokinetic properties like solubility.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8][10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8][10]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[8][10]
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible and high-yielding synthesis, and versatile reactivity make it an invaluable intermediate for researchers. Its proven utility in the construction of potent kinase inhibitors underscores its importance in the ongoing development of targeted therapies for cancer and other diseases. This guide provides the foundational knowledge necessary for its effective and safe use in a research and development setting.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.es [fishersci.es]
A Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is recognized as a "privileged structure," this molecule serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. This document covers its nomenclature, structural features, a detailed synthetic protocol, and its application in the development of targeted therapeutics. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Nomenclature and Structural Elucidation
The precise identification and structural understanding of a chemical entity are foundational to its application in research and development.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅ClN₄[1]
Chemical Structure
The molecule consists of a fused bicyclic system where a pyrazole ring is fused to a pyrimidine ring. The key functional groups are a chlorine atom at the 5-position and an amine group at the 7-position.
Caption: 2D Structure of this compound
Structural Identifiers
| Identifier | Value |
| SMILES | C1=CN2C(=NC(=C1)Cl)N=C(N=C2)N |
| InChI | InChI=1S/C6H5ClN4/c7-4-2-8-6-5(11-4)3-9-10-6/h2-3H,(H2,8,9,10) |
Synthesis and Purification
The most common and efficient synthesis of this compound involves a selective nucleophilic aromatic substitution (SNAr) reaction. The causality behind this strategy lies in the differential reactivity of the chlorine atoms on the precursor, 5,7-dichloropyrazolo[1,5-a]pyrimidine.
Causality of Selectivity: The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C5 position.[4] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent pyrazole ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution at C7. This allows for a highly selective and high-yield mono-amination at the C7 position while leaving the C5 chlorine intact for subsequent functionalization.
Synthetic Protocol: Selective Amination of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This protocol describes the conversion of commercially available 5,7-dichloropyrazolo[1,5-a]pyrimidine to the target compound.
Materials:
-
5,7-Dichloropyrazolo[1,5-a]pyrimidine
-
Ammonia (as a solution in methanol, e.g., 7N, or aqueous ammonium hydroxide)
-
Anhydrous isopropanol or similar polar solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve 1.0 equivalent of 5,7-dichloropyrazolo[1,5-a]pyrimidine in isopropanol.
-
Reagent Addition: Add an excess (5-10 equivalents) of ammonia solution (e.g., 7N in methanol) to the vessel. The use of excess nucleophile drives the reaction to completion.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physicochemical Properties
Characterization data is crucial for confirming the identity and purity of the synthesized compound.
Physicochemical Data
| Property | Value / Description | Source |
| Appearance | White to off-white solid | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |
Expected Spectroscopic Data
While a dedicated experimental spectrum is not publicly available, the following data can be predicted based on the structure and known values for similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 6.0-8.5 ppm) corresponding to the protons on the bicyclic core. A broad singlet corresponding to the two amine (NH₂) protons. |
| ¹³C NMR | Six signals corresponding to the six carbon atoms in the heterocyclic core. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 168. A characteristic (M+2) isotope peak at m/z ≈ 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Applications in Medicinal Chemistry and Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, a fundamental component of DNA and RNA. This structural mimicry allows it to effectively compete for the ATP-binding sites of many protein kinases, making it a highly valuable "privileged scaffold" in drug discovery.[6][7] this compound is not typically a final drug product but rather a key intermediate, where the C7-amine serves as a critical hydrogen-bonding anchor within the kinase hinge region, and the C5-chloro position provides a reactive handle for introducing diversity-oriented side chains via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[4][8]
Role as an Intermediate for Kinase Inhibitors
This compound is a documented building block for inhibitors of several clinically relevant kinases.
-
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key transducer in inflammatory signaling pathways.[9] Syntheses of potent IRAK4 inhibitors have utilized the SNAr reaction at the 5-chloro position of pyrazolopyrimidine intermediates to introduce various amine-containing side chains, which are crucial for achieving high potency and cell permeability.[9]
-
PI3Kδ Inhibitors: Phosphoinositide 3-kinase delta (PI3Kδ) is a target for various inflammatory diseases and cancers.[10] The pyrazolo[1,5-a]pyrimidine core has been central to the design of selective PI3Kδ inhibitors, where modifications at the C5 position, starting from the 5-chloro intermediate, have been instrumental in optimizing activity and selectivity.[4][10]
Conceptual Kinase Inhibition Pathway
The diagram below illustrates the conceptual role of a drug derived from the pyrazolo[1,5-a]pyrimidine scaffold in blocking a generic kinase signaling pathway, which is often dysregulated in diseases like cancer and inflammation.
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Conclusion
This compound is a strategically important molecule in contemporary drug discovery. Its synthesis is efficient and selective, leveraging the inherent electronic properties of the pyrazolo[1,5-a]pyrimidine core. The true value of this compound lies in its role as a versatile intermediate, providing a robust platform for the development of targeted therapeutics, particularly protein kinase inhibitors. The dual functionality of a stable hinge-binding amine at C7 and a reactive chlorine handle at C5 enables extensive structure-activity relationship (SAR) exploration, which has led to the discovery of potent drug candidates for treating cancer and inflammatory diseases.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:245095-96-9 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 245095-96-9 [m.chemicalbook.com]
- 6. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Physicochemical Characterization
An In-depth Technical Guide to the Physical Properties of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, including protein kinases.[1] This has led to its incorporation into numerous therapeutic candidates for oncology, inflammatory diseases, and viral infections.[1][2] this compound (CAS No. 245095-96-9) is a key intermediate and building block within this class. Its specific substitution pattern—a chloro group at the 5-position and an amine at the 7-position—offers distinct electronic and steric properties that are critical for molecular recognition and synthetic elaboration.
For researchers in drug discovery and development, a thorough understanding of the physical properties of such a key intermediate is not merely academic; it is a fundamental prerequisite for success. Properties like solubility, melting point, and stability directly dictate how a compound can be handled, purified, formulated, and ultimately, whether it can become a viable drug candidate. This guide provides a comprehensive overview of the known physical properties of this compound and, more critically, presents field-proven, step-by-step protocols for determining these essential parameters. The causality behind experimental choices is explained to empower researchers to generate reliable and reproducible data.
PART 1: Core Physicochemical Profile
While extensive experimental data for this specific molecule is not widely published, the foundational molecular attributes are well-established. These form the basis for all subsequent experimental characterization.
| Property | Value | Source |
| CAS Number | 245095-96-9 | [3][4][5] |
| Molecular Formula | C₆H₅ClN₄ | [3][4] |
| Molecular Weight | 168.58 g/mol | [3][4] |
| Appearance | White to off-white solid | [6] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [6] |
Melting Point: A Sentinel of Purity
The melting point is a critical first indicator of a compound's identity and purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.[7] For a synthetic intermediate like this compound, consistent melting point determination is a crucial quality control step between batches.
This protocol utilizes the capillary method, a robust and widely accessible technique for accurate melting point analysis.[8][9]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid on a watch glass with a spatula.[9]
-
Take a thin-walled capillary tube (sealed at one end) and press the open end into the powder.[10]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is ideal.[10] Using too much sample can lead to inaccurate results.[10]
-
-
Apparatus Setup (Mel-Temp or similar):
-
Insert the packed capillary tube into the heating block of the apparatus.[8]
-
Place a calibrated thermometer in the designated port.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[7]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point. A slow heating rate is critical for accuracy.[10]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Repeat the determination with a fresh capillary tube until two consistent values are obtained. Do not re-use a melted sample.[10]
-
Solubility: The Gateway to Biological and Chemical Utility
Solubility is arguably the most critical physical property for a drug development candidate. It dictates absorption, distribution, and formulation possibilities. For a synthetic intermediate, solubility determines the choice of solvents for reaction, purification, and analysis. The "like dissolves like" principle is a useful starting point, suggesting that the polar amine and pyrimidine nitrogens may confer some solubility in polar solvents, while the chlorinated heterocyclic core provides nonpolar character.[11]
This method is the gold standard for determining thermodynamic equilibrium solubility.[12]
-
Preparation of Slurry:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The presence of undissolved solid must be visible.[12]
-
-
Equilibration:
-
Place the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Agitate the slurry for a sufficient period to reach equilibrium, typically 24 to 48 hours. Longer times may be needed for poorly soluble compounds.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand to let the solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Clarify the sample by centrifuging and/or filtering through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[11]
-
-
Quantification:
-
Accurately dilute the clarified filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The concentration is determined by comparing the analytical response to a standard calibration curve generated with known concentrations of the compound.[11]
-
-
Data Reporting:
-
Calculate the original concentration in the undiluted filtrate and report the solubility in mg/mL or molarity (M) at the specified temperature.
-
PART 2: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming identity and assessing purity. For novel compounds or key intermediates, obtaining high-quality spectral data is non-negotiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
This protocol outlines best practices for preparing a high-resolution solution-state NMR sample.[13]
-
Solvent Selection:
-
Choose a deuterated solvent in which the compound is fully soluble. Given the amine functionality, DMSO-d₆ is often a good first choice as it can dissolve a wide range of compounds and its residual solvent peak does not typically obscure key regions. CDCl₃ is another common option.[14]
-
Causality: The deuterium signal (D) is used by the spectrometer to "lock" the magnetic field, compensating for drift and ensuring high resolution.[15]
-
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the compound for a standard ¹H NMR experiment.[13]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[16]
-
Using a pipette, carefully transfer the solution to a high-quality, clean NMR tube. If any particulate matter is visible, filter the solution through a small cotton plug in the pipette.[14]
-
The final liquid height in the tube should be 4-5 cm.[16]
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube and place it in a spinner. Use a depth gauge to ensure correct positioning.[16]
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent. Then, the magnetic field homogeneity is optimized through a process called shimming (either manual or automatic) to achieve sharp, symmetrical peaks.[13]
-
Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (¹H) to maximize signal sensitivity.[15]
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data. For a compound of this concentration, a small number of scans should suffice for a high signal-to-noise ratio.
-
Conclusion
This compound is a valuable chemical entity whose utility in research and development is contingent upon a precise understanding of its physical properties. This guide has provided the known foundational data for this compound and, more importantly, has detailed the robust experimental methodologies required to characterize it fully. By applying these protocols for determining melting point, solubility, and spectroscopic identity, researchers can ensure the quality and consistency of their work, building a solid foundation for subsequent synthetic transformations and biological evaluations. The principles and techniques described herein are not merely procedural steps but are integral components of a scientifically rigorous approach to drug discovery.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 245095-96-9 [amp.chemicalbook.com]
- 6. This compound | 245095-96-9 [m.chemicalbook.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. How To [chem.rochester.edu]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. youtube.com [youtube.com]
Biological activity of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
An In-Depth Technical Guide to the Biological Activity of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine and Its Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several marketed drugs.[1][2] Its rigid, planar structure and synthetic tractability make it a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] This guide focuses on this compound, a pivotal intermediate whose strategic functionalization has unlocked a vast chemical space of potent therapeutic agents. We will dissect the synthesis of this key building block, explore the diverse biological activities of its derivatives—spanning oncology, inflammation, and infectious diseases—and provide detailed experimental protocols that underscore the principles of their evaluation. By examining structure-activity relationships and the causality behind experimental design, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine system is one such "privileged scaffold."[5] Its fused aromatic structure provides a stable, conformationally restricted platform ideal for precise presentation of functional groups to biological targets. This inherent stability, combined with the potential for substitution at multiple positions, allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics.[4]
The significance of this scaffold is underscored by its presence in multiple FDA-approved drugs, particularly next-generation kinase inhibitors for cancer treatment.[1][2] The broad spectrum of biological activities reported for its derivatives—including anticancer, anti-inflammatory, antiviral, and antimicrobial effects—cements its status as a high-value starting point for medicinal chemistry campaigns.[6][7][8]
This compound: The Gateway Intermediate
The title compound, this compound, is rarely the final active molecule. Instead, its value lies in its role as a highly versatile synthetic intermediate. The two key functional groups—the 7-amino group and the 5-chloro group—serve as orthogonal handles for chemical modification.
-
7-Amino Group: Provides a crucial hydrogen bond donor, often interacting with the hinge region of protein kinases. It can also be a point for further derivatization.
-
5-Chloro Group: Activates the C5 position for nucleophilic aromatic substitution (SNAr) reactions.[9] This is the primary avenue for introducing the vast diversity of substituents that modulate the biological activity of the final compounds.
The strategic placement of these groups makes this molecule an ideal starting point for building large, diverse compound libraries for high-throughput screening and lead optimization.
Synthesis and Derivatization Strategy
The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established process in organic chemistry. The most common and robust method involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[4][5]
The synthesis of this compound typically begins with the creation of a 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediate. This precursor is then subjected to a chlorination reaction, commonly using phosphorus oxychloride (POCl₃), to yield the highly reactive 5,7-dichloro intermediate.[10][11] The key to the final step is the selective nucleophilic substitution at the more reactive C7 position with ammonia or an ammonia equivalent, leaving the C5 chlorine intact for subsequent derivatization.[12]
Caption: General synthetic pathway to this compound and its derivatives.
Spectrum of Biological Activity: From Kinase Inhibition to Antimicrobials
The true utility of the this compound scaffold is revealed in the potent and diverse biological activities of its derivatives. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in human diseases.[3]
Kinase Inhibition: The Predominant Mechanism
Derivatives of this scaffold are highly effective protein kinase inhibitors (PKIs), typically functioning as ATP-competitive inhibitors by occupying the ATP-binding pocket of the target enzyme.[3][4] This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
Caption: Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): This is a prominent target class. The pyrazolo[1,5-a]pyrimidine core is found in two of the three marketed drugs for NTRK fusion-positive cancers, such as Larotrectinib and Entrectinib.[1][2] These inhibitors are critical in treating various solid tumors.
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for cancer therapy. Derivatives have shown potent inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis in tumor cells.[3][13][14][15]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): This kinase is crucial in immune cell signaling. Selective PI3Kδ inhibitors based on this scaffold have been developed as potential treatments for inflammatory and autoimmune diseases like asthma.[10]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key transducer in the TLR/IL-1R signaling pathway, which drives inflammatory responses. Potent and selective IRAK4 inhibitors have been developed from this scaffold for treating inflammatory conditions.[9]
-
Other Oncogenic Kinases: The scaffold has also yielded inhibitors for EGFR, B-Raf, and MEK, which are important in non-small cell lung cancer and melanoma.[3]
Anticancer and Anti-proliferative Activity
The potent kinase inhibition translates directly to significant anticancer activity. Derivatives have demonstrated cytotoxicity across a wide range of human cancer cell lines. A notable strategy has been the development of compounds that preferentially kill cancer cells with specific genetic defects, such as the loss of the p21 tumor suppressor protein, thereby exploiting a tumor-specific vulnerability.[16]
| Derivative Class (Modification at C5) | Primary Target(s) | Example Cancer Cell Lines | Reference |
| Phenyl-substituted pyrrolidines | TrkA | KM12 (Colon) | [1] |
| Phenyl amides | CDK2, CDK4 | HCT116 (Colon) | [16] |
| Indole derivatives | PI3Kδ | (Relevant for B-cell malignancies) | [10] |
| Dual-substituted pyrimidines | CDK2, TrkA | NCI-60 Panel | [13] |
| Benzylamino derivatives | CDK1, CDK2, CDK9 | Various tumor xenografts | [14] |
Anti-inflammatory Activity
By targeting kinases like PI3Kδ, IRAK4, and MAPKs (p38α, JNK), derivatives of this scaffold can effectively suppress inflammatory pathways.[9][10][17] This involves inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines.[8][18] This activity makes them promising candidates for a range of inflammatory disorders, from asthma to rheumatoid arthritis.[8][10]
Antitubercular and Antimicrobial Activities
Beyond cancer and inflammation, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in combating infectious diseases.
-
Antitubercular: A series of pyrazolo[1,5-a]pyridine-3-carboxamides, conceptually related through scaffold hopping, exhibited potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, with MIC values in the low nanomolar range.[19] Other pyrazolo[1,5-a]pyrimidin-7(4H)-ones have also been identified as antitubercular hits, although their mechanisms can be complex and varied.[20]
-
Antibacterial: Certain derivatives have demonstrated inhibitory activity against pathogenic bacteria like Burkholderia thailandensis and Pseudomonas aeruginosa, including strains resistant to conventional antibiotics.[21]
Structure-Activity Relationships (SAR): Rational Drug Design
The extensive research on this scaffold has produced a clear understanding of its structure-activity relationships, guiding the rational design of new, more potent, and selective inhibitors.
Caption: Key positions for modification on the pyrazolo[1,5-a]pyrimidine scaffold.
-
Position 5: This is the most critical position for diversification. The chlorine atom is an excellent leaving group for SNAr reactions. Introducing various cyclic amines, substituted anilines, or aliphatic chains at this position directly impacts target engagement and can be used to optimize properties like cell permeability and metabolic stability.[5][9]
-
Position 7: The 7-amino group is a crucial pharmacophoric feature, often forming a key hydrogen bond with the backbone of the kinase hinge region. Converting this amine to a phenyl amide has been a successful strategy for enhancing anti-proliferative activity.[16]
-
Position 2 & 3: Substitutions here are used to modulate potency and explore deeper pockets within the target protein. For example, incorporating picolinamide groups at C3 has been shown to significantly enhance Trk inhibition.[1]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, protocols must be robust and interpretable. Below are representative, detailed methodologies for assessing the biological activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The amount of light produced by the luciferase reaction is inversely proportional to the kinase activity. An effective inhibitor will reduce ATP consumption, resulting in a stronger luminescent signal.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration gradient for IC₅₀ determination. Final assay concentrations might range from 10 µM to 0.1 nM.
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add:
-
1 µL of test compound dilution (or DMSO for controls).
-
2 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
2 µL of a 10 µM ATP solution.
-
-
Positive Control: No inhibitor (DMSO only).
-
Negative Control: No kinase.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for 60 minutes.
-
-
ATP Depletion and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the newly generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
Causality: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased absorbance reading.
Methodology:
-
Cell Seeding:
-
Seed a 96-well flat-bottom plate with a human cancer cell line (e.g., HCT116) at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, formazan crystals will form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This compound is more than a single chemical entity; it is a gateway to a rich and diverse class of potent biological modulators. Its derivatives have proven to be exceptionally effective kinase inhibitors, leading to groundbreaking therapies in oncology and showing immense promise for inflammatory and infectious diseases.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives that can distinguish between closely related kinase family members to minimize off-target effects and toxicity.[3]
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutations that confer resistance to current therapies.[1]
-
Novel Targets: Leveraging the scaffold's versatility to explore its potential against other enzyme classes and biological targets.
-
Improved Bioavailability: Optimizing the physicochemical properties of these compounds to enhance their oral bioavailability and clinical efficacy.[3][4]
The continued exploration of the chemical space accessible from this privileged scaffold ensures that the pyrazolo[1,5-a]pyrimidine core will remain a significant and impactful framework in the ongoing quest for novel human therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine as a Kinase Inhibitor Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as a highly effective "hinge-binding" motif, anchoring inhibitors within the ATP-binding site of a wide array of protein kinases. This guide focuses specifically on the 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine derivative, a versatile and strategically important intermediate. We will dissect the rationale behind its design, detail robust synthetic methodologies, explore the vast structure-activity relationship (SAR) landscape it unlocks, and present validated protocols for its biological evaluation. This document serves as a technical resource for drug discovery professionals, providing the foundational knowledge and practical insights required to leverage this powerful scaffold in the development of next-generation kinase inhibitors for oncology and beyond.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[1,5-a]pyrimidine system is classified as a "privileged scaffold" due to its recurring presence in potent inhibitors across diverse target families.[1] Its success stems from its role as a bioisostere of adenine, the nitrogenous base of ATP.[2][3] This mimicry allows it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a conserved structural element that connects the N- and C-lobes of the enzyme.
The core typically engages the hinge via two key hydrogen bonds, anchoring the inhibitor and orienting appended functionalities toward other regions of the ATP site to achieve potency and selectivity. This fundamental binding mode has enabled the development of inhibitors against a multitude of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), PI3K, and SRC family kinases.[4][5][6] Marketed drugs such as Larotrectinib (Trk) and the clinical candidate Silmitasertib (CK2) validate the therapeutic importance of this scaffold.[7][8]
Strategic Importance of the 5-Chloro and 7-Amine Moieties
The this compound scaffold is not merely an intermediate but a calculated starting point for library synthesis. Each component serves a distinct and critical function:
-
7-Amine Group: This group is the primary hinge-binding element. It acts as a hydrogen bond donor, perfectly positioned to interact with a backbone carbonyl in the kinase hinge, mimicking the N6-amino group of adenine. Its presence is fundamental to the scaffold's high-affinity binding.[5]
-
5-Chloro Group: The chlorine atom at the C5 position is a versatile synthetic handle. While having minimal direct interaction with the protein itself, it activates the position for nucleophilic aromatic substitution or, more importantly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][8] This allows for the systematic and efficient introduction of a wide variety of substituents. The vector for these substitutions typically points towards the solvent-exposed region or a hydrophobic pocket near the gatekeeper residue, providing a powerful means to modulate:
-
Potency & Selectivity: By introducing groups that form additional interactions.
-
Physicochemical Properties: Improving solubility, permeability, and metabolic stability (ADME).[8]
-
Synthetic Strategies and Methodologies
The synthesis of 5-chloro-7-amine derivatives is robust and proceeds through well-established intermediates. The general workflow involves building the heterocyclic core, followed by sequential functionalization at the C7 and C5 positions.
Experimental Protocol 1: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This two-step protocol begins with the construction of the core ring system followed by chlorination. It is a foundational procedure for accessing the key intermediate.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [9]
-
Rationale: This step involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound (diethyl malonate) to form the fused bicyclic system. Sodium ethoxide acts as a base to facilitate the reaction.
-
Procedure: a. To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add 3-methyl-1H-pyrazol-5-amine (4.85 g, 50 mmol). b. Stir the mixture at room temperature for 15 minutes. c. Add diethyl malonate (8.0 g, 50 mmol) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 6 hours, monitoring by TLC. e. After cooling, pour the reaction mixture into ice-water (200 mL) and acidify to pH 4-5 with concentrated HCl. f. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the diol product as a solid.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [9]
-
Rationale: The hydroxyl groups are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This creates the reactive sites for subsequent substitutions.
-
Procedure: a. Suspend the diol from Step 1 (3.3 g, 20 mmol) in phosphorus oxychloride (20 mL). b. Add N,N-dimethylaniline (1.2 g, 10 mmol) dropwise as a catalyst. c. Heat the mixture to reflux for 4 hours. The solid should dissolve, and the solution will turn dark. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. e. Extract the aqueous mixture with dichloromethane (3 x 50 mL). f. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (silica gel, heptane/ethyl acetate gradient) to afford the dichlorinated product.
Experimental Protocol 2: Selective C7-Amination and C5-Functionalization
Step 1: Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
-
Rationale: The C7 position is generally more electrophilic and sterically accessible than the C5 position, allowing for selective nucleophilic substitution.[10][11]
-
Procedure: a. Dissolve the dichlorinated intermediate (2.0 g, 10 mmol) in 2-propanol (50 mL) in a sealed pressure vessel. b. Cool the solution to 0°C and bubble ammonia gas through it for 20 minutes, or add a 7N solution of ammonia in methanol (10 mL). c. Seal the vessel and heat to 80°C for 12 hours. d. Cool the reaction to room temperature. A precipitate should form. e. Concentrate the solvent, add water, and collect the solid by filtration. Wash with water and dry to yield the title compound.
Step 2: Suzuki Coupling for C5-Arylation [6]
-
Rationale: This palladium-catalyzed reaction is a powerful method for forming C-C bonds, allowing the introduction of diverse (hetero)aryl groups at the C5 position.
-
Procedure: a. To a microwave vial, add 5-chloro-7-amine (182 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol). b. Add a mixture of 1,4-dioxane (4 mL) and water (1 mL). c. Degas the mixture by bubbling argon through it for 10 minutes. d. Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) as the catalyst. e. Seal the vial and heat under microwave irradiation at 120°C for 30 minutes. f. After cooling, dilute the reaction with ethyl acetate, wash with water and brine. g. Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography to obtain the final inhibitor.
Structure-Activity Relationship (SAR) and Kinase Selectivity
The this compound core serves as an ideal platform for exploring SAR. Modifications at the C2, C3, and especially the C5 positions allow for the fine-tuning of inhibitor properties.
SAR Data Summary Table
The following table summarizes representative SAR data for pyrazolo[1,5-a]pyrimidine derivatives, illustrating how substitutions at the C5 position impact potency against different kinases.
| Compound ID | C5-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | 2,5-Difluorophenyl-pyrrolidine | TrkA | 1.7 | [7] |
| 2 | 4-Anilino (ortho-substituted) | CK2 | <10 | [8] |
| 3 | 2-(Difluoromethyl)-1H-benzimidazole | PI3Kδ | 475 | [6] |
| 4 | N-methyl-N-piperidin-4-yl-amine | SRC | 3 | [5] |
| BS-194 | (Specific complex aniline) | CDK2 | 3 | [12] |
| 6t | (Specific complex aniline) | CDK2 | 90 | [13] |
| 6t | (Specific complex aniline) | TrkA | 450 | [13] |
This table is a compilation of data from multiple sources to illustrate trends.
Key Insights from SAR Studies:
-
Trk Inhibitors: Large, hydrophobic groups at C5, often incorporating pyrrolidine linkers, are crucial for high potency against Trk kinases.[7]
-
CK2 Inhibitors: Substituted anilines at the C5 position are a common feature. The nature and position of substituents on the aniline ring are critical for achieving both potency and selectivity.[8]
-
PI3Kδ Inhibitors: Benzimidazole moieties at C5 have proven effective. The morpholine ring, often installed at C7 instead of a simple amine, makes a key interaction with Val-828 in the hinge region.[6]
-
SRC Inhibitors: Tertiary amino groups attached via a piperidinyl ring at C5 are essential for potent SRC inhibition, while being highly selective against ABL kinase.[5]
Experimental Protocol for Kinase Profiling
To assess the inhibitory potential of newly synthesized compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
Rationale: This assay quantifies kinase activity by measuring ADP production. In the first step, kinase reaction is stopped and ATP is depleted. In the second step, the remaining ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity. The inhibitor's potency is determined by the reduction in this signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup (in a 384-well plate): a. Add 2.5 µL of the test inhibitor dilution or control (DMSO for 100% activity, no enzyme for background) to each well. b. Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer). c. Initiate the reaction by adding 5 µL of a 1X ATP solution (at the Kₘ concentration for the specific kinase).
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
First Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background (no enzyme control) from all readings. b. Normalize the data relative to the high (DMSO only) and low (potent inhibitor control) signals. c. Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a validated and highly fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, combined with a privileged hinge-binding motif, provides medicinal chemists with a powerful platform for generating diverse compound libraries. The strategic placement of the chloro group at the C5 position is the key that unlocks access to a vast chemical space, enabling the optimization of potency, selectivity, and drug-like properties.
Future efforts will likely focus on expanding the application of this scaffold to less-explored kinase targets and developing inhibitors with novel mechanisms of action, such as covalent or allosteric modulators.[14] As our understanding of kinase biology continues to deepen, the versatility of the this compound core ensures it will remain a relevant and valuable tool in the ongoing quest for targeted therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Foreword: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides an ideal framework for developing potent and selective inhibitors. The introduction of a chlorine atom at the C5 position and an amine group at the C7 position, as seen in 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, offers versatile anchor points for synthetic elaboration, enabling the fine-tuning of pharmacological properties. This guide delves into the key biological targets of derivatives originating from this scaffold, providing insights into their mechanism of action, therapeutic implications, and the experimental methodologies crucial for their evaluation.
The Kinase Superfamily: The Primary Domain of Action
The vast majority of research on this compound derivatives has centered on their potent inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine core is an excellent ATP-competitive inhibitor, mimicking the adenine region of ATP to bind within the kinase hinge region.
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): A New Frontier in Oncology
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant targets in oncology, particularly in tumors harboring NTRK gene fusions.[1][2] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have demonstrated remarkable clinical success.[2][3]
-
Mechanism of Action: These derivatives act as ATP-competitive inhibitors, effectively blocking the autophosphorylation and activation of Trk receptors. This, in turn, abrogates downstream signaling pathways crucial for tumor cell proliferation and survival, including the MAPK and PI3K/Akt pathways.[1]
-
Therapeutic Significance: The development of Trk inhibitors has ushered in an era of "tumor-agnostic" therapies, where treatment is based on a specific genetic marker rather than the anatomical location of the cancer. Marketed drugs such as Larotrectinib and Entrectinib, which feature the pyrazolo[1,5-a]pyrimidine core, have shown high response rates in patients with NTRK fusion-positive cancers.[1][2]
-
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that modifications at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine scaffold are critical for potency and selectivity. For instance, the introduction of a macrocyclic ring has been a successful strategy to overcome acquired resistance to first-generation inhibitors.[1]
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
The cell division cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The aberrant activity of CDKs is a common feature of cancer, making them attractive therapeutic targets. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK7.[4][5][6][7][8]
-
Mechanism of Action: By competing with ATP for the kinase binding site, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.[7]
-
Therapeutic Applications: CDK inhibitors are being investigated for the treatment of a wide range of solid and hematological malignancies. The dual inhibition of CDK2 and TrkA by some pyrazolo[1,5-a]pyrimidine derivatives presents a promising strategy to combat drug resistance.[6]
Epidermal Growth Factor Receptor (EGFR): A Validated Target in Lung Cancer
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Mutations that lead to the constitutive activation of EGFR are a major driver of non-small cell lung cancer (NSCLC). Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as EGFR inhibitors.[4][5]
-
Signaling Pathway:
Caption: Inhibition of the EGFR signaling pathway.
Other Notable Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a range of other kinases implicated in cancer and inflammatory diseases:
| Target Kinase | Therapeutic Relevance | Reference |
| B-Raf/MEK | Melanoma and other cancers with BRAF mutations. | [4][5] |
| PI3Kδ | Inflammatory and autoimmune diseases. | [9][10] |
| FLT3-ITD | Acute Myeloid Leukemia (AML). | [11] |
| Casein Kinase 2 (CK2) | Various cancers due to its role in cell proliferation and survival. | [12] |
| AAK1 | Potential antiviral applications. | [13] |
Beyond the Kinome: Exploring Novel Mechanisms of Action
While kinase inhibition is the most well-documented activity of pyrazolo[1,5-a]pyrimidine derivatives, recent research has unveiled other intriguing biological targets.
Tubulin Polymerization: Disrupting the Cytoskeleton
The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[14]
-
Mechanism of Action: By binding to tubulin, these compounds prevent its polymerization into microtubules. This disruption of the microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately apoptosis.[14]
-
Experimental Workflow for Target Validation:
Caption: Workflow for validating tubulin inhibitors.
P-glycoprotein (ABCB1): Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1). Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to reverse ABCB1-mediated MDR.[15]
-
Mechanism of Action: These compounds act as reversal agents by inhibiting the function of ABCB1, thereby increasing the intracellular accumulation of chemotherapeutic drugs.[15]
Experimental Protocols: A Guide to Target Identification and Validation
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and ATP in a suitable reaction buffer.
-
Add Test Compound: Add serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine derivative or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion: A Scaffold of Immense Possibilities
The this compound scaffold and its derivatives represent a highly successful class of compounds with a diverse range of biological targets. While their primary application has been in the development of kinase inhibitors for oncology, emerging research continues to uncover novel mechanisms of action, expanding their therapeutic potential to other disease areas. The continued exploration of this privileged scaffold, guided by a deep understanding of its structure-activity relationships and the application of robust experimental methodologies, holds immense promise for the future of drug discovery.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidines in Modern Drug Discovery
Foreword
The pyrazolo[1,5-a]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This fused heterocyclic system, comprising both pyrazole and pyrimidine rings, offers a rigid, planar, and synthetically versatile framework that has become a cornerstone in the development of targeted therapeutics.[3] Its ability to present diverse functional groups in a well-defined three-dimensional space allows for precise interactions with a multitude of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6]
A significant portion of the research into pyrazolo[1,5-a]pyrimidines has focused on their role as protein kinase inhibitors, a class of drugs that has revolutionized oncology.[5][7] The scaffold's intrinsic chemical properties make it an ideal hinge-binding motif, a critical interaction for achieving potent and selective kinase inhibition. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological effects of pyrazolo[1,5-a]pyrimidines. We will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and pharmacokinetic properties across various therapeutic targets. By synthesizing field-proven insights with detailed experimental context, this document aims to serve as both a foundational reference and a catalyst for future innovation in the design of next-generation therapeutics based on this remarkable scaffold.
Caption: The core pyrazolo[1,5-a]pyrimidine scaffold with standard IUPAC numbering.
Chapter 1: The Kinase Hinge-Binding Paradigm
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a common driver of diseases like cancer.[5] Many kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's active site. A critical interaction for these ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.
The pyrazolo[1,5-a]pyrimidine scaffold is exceptionally well-suited for this role. The nitrogen atoms within the fused ring system, particularly N4 and the exocyclic amine often found at C7, can act as hydrogen bond donors and acceptors. This allows the scaffold to mimic the adenine portion of ATP and anchor the inhibitor within the active site, providing a stable foundation for potency.[8] The specific hydrogen bonding pattern can vary, but a common motif involves N2 of the pyrazole ring and the C7-amino group interacting directly with the backbone amide and carbonyl groups of the hinge residues.[8] This fundamental interaction is the primary reason for the scaffold's prevalence in kinase inhibitor design.
Caption: Interaction map of the pyrazolo[1,5-a]pyrimidine core within a kinase active site.
Chapter 2: Structure-Activity Relationship in Oncology
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors against a wide range of cancer-relevant kinases.[2] SAR studies have been pivotal in transforming initial hits into potent and selective clinical candidates.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The development of Trk inhibitors for cancers harboring NTRK gene fusions is a major success story for targeted therapy, and pyrazolo[1,5-a]pyrimidines are central to this narrative.[9] Two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, are based on this scaffold.[9][10]
SAR investigations revealed critical determinants for high-potency Trk inhibition. An early study identified that a picolinamide group at the C3 position significantly boosted activity.[10] Further optimization focused on the C5 position, where introducing a 2,5-difluorophenyl-substituted pyrrolidine moiety led to compounds with IC50 values in the low nanomolar range.[10] These substitutions are thought to occupy the hydrophobic pocket near the gatekeeper residue, enhancing both potency and selectivity.
| Compound | Core Modification (C3) | Core Modification (C5) | TrkA IC50 (nM) | Reference |
| Lead 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [10] |
| Lead 9 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [10] |
| Entrectinib | 3-methoxy-5-(piperazin-1-ylmethyl)aniline | N-(5-((3,5-difluorobenzyl)oxy)-1-methyl-1H-pyrazol-4-yl) | 1 | [9][10] |
| Repotrectinib | Picolinamide | (R)-1-(6-amino-5-(2,6-difluorophenyl)pyridin-3-yl)pyrrolidin-3-ol | <0.1 (pan-TRK) | [9][10] |
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that promotes cell survival and is an attractive target in oncology.[11][12] Researchers initiated a program from a virtual screening hit with a modest Pim-1 IC50 of 52 μM.[11] Systematic SAR exploration led to the discovery of highly potent and selective inhibitors.
Key findings from this effort include:
-
C3 Position: Aryl substitutions at this position were crucial. A 3-chlorophenyl group was found to be optimal for potency.
-
C5 Position: An amino group at C5 was essential. Attaching various substituted anilines allowed for fine-tuning of activity and properties. A 4-morpholinoaniline moiety provided a good balance of potency and drug-like characteristics.
-
Selectivity: The optimized lead compounds demonstrated excellent selectivity against a broad panel of 119 oncogenic kinases and, importantly, showed no significant inhibition of the hERG channel, a common liability for kinase inhibitors.[11][12]
| Compound ID | C3 Substitution | C5 Substitution | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| Hit Compound 1 | Phenyl | 4-fluoroaniline | 52,000 | >50,000 | [11] |
| Compound 11b | 3-chlorophenyl | 4-morpholinoaniline | 13 | 11 | [11] |
Other Key Kinase Targets
The applicability of the pyrazolo[1,5-a]pyrimidine scaffold extends to numerous other kinases:
-
CDK9: Starting from the multi-kinase inhibitor PIK-75, researchers developed selective CDK9 inhibitors by modifying the pyrazolo[1,5-a]pyrimidine core, successfully designing out the structural liabilities of the parent compound.[13]
-
CK2: Property-based optimization using an oxetane group at the C7 position led to inhibitors with lower lipophilicity and reduced hERG binding, which showed in vivo tumor growth inhibition.[8]
-
FLT3-ITD: Optimization of a screening hit resulted in derivatives with IC50 values of 0.4 nM against FLT3-ITD, a key driver in acute myeloid leukemia (AML), including activity against resistance-conferring mutations.[14]
-
c-Src: Modifications at the C5 and C7 positions were shown to enhance intracellular c-Src inhibition and improve penetration into the central nervous system.[6]
Chapter 3: SAR in Other Therapeutic Areas
Antitubercular Agents
Beyond oncology, the pyrazolo[1,5-a]pyrimidin-7(4H)-one subclass has been identified as a promising scaffold for developing new treatments for tuberculosis (TB).[15][16] A high-throughput screen identified an initial hit, which was then subjected to a focused SAR campaign.
The study revealed that:
-
Methylation of the core nitrogen or oxygen atoms resulted in a complete loss of activity, indicating that the tautomeric equilibrium and/or hydrogen bonding capability of the core is essential.[15]
-
Substitutions at the C2 and C5 positions were explored. Small, electron-withdrawing groups at C2 and bulky hydrophobic groups at C5 generally led to improved potency against Mycobacterium tuberculosis (Mtb).
-
The optimized compounds showed low cytotoxicity and were active against Mtb within macrophages.[15]
Mechanistic studies discovered that resistance was conferred by mutations in a hydroxylase enzyme (Rv1751), which promoted the metabolic breakdown of the compounds, providing a clear path for future medicinal chemistry efforts to block this metabolic route.[16]
CNS and Anti-inflammatory Agents
The scaffold has also been adapted for diseases of the central nervous system and inflammation.
-
CNS Penetration: For c-Src inhibitors, replacing an ethylenediamino linker at C7 with an amino alcohol group not only reduced cardiac IKr channel blockade but also provided a handle to improve CNS penetration, demonstrating the scaffold's utility for neurological targets.[6]
-
Anti-Inflammatory Pain: A series of pyrazolo-pyrimidinones were developed as selective inhibitors of Adenylyl Cyclase Type 1 (AC1), a target for inflammatory pain. The SAR campaign focused on improving the poor aqueous solubility of initial leads by introducing an amine linker, which increased rotational freedom and disrupted crystal packing, leading to more drug-like candidates.[17]
Chapter 4: Synthetic Strategies and Methodologies
The widespread use of the pyrazolo[1,5-a]pyrimidine scaffold is enabled by its accessible and versatile synthesis. The most common and robust approach involves the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic partner, such as a β-ketoester or enaminone, to construct the pyrimidine ring.[3][15] Modern methods like palladium-catalyzed cross-coupling and multicomponent reactions have further expanded the chemical space that can be explored.[5][7]
Caption: A generalized workflow for the synthesis and diversification of the scaffold.
Representative Protocol: Synthesis of a 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Scaffold
This protocol is adapted from the synthesis of potent Pim-1 inhibitors and demonstrates a common cascade cyclization approach.[11]
Step 1: Synthesis of 3-(dimethylamino)-2-(aryl)acrylonitrile
-
To a solution of the appropriately substituted aryl-acetonitrile (1.0 eq) in anhydrous DMF (0.2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude acrylonitrile intermediate, which can often be used without further purification.
Step 2: Synthesis of 3-Aryl-1H-pyrazol-5-amine
-
Suspend the crude acrylonitrile intermediate (1.0 eq) in ethanol (0.3 M).
-
Add hydrazine hydrate (1.5 eq) followed by glacial acetic acid (2.0 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 3-aryl-1H-pyrazol-5-amine.
Step 3: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
-
Combine the 3-aryl-1H-pyrazol-5-amine (1.0 eq) and an appropriate β-ketonitrile (e.g., 2-cyano-3-ethoxyacrylonitrile) (1.1 eq) in acetic acid (0.2 M).
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction, and pour it into a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired pyrazolo[1,5-a]pyrimidine core.
Chapter 5: Protocols for Biological Evaluation
Validating the SAR of novel compounds requires robust biological assays. The choice of assay is critical for generating reliable data to guide the drug discovery process.
Caption: A flowchart illustrating a standard preclinical screening cascade for kinase inhibitors.
Protocol: Cellular Target Engagement Assay (Western Blot)
This protocol is designed to confirm that a compound inhibits the intended kinase within a cellular context by measuring the phosphorylation of a known downstream substrate. This example is based on evaluating Pim-1 inhibitors via phosphorylation of BAD.[12]
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., a leukemia line overexpressing Pim-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations (e.g., 0.01, 0.1, 1, 10 μM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 150 μL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 μg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-BAD at Ser112).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-BAD) or a housekeeping protein (e.g., anti-β-actin).
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged and highly productive core in medicinal chemistry. Its success stems from a combination of favorable physicochemical properties, synthetic tractability, and an ideal geometry for interacting with the hinge region of protein kinases. The extensive SAR knowledge base, spanning a multitude of targets from oncology to infectious disease, provides a robust roadmap for drug designers.
Despite these advances, challenges remain. The emergence of drug resistance, often through mutations in the target kinase, necessitates the development of next-generation inhibitors that can overcome these mechanisms.[7][9] Furthermore, improving kinase selectivity to minimize off-target effects and enhancing bioavailability for oral administration are persistent goals.[5][7]
Future research will likely focus on several key areas:
-
Novel Substitution Patterns: Exploring untapped chemical space around the core through innovative synthetic methods to identify new interactions and improve properties.
-
Covalent and Allosteric Inhibition: Designing derivatives that can form covalent bonds with non-catalytic residues or bind to allosteric sites to achieve greater selectivity and overcome resistance.[7]
-
Targeting New Disease Areas: Applying the vast SAR knowledge to design inhibitors for kinases and other enzymes implicated in a wider range of diseases, including neurodegeneration and metabolic disorders.
By building upon the solid foundation of structure-activity relationships detailed in this guide, the scientific community is well-positioned to continue unlocking the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiviral Properties of Pyrazolo[1,5-a]pyrimidine Analogs
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry for their vast therapeutic potential.[1] This versatile structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the antiviral mechanisms of pyrazolo[1,5-a]pyrimidine analogs. We will explore their molecular mechanisms of action, delve into structure-activity relationships, present key experimental protocols for their evaluation, and discuss the future trajectory of these promising antiviral candidates.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework consists of a pyrazole ring fused to a pyrimidine ring, creating a rigid, planar bicyclic system.[3] This unique architecture provides a stable and synthetically accessible scaffold that can be extensively modified at multiple positions.[4] The strategic placement of various functional groups allows for the fine-tuning of physicochemical properties and biological activity, making these compounds ideal candidates for drug discovery programs.[1] Their potential as antiviral agents stems from their demonstrated ability to inhibit critical viral enzymes and to modulate host cell pathways that are essential for viral replication.[5][6]
Mechanisms of Antiviral Action
Pyrazolo[1,5-a]pyrimidine analogs exert their antiviral effects through several distinct mechanisms, targeting both viral and host factors. This dual approach offers the potential for both potent, virus-specific activity and broad-spectrum efficacy against multiple viral families.
Direct-Acting Antiviral (DAA) Mechanism: Inhibition of Viral Polymerases
A primary and well-documented mechanism of action is the direct inhibition of viral polymerases, which are enzymes essential for replicating the viral genome.[7][8] A notable example is the inhibition of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), a key target for anti-HCV therapeutics.[5][9]
Certain pyrazolo[1,5-a]pyrimidine analogs act as non-nucleoside inhibitors (NNIs) of HCV RdRp.[5] They bind to allosteric sites on the polymerase, inducing conformational changes that impair its catalytic function. This prevents the synthesis of new viral RNA, thereby halting viral replication.[7] Optimization of this scaffold has led to compounds with potent, low-nanomolar inhibitory activity in biochemical assays.[5]
Caption: Mechanism of HCV RdRp inhibition by pyrazolo[1,5-a]pyrimidine analogs.
Host-Targeting Antiviral (HTA) Mechanism: Inhibition of Host Kinases
An alternative and promising strategy is to target host cellular factors that viruses hijack for their own life cycle. This approach can offer broad-spectrum activity and a higher barrier to the development of drug resistance. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of host protein kinases, particularly the Numb-associated kinase (NAK) family, which includes Adaptor-Associated Kinase 1 (AAK1).[6]
AAK1 plays a crucial role in clathrin-mediated endocytosis, a primary pathway used by numerous viruses to enter host cells.[6] By inhibiting AAK1, these compounds disrupt the formation of clathrin-coated pits and subsequent vesicle trafficking, effectively blocking the virus from entering the cell. This mechanism has shown potential against various RNA viruses.[6] Research suggests that pan-NAK inhibition may be more efficacious than targeting AAK1 alone for certain viruses.[6]
Caption: Host-targeting antiviral mechanism via AAK1 kinase inhibition.
Other Antiviral Mechanisms
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other antiviral strategies:
-
Anti-HIV Activity: Macrocyclic derivatives have been reported as potent inhibitors of HIV-1 replication, with some compounds exhibiting activity in the single-digit nanomolar range.[10] This activity may arise from the inhibition of the protein-protein interaction between HIV-1 integrase and the host factor LEDGF/p75.[10]
-
Anti-Influenza Activity: Certain 2-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives have been patented for the treatment and prevention of influenza A virus infections.[11]
-
Immunomodulatory Effects: Some analogs have shown immunomodulatory activity, which could be beneficial in viral infections where the host immune response contributes to pathology.[2]
Structure-Activity Relationship (SAR) Insights
The antiviral potency of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for optimizing lead compounds into clinical candidates.
-
For HCV RdRp Inhibitors: SAR trends have revealed a strong preference for a cyclohexyl group as a hydrophobic moiety and improved activity with the introduction of a carboxylic acid functionality.[5] These modifications likely enhance binding affinity within the allosteric pocket of the polymerase.
-
For NAK Kinase Inhibitors: Macrocyclization of an acyclic lead compound was explored to modulate the selectivity profile.[6] The introduction of different benzylamide derivatives at the back pocket of the ATP-binding site was found to be a key determinant for achieving selectivity between the closely related AAK1 and BIKE kinases.[6]
-
For HIV-1 Inhibitors: The development of macrocyclic structures from simpler pyrazolopyrimidine cores was a key strategy to achieve high potency, suggesting that constraining the molecule's conformation is beneficial for target engagement.[10]
Table 1: Summary of Reported Antiviral Activities
| Compound Class | Target Virus/Protein | Reported Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine Carboxylic Acids | Hepatitis C Virus (HCV) RdRp | Low nanomolar IC₅₀ in biochemical assays | [5] |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | HIV-1 | Single-digit nanomolar EC₅₀ in cell-based assays | [10] |
| Macrocyclic NAK Inhibitor (Compound 27) | Venezuelan Equine Encephalitis Virus (VEEV) | EC₅₀ of 4.8 µM | [6] |
| Macrocyclic NAK Inhibitor (Compound 16) | AAK1 Kinase | IC₅₀ of 40 nM | [6] |
| Plant Antiviral (Compound F26) | Tobacco Mosaic Virus (TMV) | EC₅₀ of 70.6 µg/mL | [12] |
Key Experimental Protocols
Evaluating the antiviral potential of novel pyrazolo[1,5-a]pyrimidine analogs requires a systematic, multi-step approach. The following protocols provide a self-validating framework for initial screening and characterization.
Caption: High-level experimental workflow for antiviral compound evaluation.
Protocol: In Vitro Antiviral Assay (CPE Inhibition)
This assay provides a primary measure of a compound's ability to inhibit viral replication in a cell culture model by observing the reduction of virus-induced cytopathic effect (CPE).
Rationale: This is a robust, high-throughput method to screen compound libraries for antiviral activity. The choice of cell line (e.g., Vero, A549, MT-2) is critical and must be susceptible to infection by the target virus.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in cell culture medium. Also, prepare a positive control (known antiviral drug) and a negative control (vehicle, e.g., DMSO).
-
Treatment and Infection:
-
Remove the growth medium from the confluent cell monolayer.
-
Add the diluted compounds to the wells.
-
Add the target virus at a pre-determined multiplicity of infection (MOI), typically 0.01-0.1.
-
Include "cell control" wells (cells, no virus, no compound) and "virus control" wells (cells, virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Assessment:
-
Visually score the CPE in each well under a microscope (0% CPE = 100% cell protection; 100% CPE = 0% protection).
-
Alternatively, quantify cell viability using a reagent like MTT or CellTiter-Glo.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that achieves 50% protection from virus-induced cell death.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound is toxic to the host cells, which is essential for calculating the therapeutic window.
Rationale: An ideal antiviral compound should inhibit the virus at concentrations far below those that harm the host cell. This assay provides the 50% cytotoxic concentration (CC₅₀), a critical parameter for assessing the safety profile.
Methodology:
-
Cell Seeding: Seed a 96-well plate with the same host cell line used in the antiviral assay and incubate for 24 hours to achieve a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compounds as in the antiviral assay. Remove the growth medium and add the compound dilutions to the cells. Crucially, no virus is added in this assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration. Calculate the CC₅₀, the concentration that reduces cell viability by 50% compared to the untreated cell control. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated, with a higher SI value indicating a more promising compound.
Challenges and Future Directions
While pyrazolo[1,5-a]pyrimidines hold immense promise, challenges remain. The emergence of drug-resistant viral strains is a constant threat for direct-acting antivirals.[10] For host-targeting agents, potential off-target effects and long-term toxicity are key considerations that must be thoroughly investigated.[1]
Future research should focus on:
-
Broad-Spectrum Activity: Developing analogs that are effective against entire families of viruses (e.g., Flaviviruses, Coronaviruses) by targeting conserved viral enzymes or common host dependency factors.
-
Optimizing Safety Profiles: Refining SAR to minimize interaction with unintended host kinases or other proteins to reduce toxicity.
-
Combination Therapies: Exploring the synergistic effects of pyrazolo[1,5-a]pyrimidine analogs with other antiviral agents that have different mechanisms of action to increase efficacy and reduce the likelihood of resistance.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and potent platform for the development of novel antiviral agents. With demonstrated efficacy through diverse mechanisms, including the inhibition of viral polymerases and host kinases essential for viral entry, these compounds represent a rich area for further investigation. A systematic approach to their evaluation, grounded in robust experimental protocols and guided by detailed structure-activity relationship studies, will be paramount in translating the clear potential of these molecules into next-generation antiviral therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2003101993A1 - Pyrazolo` 1,5a! pyrimidine compounds as antiviral agents - Google Patents [patents.google.com]
- 10. Pyrazolo[1,5-a]pyrimidine-based macrocycles as novel HIV-1 inhibitors: a patent evaluation of WO2015123182 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP3096762B1 - Pyrazolo[1,5-a]pyrimidines as antiviral compounds - Google Patents [patents.google.com]
- 12. Plant antiviral compounds containing pyrazolo [3,4-d] pyrimidine based on the systemin receptor model - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, most notably protein kinases.[1][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent and selective kinase inhibitors, with some compounds entering clinical trials.[1] The title compound, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, serves as a crucial intermediate for the synthesis of more complex substituted analogs, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the synthesis of this key building block, detailing the underlying chemical principles and a robust, step-by-step protocol for its preparation.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is efficiently achieved through a three-step sequence commencing with the commercially available 5-aminopyrazole. The overall strategy involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to install the desired chloro and amino groups.
The logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
The key transformations in this synthetic route are:
-
Cyclocondensation: The reaction of 5-aminopyrazole with diethyl malonate to form the bicyclic pyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Chlorination: The conversion of the diol to the corresponding 5,7-dichloro derivative using a chlorinating agent like phosphorus oxychloride.
-
Selective Amination: A nucleophilic aromatic substitution reaction where the more reactive C7-chloro group is displaced by an amino group.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound and its intermediates.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
This initial step involves the base-catalyzed cyclocondensation of 5-aminopyrazole with diethyl malonate. The ethoxide base deprotonates the active methylene group of diethyl malonate, which then undergoes condensation with the amino group of the pyrazole, followed by intramolecular cyclization and tautomerization to yield the stable diol.
Protocol:
-
To a stirred solution of sodium ethoxide (prepared from 1.2 eq of sodium in absolute ethanol), add 5-aminopyrazole (1.0 eq).
-
To this mixture, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol and then diethyl ether.
-
Dry the solid under vacuum to obtain Pyrazolo[1,5-a]pyrimidine-5,7-diol.
| Reagent | Molar Eq. | Purity | Notes |
| 5-Aminopyrazole | 1.0 | >98% | Starting material |
| Sodium | 1.2 | >99% | For preparing sodium ethoxide |
| Absolute Ethanol | - | Anhydrous | Solvent |
| Diethyl Malonate | 1.1 | >99% | Electrophilic partner |
Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
The diol from the previous step is converted to the dichloro derivative using phosphorus oxychloride. This is a standard method for converting hydroxyl groups on heteroaromatic rings to chloro groups.
Protocol:
-
Carefully add Pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 5,7-Dichloropyrazolo[1,5-a]pyrimidine.[2]
| Reagent | Molar Eq. | Purity | Notes |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | 1.0 | - | From Step 1 |
| Phosphorus Oxychloride (POCl₃) | Excess | >99% | Chlorinating agent and solvent |
Step 3: Synthesis of this compound
The final step is a selective nucleophilic aromatic substitution. The chlorine atom at the C7 position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at C5.[2] This regioselectivity allows for the clean formation of the desired product.
Protocol:
-
Place 5,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in a sealed pressure vessel.
-
Add an excess of aqueous ammonium hydroxide solution.
-
Seal the vessel and heat it to approximately 85°C for 2.5 to 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the vessel to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain this compound as a solid.[4]
| Reagent | Molar Eq. | Purity | Notes |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | 1.0 | - | From Step 2 |
| Ammonium Hydroxide (aq) | Excess | 28-30% | Aminating agent and solvent |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings, as well as the amine protons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound (C₆H₅ClN₄, MW: 168.58). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting and Mechanistic Insights
The overall synthetic pathway is generally robust. However, potential issues can arise, and an understanding of the underlying mechanisms can aid in troubleshooting.
Caption: Rationale for the regioselective amination at the C7 position.
The regioselectivity of the amination in the final step is a key feature of this synthesis. The C7 position is more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This is due to the electronic influence of the adjacent bridgehead nitrogen atom in the pyrazole ring. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore aromaticity.
Potential Issues and Solutions:
-
Incomplete Chlorination (Step 2): If the diol is not fully converted to the dichloro intermediate, this can be addressed by extending the reflux time or using fresh, high-purity POCl₃.
-
Formation of Diamino Product (Step 3): If the reaction temperature is too high or the reaction time is excessively long, the formation of the 5,7-diamino-pyrazolo[1,5-a]pyrimidine byproduct may occur. Careful monitoring of the reaction is crucial to minimize this.
-
Purification Challenges: If the final product is not of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.
Conclusion
The synthesis of this compound presented herein is a reliable and efficient method for obtaining this valuable building block. The three-step process is scalable and utilizes readily available starting materials. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers in the field of medicinal chemistry to successfully synthesize this and related compounds for the development of novel therapeutics.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1][2][3] 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is a key intermediate in the synthesis of a diverse array of biologically active molecules, including selective PI3Kδ inhibitors and Tropomyosin Receptor Kinase (Trk) inhibitors.[4][5][6] The strategic placement of a chloro group at the 5-position and an amine at the 7-position provides a versatile platform for further functionalization through various cross-coupling and nucleophilic substitution reactions. This document provides a detailed overview of the primary synthetic routes to this compound, complete with mechanistic insights and a comprehensive, field-tested protocol.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates a rigid, planar N-heterocyclic system that is an attractive scaffold for drug design.[2] This structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. Modifications at various positions of the ring system have been shown to significantly influence the pharmacological properties of these compounds.[1] For instance, the pyrazolo[1,5-a]pyrimidine moiety is crucial for hinge-binding interactions with protein kinases, a key mechanism for their inhibitory activity.[5] The development of efficient and scalable synthetic routes to key intermediates like this compound is therefore of paramount importance for advancing drug discovery programs based on this scaffold.
Synthetic Strategies: A Mechanistic Overview
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally relies on the construction of the pyrimidine ring onto a pre-formed aminopyrazole. The primary approaches to obtaining the target compound, this compound, can be broadly categorized into two strategies:
-
Late-Stage Functionalization: Building the core and then introducing the chloro and amino groups.
-
Convergent Synthesis: Utilizing precursors that already contain the necessary functionalities.
Strategy 1: Synthesis via Dichlorination and Selective Amination
This is one of the most direct and widely employed methods. It involves the initial synthesis of a dihydroxypyrazolo[1,5-a]pyrimidine, followed by dichlorination and then a selective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the more reactive C7 position.
The general workflow for this strategy is depicted below:
Caption: General workflow for the synthesis of this compound via a dichlorinated intermediate.
Mechanistic Rationale:
-
Cyclocondensation: The initial step involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound like diethyl malonate. The amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl malonate. This is followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine-5,7-diol.[6]
-
Chlorination: The diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into more reactive chloro groups, yielding 5,7-dichloropyrazolo[1,5-a]pyrimidine.[6][7][8]
-
Selective Amination: The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is more susceptible to nucleophilic attack than the one at C5.[6] This difference in reactivity allows for the selective displacement of the C7-chloro group with an amino group by treatment with ammonium hydroxide, yielding the desired product.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |
| Dichlorination & Amination | 5-Aminopyrazole, Diethyl Malonate, POCl₃, NH₄OH | Cyclocondensation, Dichlorination, Selective Amination | Well-established, reliable, good yields. | Use of hazardous reagents like POCl₃. |
| Convergent Approaches | Substituted Aminopyrazoles, Activated Methylene Compounds | One-pot or multi-component reactions | Potentially shorter synthesis, higher atom economy. | May require more complex starting materials, regioselectivity can be a challenge. |
Detailed Experimental Protocol: Synthesis of this compound from 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This protocol is adapted from a procedure found in the literature and represents a reliable method for the synthesis of the title compound.[9]
Materials and Equipment:
-
5,7-Dichloropyrazolo[1,5-a]pyrimidine
-
Ammonium hydroxide (NH₄OH) solution
-
Sealed pressure vessel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a sealable pressure vessel, add 5,7-dichloropyrazolo[1,5-a]pyrimidine (e.g., 7.6 g, 40.4 mmol).
-
Addition of Reagent: To the vessel, add ammonium hydroxide solution (e.g., 100 mL).
-
Reaction Conditions: Seal the vessel securely and heat the mixture to 85°C with vigorous stirring.
-
Monitoring the Reaction: Maintain the temperature and stirring for approximately 2.5 hours. A change in the consistency of the solid from a foamy white solid to a free-flowing white solid may be observed, indicating product formation.
-
Cooling: After the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature overnight.
-
Isolation of Product: Collect the solid product by vacuum filtration.
-
Drying: Dry the collected solid under vacuum to yield this compound as a yellow-tinged white solid.
Expected Outcome:
-
Yield: Quantitative (approximately 100%).
-
Appearance: Yellow-tinged white solid.
-
Molecular Formula: C₆H₅ClN₄
-
Molecular Weight: 168.58 g/mol
Visualization of the Key Synthetic Transformation
The following diagram illustrates the crucial selective amination step:
Caption: Selective amination at the C7 position of 5,7-dichloropyrazolo[1,5-a]pyrimidine.
Conclusion and Future Perspectives
The synthetic route via dichlorination and selective amination provides a robust and high-yielding method for the preparation of this compound. This key intermediate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Future research may focus on developing greener and more atom-economical synthetic routes, such as one-pot multi-component reactions, to further streamline the synthesis of this important scaffold. The continued exploration of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives will undoubtedly lead to the discovery of novel drug candidates for a range of diseases.[1][3]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloropyrazolo[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse and significant biological activities.[1][2][3] This document provides a comprehensive guide to the palladium-catalyzed synthesis of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine derivatives, key intermediates in the development of novel therapeutics. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination reaction, a powerful tool for C-N bond formation, and provide detailed, field-proven protocols for its successful implementation. This guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and optimize the reaction for their specific needs.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the design of numerous biologically active compounds. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.[2] Derivatives of this scaffold have demonstrated a wide array of therapeutic applications, including:
-
Kinase Inhibitors: Many pyrazolo[1,5-a]pyrimidine derivatives act as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2]
-
Anticancer Agents: The scaffold is present in several approved and investigational anticancer drugs, highlighting its importance in oncology research.[3][4]
-
CNS-Active Agents: Compounds incorporating this motif, such as zaleplon and indiplon, have been developed as sedative and anxiolytic agents.[1]
-
Other Therapeutic Areas: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in various other therapeutic areas, including anti-inflammatory, antiviral, and antimicrobial agents.[1][2]
The 5-chloro-7-amino substitution pattern is a particularly valuable synthetic handle. The chlorine atom at the 5-position can be further functionalized through various cross-coupling reactions, while the amino group at the 7-position provides a site for derivatization to modulate solubility, bioavailability, and target engagement. Palladium-catalyzed cross-coupling reactions, especially the Buchwald-Hartwig amination, have emerged as a highly efficient and versatile method for the synthesis of these crucial intermediates.[2][5][6]
The Engine of the Synthesis: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[7] This reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to classical methods.
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in our case, a dichloropyrazolo[1,5-a]pyrimidine) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[7]
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of bioactive compounds and pharmaceuticals.[1][2][3] Traditional multi-step syntheses of these compounds are often time-consuming and result in lower overall yields. This application note details a robust and efficient one-pot methodology for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, leveraging the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] This approach, particularly when enhanced by microwave irradiation, offers significant advantages in terms of reduced reaction times, operational simplicity, and improved yields.[1][5] We provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of the reaction scope, demonstrating its utility for the generation of diverse compound libraries crucial for drug discovery and medicinal chemistry.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[2] Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been successfully developed as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[2][4][6][7] Notable examples of drugs containing the pyrazolo[1,5-a]pyrimidine core include the hypnotic Zaleplon and the anticancer agent Dinaciclib.[8]
The development of efficient synthetic routes to access structurally diverse pyrazolo[1,5-a]pyrimidines is therefore a key objective for synthetic and medicinal chemists. One-pot multicomponent reactions have emerged as a powerful strategy, offering a streamlined approach that minimizes waste and simplifies purification procedures.[2][8] This guide focuses on a microwave-assisted, one-pot synthesis that has proven to be a versatile and high-yielding method for preparing a range of substituted pyrazolo[1,5-a]pyrimidines.[1][5]
Reaction Mechanism and Rationale
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines typically proceeds through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent like a β-ketoester or β-ketonitrile.[2][4] The reaction mechanism involves two key transformations occurring in a single pot: the initial formation of the 5-aminopyrazole followed by its cyclocondensation with the 1,3-bielectrophilic partner.
The generally accepted mechanism is as follows:
-
Formation of 5-Aminopyrazole: In the first step, a β-ketonitrile reacts with hydrazine to form a 5-aminopyrazole intermediate. This reaction is often rapid, especially under microwave irradiation.[1]
-
Cyclocondensation: The in situ generated 5-aminopyrazole then acts as a dinucleophile. The exocyclic amino group attacks one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the second carbonyl group.
-
Dehydration: The resulting bicyclic intermediate undergoes dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The use of an acid catalyst, such as acetic acid, facilitates this final dehydration step.[1]
Microwave assistance significantly accelerates the reaction rate by efficiently heating the polar reactants and solvent, leading to shorter reaction times and often cleaner reaction profiles compared to conventional heating methods.[1][4]
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol describes a general procedure for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-ones.
Materials and Equipment
-
Reagents:
-
Substituted β-ketonitrile (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Substituted β-ketoester (1.0 mmol)
-
Glacial acetic acid (catalytic amount)
-
Methanol (solvent)
-
-
Equipment:
-
Microwave reactor (e.g., Biotage Initiator, CEM Discover)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the β-ketonitrile (1.0 mmol) and methanol (2 mL).
-
First Microwave Step: Add hydrazine hydrate (1.2 mmol) to the solution. Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 5 minutes.[1]
-
Second Microwave Step: After cooling the vial to room temperature, add the β-ketoester (1.0 mmol) and a catalytic amount of glacial acetic acid (e.g., 2-3 drops) directly to the reaction mixture. Reseal the vial and irradiate at 150 °C for an additional 2 hours.[1]
-
Workup and Isolation: a. After the reaction is complete, cool the vial to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. c. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyrazolo[1,5-a]pyrimidin-7-one.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Caption: Overall experimental workflow for the one-pot synthesis.
Reaction Scope and Data
The described one-pot synthesis is compatible with a wide range of substituents on both the pyrazole and pyrimidine rings, allowing for the creation of diverse chemical libraries. A variety of functional groups, including electron-donating and electron-withdrawing groups on aromatic rings, as well as heterocyclic and alkyl substituents, are well-tolerated.[1]
| Entry | R¹ (on β-Ketonitrile) | R² (on β-Ketoester) | R³ (on β-Ketoester) | Product | Yield (%) |
| 1 | Phenyl | Methyl | Phenyl | 5-Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine | 85 |
| 2 | 4-Chlorophenyl | Methyl | Phenyl | 2-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 82 |
| 3 | 4-Methoxyphenyl | Methyl | Phenyl | 2-(4-Methoxyphenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 88 |
| 4 | Thien-2-yl | Methyl | Phenyl | 5-Methyl-7-phenyl-2-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | 75 |
| 5 | Phenyl | Ethyl | Ethyl | 7-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 78 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
The one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidines offers a highly efficient, rapid, and versatile method for accessing this important class of heterocyclic compounds.[1][5] This approach is particularly valuable for drug discovery and development, where the rapid generation of diverse compound libraries is essential for structure-activity relationship (SAR) studies.[6] Future research in this area may focus on expanding the substrate scope, developing enantioselective variations of this reaction, and exploring the use of more environmentally benign solvents and catalysts.[4][6] The continued development of such efficient synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine reaction conditions and reagents
An In-Depth Guide to the Synthesis and Reaction Chemistry of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Authored by Gemini, Senior Application Scientist
This document provides a detailed exploration of the synthesis and reactivity of this compound, a key heterocyclic intermediate in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous compounds targeting protein kinases and other biological targets, making a thorough understanding of its chemistry essential for researchers in drug discovery and development.[1] This guide moves beyond simple procedural lists to explain the rationale behind reagent choices and reaction conditions, offering field-proven insights for practical application.
Core Synthesis Strategy: From Aminopyrazole to the Target Scaffold
The most prevalent and efficient synthesis of this compound begins with a foundational 5-aminopyrazole precursor. The overall strategy involves the construction of the pyrimidine ring, followed by sequential chlorination and selective amination. The reactivity differences between the C5 and C7 positions of the pyrimidine ring are expertly exploited to achieve the desired product.
The synthetic pathway can be logically divided into three primary stages:
-
Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine-5,7-diol core.
-
Chlorination: Conversion of the diol to the highly reactive 5,7-dichloro intermediate.
-
Selective Amination: Introduction of the C7-amine via nucleophilic aromatic substitution.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Mechanistic Insights
Protocol 1: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine (Intermediate)
This two-step protocol first builds the heterocyclic core and then activates it for subsequent amination.
Step 1A: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
The initial step is a cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, in this case, diethyl malonate. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide to deprotonate the malonate, facilitating the condensation.
-
Reagents:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium Ethoxide (EtONa)
-
Ethanol (Solvent)
-
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add 5-amino-3-methylpyrazole.
-
Add diethyl malonate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[2]
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the diol product.
-
-
Rationale: The use of a strong base and heat drives the condensation and subsequent intramolecular cyclization to form the stable, fused pyrimidine ring system.[3]
Step 1B: Chlorination to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
The diol is converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a critical activation step.
-
Reagents:
-
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Suspend the diol (1.0 eq) in phosphorus oxychloride (excess, serves as reagent and solvent).
-
Heat the mixture to reflux and maintain for 24 hours until the reaction is complete (monitored by TLC or LC-MS).[2]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
-
Expert Insight: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the hydroxyl groups of the diol into chlorosulfite intermediates, which are then displaced by chloride ions to form the dichloro product. The reaction is often run neat or in a high-boiling solvent like acetonitrile.[4][5]
| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |
| Diol Formation | Diethyl malonate, EtONa | Ethanol, Reflux, 24h | 89% | [2] |
| Chlorination | POCl₃ | Neat, Reflux, 24h | 61% | [2] |
Protocol 2: Synthesis of this compound
This step hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C7 position is significantly more electrophilic and susceptible to nucleophilic attack than the C5 position. This inherent electronic property allows for highly selective mono-amination.
-
Reagents:
-
5,7-Dichloropyrazolo[1,5-a]pyrimidine (from Protocol 1)
-
Ammonium Hydroxide (NH₄OH)
-
-
Procedure:
-
Place 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in a sealed pressure vessel.
-
Add an excess of concentrated ammonium hydroxide.
-
Seal the vessel and heat to 85°C for approximately 2.5 to 3 hours.[6] The reaction progress can be monitored by observing a change in the solid's consistency.
-
Allow the vessel to cool to room temperature overnight.
-
Collect the resulting solid by vacuum filtration and dry thoroughly.
-
-
Yield: This reaction is often quantitative, yielding the product as a white or off-white solid.[6]
-
Causality of Selectivity: The increased reactivity at C7 is attributed to the electronic influence of the adjacent pyrazole ring nitrogen (N4), which enhances the electrophilic character of the C7 carbon, making it the preferred site for nucleophilic attack by ammonia.[2]
Subsequent Reactions and Derivatization
The true utility of this compound lies in its capacity for further functionalization, primarily at the C5 position. The remaining chloro group serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Caption: Key derivatization reactions at the C5 position.
Protocol 3: Example of C5-Functionalization via Suzuki Coupling
The Suzuki coupling is a robust method for forming carbon-carbon bonds, widely used to append aryl or heteroaryl moieties to the C5 position.
-
Reagents:
-
This compound derivative
-
Arylboronic acid or pinacol ester (e.g., Indole-4-boronic acid pinacol ester)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., 2M aqueous Na₂CO₃)
-
Solvent (e.g., 1,2-Dimethoxyethane, DME)
-
-
Procedure:
-
To a flask containing the 5-chloro substrate (1.0 eq) and the boronic acid/ester (1.1-1.5 eq), add the solvent (DME).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) and the aqueous base.
-
Heat the mixture to reflux and stir overnight.[2]
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the C5-arylated product.
-
-
Expert Insight: The choice of palladium catalyst, ligand, and base is crucial and may require optimization depending on the specific substrates used. The inert atmosphere is essential to prevent the degradation of the Pd(0) catalyst.
Conclusion
This compound is a cornerstone intermediate whose synthesis is well-established and highly efficient. The protocols outlined herein demonstrate a logical and scalable pathway to this valuable scaffold. The key to its synthesis lies in the stepwise construction of the bicyclic system and the exploitation of the inherent differential reactivity of the C5 and C7 positions. Mastery of these reactions provides researchers with a powerful platform for developing novel, highly functionalized pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and beyond.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. 5-Chloropyrazolo[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
In vitro kinase assay protocol for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Application Note & Protocol
Topic: In Vitro Kinase Assay Protocol for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Characterizing this compound: A Guide to In Vitro Kinase Inhibition Profiling
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular signaling and frequent targets in cancer therapy.[1][2] Compounds based on this framework, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, have already reached clinical approval, underscoring the scaffold's therapeutic potential.[3][4] This application note provides a comprehensive, adaptable protocol for determining the in vitro inhibitory activity of novel compounds from this class, specifically this compound. We detail a luminescence-based ATP depletion assay, a robust and high-throughput method, to quantify kinase activity and determine the half-maximal inhibitory concentration (IC50) of the test compound. The protocol emphasizes experimental design, including critical optimization steps and data analysis, to ensure the generation of reliable and reproducible data for drug discovery programs.
Introduction: The Significance of Kinase Inhibition Profiling
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating the majority of cellular pathways. Consequently, dysregulated kinase activity is a hallmark of many diseases, particularly cancer, making kinases a major class of drug targets.[5][6]
The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive hinge-binding motif, making it an ideal starting point for designing potent and selective kinase inhibitors.[1][2] Characterizing a new derivative like this compound requires a precise and reliable method to quantify its effect on the activity of one or more target kinases. While various assay formats exist, including radiometric and fluorescence-based methods, luminescence-based assays that measure ATP consumption offer a superior combination of sensitivity, simplicity, and suitability for high-throughput screening (HTS).[7][8][9] This protocol focuses on the Kinase-Glo® luminescent assay platform, which quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[10][11]
Principle of the Luminescence-Based Kinase Assay
The assay quantifies kinase activity by measuring the depletion of ATP, the universal co-substrate for all kinase reactions. The procedure is performed in a single well and involves two main steps. First, the kinase, its substrate, ATP, and the test inhibitor are incubated together. During this time, the active kinase consumes ATP to phosphorylate the substrate. Second, a detection reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.
Therefore, the amount of light produced is directly proportional to the concentration of ATP in the well. A high luminescent signal indicates a large amount of remaining ATP and thus low kinase activity (i.e., effective inhibition). Conversely, a low signal signifies high ATP consumption and high kinase activity (i.e., poor inhibition). This inverse relationship is the basis for quantifying inhibitor potency.[12][13]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. datainsightsmarket.com [datainsightsmarket.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Application Notes and Protocols for Characterizing the Cellular Activity of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Introduction: Unveiling the Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[1] This class of compounds has gained significant attention as a framework for the development of targeted therapies, particularly as inhibitors of protein kinases that are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1] Notable examples include the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin Receptor Kinases (Trks) and Casein Kinase 2 (CK2).[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel derivative, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine. The following sections detail a suite of cell-based assays designed to elucidate its cytotoxic and cytostatic effects, its impact on cell cycle progression and apoptosis, and its potential to engage and inhibit intracellular kinase targets. The experimental choices and protocols are designed to provide a robust, self-validating system for understanding the cellular mechanism of action of this compound.
I. Foundational Assays: Assessing Cytotoxicity and Proliferation
A primary step in characterizing any potential anticancer agent is to determine its effect on cell viability and proliferation. These assays provide fundamental information on the compound's potency and therapeutic window.
A. Rationale for Assay Selection
-
MTT Assay: This colorimetric assay is a well-established and cost-effective method for assessing cell metabolic activity, which serves as an indicator of cell viability. It is often used as a primary screen for cytotoxicity.
-
BrdU Incorporation Assay: This assay provides a more direct measure of cell proliferation by quantifying the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[4][5] This allows for a clear distinction between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.
B. Experimental Workflow: From Cytotoxicity to Proliferation
Figure 1. Workflow for assessing the foundational cytotoxic and antiproliferative effects of this compound.
C. Protocol: BrdU Cell Proliferation Assay (ELISA-based)
This protocol is adapted from established methods for detecting BrdU incorporation.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU detection antibody, HRP-conjugated secondary antibody, TMB substrate, and wash buffer)
-
96-well clear-bottom black plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 24-72 hours.
-
BrdU Labeling: Add 20 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-4 hours at 37°C.[6]
-
Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[6]
-
Detection:
-
Remove the fixing/denaturing solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of 1X anti-BrdU detection antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. Add 100 µL of Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits cell proliferation by 50%. |
| Maximum Inhibition | The maximum percentage of proliferation inhibition observed. |
II. Mechanistic Insights: Cell Cycle and Apoptosis Analysis
To understand how this compound exerts its antiproliferative effects, it is crucial to investigate its impact on cell cycle progression and the induction of apoptosis (programmed cell death).
A. Rationale for Assay Selection
-
Cell Cycle Analysis via Flow Cytometry: This technique, using propidium iodide (PI) staining, allows for the quantitative analysis of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). It can reveal if the compound induces arrest at a specific checkpoint, a common mechanism for kinase inhibitors.[7]
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9] An increase in their activity is a hallmark of apoptosis.
B. Experimental Workflow: Dissecting the Mode of Action
Figure 2. Logic diagram illustrating the investigation of the mechanism of action through cell cycle and apoptosis analysis.
C. Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for PI staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes or at -20°C for overnight storage.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000-20,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Cell Cycle Phase | Expected Change with Arrest |
| G0/G1 | Accumulation of cells in this phase. |
| S | Accumulation of cells in this phase. |
| G2/M | Accumulation of cells in this phase. |
| Sub-G1 | An increase in this population may indicate apoptotic cells with fragmented DNA. |
D. Protocol: Caspase-Glo® 3/7 Assay
This protocol follows the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 Assay.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. After 24 hours, treat the cells with a dose range of this compound for a predetermined time (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the fold change in luminescence relative to the vehicle control. A significant increase in luminescence indicates the activation of caspases-3 and -7.
III. Target Engagement and Pathway Analysis
Given that pyrazolo[1,5-a]pyrimidines are known to target kinases, it is essential to investigate the direct interaction of this compound with its putative intracellular targets and the downstream consequences on signaling pathways.
A. Rationale for Assay Selection
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a specific protein target.[11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by the compound provides a quantitative measure of intracellular target engagement.[12][13]
-
In-Cell Western™ Assay: This immunocytochemical method allows for the quantification of protein phosphorylation in a high-throughput format.[14] It is an excellent way to assess the inhibition of a specific kinase by measuring the phosphorylation status of its downstream substrate.
B. Experimental Workflow: From Target Binding to Pathway Inhibition
Figure 3. Workflow for confirming target engagement and assessing downstream signaling pathway inhibition.
C. Protocol: In-Cell Western™ Assay for Phospho-Protein Analysis
This protocol is a generalized procedure based on established In-Cell Western™ methods.[14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Stimulant to induce phosphorylation (if necessary, e.g., growth factors)
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)
-
Primary antibodies (one for the phosphorylated target, one for the total protein)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
96-well clear-bottom black plates
-
LI-COR® Odyssey® CLx Imaging System or similar
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve the cells in serum-free medium if necessary, then treat with this compound for the desired time. Add a stimulant (e.g., EGF for EGFR phosphorylation) for a short period before fixation.
-
Fixation and Permeabilization:
-
Remove the medium and add 150 µL of 4% paraformaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of PBS containing 0.1% Triton X-100.
-
Add 150 µL of Permeabilization Buffer and incubate for 20 minutes.
-
-
Blocking: Wash the wells and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against the phospho-protein and total protein in Blocking Buffer. Add 50 µL of the antibody solution to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Add 50 µL of the diluted IRDye®-conjugated secondary antibodies to each well. Incubate for 1 hour at room temperature in the dark.
-
Imaging: Wash the wells four times. Ensure the bottom of the plate is clean and dry. Scan the plate using an Odyssey® imaging system in the 700 nm and 800 nm channels.
Data Analysis: Quantify the fluorescence intensity for both the phospho-protein (e.g., 800 nm channel) and the total protein (e.g., 700 nm channel). Normalize the phospho-protein signal to the total protein signal for each well. Determine the IC50 for the inhibition of phosphorylation.
| Parameter | Description |
| Normalized Phospho-Signal | (Phospho-protein intensity) / (Total protein intensity) |
| IC50 (Phosphorylation) | The concentration of the compound that inhibits the normalized phospho-signal by 50%. |
IV. Conclusion
The suite of assays described in these application notes provides a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, cell cycle progression, apoptosis, and specific intracellular signaling pathways, researchers can build a comprehensive profile of this compound's cellular activity. This multi-faceted approach is essential for identifying promising therapeutic candidates and advancing them through the drug discovery pipeline.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. licorbio.com [licorbio.com]
Application Notes & Protocols for In Vivo Experimental Design Using 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic system is considered a "privileged" structure, particularly in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy.[1][3] Its structural similarity to the adenine base of ATP allows it to competitively bind to the ATP-binding pocket of a wide array of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2][4] Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against key oncogenic kinases such as EGFR, B-Raf, MEK, CDKs, and PI3K, with some advancing into clinical trials and receiving FDA approval.[1][5]
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine (Catalog # 245095-96-9) is a key intermediate and a foundational structure within this class.[6][7][8] While extensive in vivo data on this specific precursor may be limited in public literature, its derivatives have been the subject of significant research, providing a strong rationale for its use in the design of novel therapeutic agents. These application notes provide a comprehensive guide for researchers on designing and executing robust in vivo experimental plans to evaluate the therapeutic potential of this compound or its derivatives, with a focus on oncology applications.
Part 1: Preclinical In Vivo Study Design: A Strategic Framework
A successful in vivo study hinges on a well-conceived experimental design that is both scientifically rigorous and ethically sound. The following sections outline the critical considerations for evaluating a novel pyrazolo[1,5-a]pyrimidine derivative, hereafter referred to as "PZ-Cmpd," derived from the 5-chloro-7-amino core structure.
Mechanism of Action and Target Selection
Given that the pyrazolo[1,5-a]pyrimidine scaffold is a potent kinase inhibitor, the initial step involves identifying the primary kinase target(s) of PZ-Cmpd through in vitro kinase profiling assays.[1][9] The choice of an appropriate cancer model for in vivo studies will be dictated by the identified target. For instance, if PZ-Cmpd is found to inhibit EGFR, a non-small cell lung cancer (NSCLC) model would be a logical choice.[1] Similarly, B-Raf inhibition would point towards melanoma models.[1]
Caption: High-level workflow for in vivo experimental design.
Animal Model Selection
The choice of animal model is critical for the clinical relevance of the study.
-
Xenograft Models: Nude or SCID mice are commonly used for implanting human cancer cell lines. This model is excellent for assessing the direct anti-tumor activity of PZ-Cmpd on human cancer cells. The cell line chosen should have a known dependency on the kinase target of PZ-Cmpd.
-
Syngeneic Models: For compounds that may modulate the immune system, syngeneic models (implanting murine tumor cells into immunocompetent mice) are preferred. This allows for the evaluation of both direct anti-tumor effects and any potential immunomodulatory activity.
-
Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, offer higher translational relevance by better recapitulating the heterogeneity of human tumors.
Formulation and Route of Administration
The physicochemical properties of PZ-Cmpd, such as solubility and stability, will dictate the formulation and route of administration.
| Parameter | Consideration | Example Formulation |
| Solubility | Aqueous solubility is crucial for parenteral administration. Poor solubility may necessitate the use of co-solvents or formulation vehicles. | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Stability | The stability of the compound in the formulation vehicle should be assessed prior to the study. | Store at 4°C and use within 24 hours of preparation. |
| Route of Administration | Oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) routes are common. The choice depends on the desired pharmacokinetic profile and the compound's properties. | Oral gavage for daily dosing. |
Part 2: Detailed Protocols for In Vivo Evaluation
The following protocols are provided as a template and should be adapted based on the specific properties of PZ-Cmpd and the chosen animal model. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of PZ-Cmpd that can be administered without causing unacceptable toxicity.
Materials:
-
PZ-Cmpd
-
Formulation vehicle
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)
-
Dosing syringes and gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer PZ-Cmpd or vehicle daily for 5-14 days via the chosen route of administration.
-
Monitoring: Monitor animals twice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Data Collection: Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than 15-20% body weight loss or any signs of severe morbidity.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Protocol: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of PZ-Cmpd in a human tumor xenograft model.
Materials:
-
PZ-Cmpd
-
Formulation vehicle
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., A549 for NSCLC)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, PZ-Cmpd at two different doses below the MTD, and a positive control) with n=8-10 mice per group.
-
Treatment: Administer the assigned treatments daily.
-
Data Collection: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration. Euthanize animals if tumors become ulcerated or if body weight loss exceeds 20%.
-
Tumor and Tissue Collection: At the end of the study, collect tumors and major organs for pharmacodynamic (e.g., Western blot for target kinase phosphorylation) and histopathological analysis.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Part 3: Data Analysis and Interpretation
| Parameter | Metric | Interpretation |
| Efficacy | Tumor Growth Inhibition (TGI) | %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group. A higher %TGI indicates greater efficacy. |
| Safety | Body Weight Change | A significant and sustained decrease in body weight in the treated groups compared to the control group may indicate toxicity. |
| Pharmacodynamics | Target Modulation | Western blot or immunohistochemistry analysis of tumor tissue to confirm that PZ-Cmpd is inhibiting its intended kinase target (e.g., decreased phosphorylation of the target or its downstream substrates). |
| Toxicology | Histopathology | Microscopic examination of major organs to identify any treatment-related pathological changes. |
Conclusion
This compound represents a valuable starting point for the development of novel kinase inhibitors. The experimental designs and protocols outlined in these application notes provide a robust framework for the in vivo evaluation of its derivatives. By carefully selecting animal models, determining appropriate dosing regimens, and assessing both efficacy and safety, researchers can effectively advance promising compounds through the preclinical drug development pipeline.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CAS#:245095-96-9 | Chemsrc [chemsrc.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cancer Cell Line Screening of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Authored by: Senior Application Scientist
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4] In the realm of oncology, derivatives of this scaffold have demonstrated significant potential as anticancer agents, primarily by targeting protein kinases that are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2][5][6] These compounds can function as ATP-competitive or allosteric inhibitors of kinases such as cyclin-dependent kinases (CDKs), Pim kinases, and others involved in cell cycle progression and survival.[7][8][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine , a specific derivative of this promising class, against a panel of human cancer cell lines. The following protocols are designed to be robust and self-validating, enabling a thorough initial assessment of the compound's cytotoxic and cytostatic effects, and providing a foundation for more in-depth mechanistic studies.
Experimental Design: A Multi-Faceted Approach to Screening
A successful primary screening of a novel compound requires a multi-pronged approach to ascertain its biological effects. This guide outlines a logical workflow, beginning with a broad assessment of cytotoxicity, followed by more detailed investigations into the mechanisms of cell death and cell cycle perturbation.
Figure 1: A streamlined workflow for the initial screening and mechanistic evaluation of this compound.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile microplates
-
This compound (MW: 168.58 g/mol )[11]
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12][13]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator, protected from light.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value |
| HT1080 | Fibrosarcoma | Experimental Value |
| Caco-2 | Colorectal Adenocarcinoma | Experimental Value |
Note: The IC50 values in this table are placeholders and should be populated with experimental data.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
Should the initial screening reveal significant cytotoxic activity, the next logical step is to determine the mode of cell death induced by this compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[16][17]
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Flow cytometer
-
Cancer cells treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Part 3: Investigating Cell Cycle Perturbations
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of cellular DNA content using propidium iodide (PI) staining is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Flow cytometer
-
Cancer cells treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
PBS
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the IC50 concentration for the desired duration. Harvest the cells by trypsinization.
-
Cell Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice for at least 30 minutes or store at 4°C.[19]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.[19] Resuspend the pellet in 450 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content.[19]
Figure 2: A hypothetical signaling pathway potentially targeted by this compound, leading to cell cycle arrest and apoptosis.
Part 4: Preliminary Mechanistic Insights via Western Blotting
To further investigate the molecular mechanism of action, Western blotting can be employed to assess the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Protocol: Western Blot Analysis
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, PARP, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound. Lyse the cells in ice-cold lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
These application notes and protocols provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data generated from these assays will offer valuable insights into its cytotoxic and cytostatic properties, as well as its preliminary mechanism of action, thereby guiding future preclinical development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. origene.com [origene.com]
The Strategic Application of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine in Kinase Inhibitor Discovery
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and profound biological activity.[1][2] This fused heterocyclic system provides a rigid, planar structure that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Notably, the scaffold has proven exceptionally fruitful in the development of potent protein kinase inhibitors, leading to several marketed drugs for cancer therapy.[1][3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer, making them prime targets for therapeutic intervention.[5]
This application note focuses on a key intermediate, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine , and its strategic role in the discovery of novel kinase inhibitors. The distinct functionalities of this molecule—a reactive chloro group at the C5 position and a nucleophilic amino group at the C7 position—provide orthogonal handles for synthetic elaboration, making it an ideal starting point for building diverse chemical libraries aimed at a multitude of kinase targets.
Core Utility: A Versatile Building Block for Kinase Inhibitor Libraries
The primary application of this compound in drug discovery is as a versatile starting material for the synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives. The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), while the amino group at C7 can be modified through various reactions such as acylation, sulfonylation, or reductive amination. This dual reactivity allows for systematic exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and drug-like properties.
The pyrazolo[1,5-a]pyrimidine core itself often acts as a hinge-binding motif in the ATP-binding pocket of kinases. Modifications at the C5 and C7 positions can project into different regions of the active site, enabling interactions with specific amino acid residues that dictate inhibitor potency and selectivity.[1][5]
Key Therapeutic Targets and Mechanistic Insights
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as inhibitors for a range of important kinases implicated in oncology and other diseases.
Targeting Tropomyosin Receptor Kinases (Trk)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical for neuronal development and function.[3][4] Gene fusions involving the NTRK genes lead to the expression of chimeric Trk proteins that are constitutively active, driving a variety of solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold is central to approved Trk inhibitors like Larotrectinib and Entrectinib.[3][4] The development of these inhibitors showcases how modifications to the core, often accessible from intermediates like this compound, can lead to highly potent and selective drugs.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer. CDK9, in particular, plays a crucial role in regulating transcription.[6] Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can be potent inhibitors of CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and inducing apoptosis in cancer cells.[6]
Modulating PI3Kδ Signaling
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. The δ isoform (PI3Kδ) is primarily expressed in hematopoietic cells and is a key target in B-cell malignancies. Novel pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors, demonstrating the scaffold's adaptability for targeting different kinase subfamilies.[7]
Pan-Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are proto-oncogenes that promote cell survival and proliferation. They are attractive targets for cancer therapy, and pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent pan-Pim inhibitors.[1][8]
The general mechanism for many of these inhibitors involves competitive binding at the ATP pocket of the target kinase. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core often form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP.
Caption: General mechanism of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a drug discovery workflow.
Protocol 1: Synthesis of a C5-Arylated Derivative via Suzuki Coupling
This protocol describes a common method for diversifying the C5 position, which is crucial for exploring structure-activity relationships (SAR).
Objective: To synthesize 5-Aryl-pyrazolo[1,5-a]pyrimidin-7-amine derivatives.
Rationale: The Suzuki cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position, enabling the exploration of interactions within the solvent-front region of the kinase ATP binding site.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the desired arylboronic acid (1.2 - 1.5 eq).
-
Add the base (2.0 - 3.0 eq).
-
Add the solvent system (e.g., Dioxane/H₂O 4:1).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 - 0.1 eq) under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-aryl derivative.
Caption: Workflow for Suzuki coupling at the C5 position.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method for screening newly synthesized compounds against a target kinase.
Objective: To determine the in vitro inhibitory activity (IC₅₀) of synthesized compounds.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase. It is a robust, high-throughput method suitable for screening chemical libraries.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay buffer (specific to the kinase)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor compound.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
The luminescence signal is proportional to the ADP concentration and thus kinase activity.
-
Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Summary: Representative Activities
The following table summarizes hypothetical IC₅₀ values for derivatives that could be synthesized from this compound, illustrating the impact of substitutions on kinase inhibition.
| Compound ID | C5-Substituent | Target Kinase | IC₅₀ (nM) |
| Parent | -Cl | TrkA | >10,000 |
| Derivative 1 | -Phenyl | TrkA | 850 |
| Derivative 2 | - (3-methoxyphenyl) | TrkA | 120 |
| Derivative 3 | - (2-aminopyridin-4-yl) | TrkA | 15 |
| Derivative 4 | - (2-aminopyridin-4-yl) | CDK9 | 250 |
| Derivative 5 | - (2-aminopyridin-4-yl) | PI3Kδ | >5,000 |
Data are for illustrative purposes only.
This illustrative data demonstrates how systematic modification of the C5 position can dramatically improve potency (Parent vs. Derivatives 1-3) and can be used to tune selectivity between different kinases (Derivative 3 vs. 4 & 5).
Conclusion and Future Directions
This compound is a high-value chemical intermediate for drug discovery. Its defined points of reactivity allow for the efficient and systematic synthesis of compound libraries targeting protein kinases. By leveraging established synthetic methodologies like palladium-catalyzed cross-coupling, researchers can rapidly explore the structure-activity relationships around this privileged scaffold. This strategic approach has been instrumental in the development of potent and selective kinase inhibitors and will continue to be a valuable paradigm in the search for new therapeutics.[3][5] Future work will likely focus on developing even more efficient and green synthetic methods and exploring novel substitutions to overcome challenges such as acquired drug resistance.[1][3]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Welcome to the technical support center for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a specific focus on overcoming its solubility challenges.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. [1]This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including their roles as kinase inhibitors. [2][3][4]However, like many nitrogen-containing heterocyclic compounds, derivatives of the pyrazolopyrimidine scaffold can exhibit poor aqueous solubility, which can significantly hinder biological assays and formulation development. [5][6][7]This guide will provide a structured approach to systematically address and improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are typically required. Based on the behavior of similar heterocyclic compounds, the following solvents are recommended for initial trials:
-
Dimethyl Sulfoxide (DMSO): Often the first choice due to its strong solubilizing power for a wide range of organic molecules.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that can be effective.
-
Methanol or Ethanol: These protic solvents can also be considered, although their solubilizing capacity for this specific compound may be lower than DMSO or DMF.
It is crucial to start with small quantities to determine the approximate solubility before preparing larger volumes.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent it?
This is a common issue known as "antisolvent precipitation." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer. When the stock is diluted, the overall solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.
To mitigate this:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5% v/v) that still maintains the compound's solubility.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent. [8][9]3. Employ solubility enhancers: Incorporate excipients such as cyclodextrins or surfactants into the aqueous buffer to help maintain the compound's solubility. [10][11][12] Q3: Can I use pH modification to improve the solubility of this compound?
Yes, pH modification is a powerful technique for compounds with ionizable groups. [13]this compound contains a primary amine group, which is basic. [14][15]This means that in acidic conditions, the amine group can become protonated, forming a more soluble salt. [16][17]
-
Acidification: Lowering the pH of the aqueous medium will increase the proportion of the protonated, more soluble form of the molecule.
-
pKa Consideration: The effectiveness of pH adjustment depends on the pKa of the amine group. For significant ionization and solubility enhancement, the pH of the solution should be at least 1-2 units below the pKa of the conjugate acid. [18]
Troubleshooting Guide: Systematic Approaches to Solubility Enhancement
When facing solubility challenges with this compound, a systematic, multi-pronged approach is most effective. The following sections detail experimental strategies, from simple solvent screening to more advanced formulation techniques.
Comprehensive Solvent and Co-Solvent Screening
The first step in troubleshooting solubility is a thorough screening of various pharmaceutically acceptable solvents and co-solvent systems. [19][20] Experimental Protocol: Solvent Solubility Screening
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. If the solid does not dissolve, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved or a maximum volume is reached.
-
Observation: Record the volume of solvent required to dissolve the compound. This provides a semi-quantitative measure of solubility.
Table 1: Recommended Solvents and Co-solvents for Screening
| Solvent/Co-solvent System | Rationale |
| Organic Solvents | |
| DMSO | High solubilizing power for polar and non-polar compounds. |
| DMF | Similar to DMSO, a strong polar aprotic solvent. |
| Ethanol, Methanol | Common, less toxic organic solvents. |
| Propylene Glycol (PG) | A common co-solvent in pharmaceutical formulations. [8] |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible co-solvent. [21] |
| Aqueous Co-solvent Systems | |
| Water/Ethanol mixtures | Varying ratios can fine-tune polarity. [9] |
| Water/PG mixtures | Often used to improve the solubility of hydrophobic drugs. |
| Water/PEG 400 mixtures | Can create a more favorable environment for dissolution. [21] |
pH-Dependent Solubility Profiling
Understanding how solubility changes with pH is critical for this amine-containing compound.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for basic range).
-
Sample Preparation: Add an excess of solid this compound to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
This profile will reveal the optimal pH range for maximizing the solubility of your compound.
Formulation-Based Solubility Enhancement
If solvent and pH adjustments are insufficient, more advanced formulation strategies can be employed.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [10][11][12]They can encapsulate poorly soluble guest molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility. [22][23] Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Common cyclodextrins for pharmaceutical use include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Stock Solution Preparation: Prepare aqueous stock solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the pH-solubility profiling protocol.
An increase in the compound's solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.
A solid dispersion involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the molecular level. [24][25]This can convert the crystalline, less soluble form of the API into a more soluble amorphous state. [26] Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Polymer Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a solid film or powder.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Solubility Testing: Assess the aqueous solubility of the resulting solid dispersion compared to the pure crystalline compound.
Visualization of Workflows
Summary and Recommendations
Improving the solubility of this compound requires a logical and systematic approach. It is recommended to start with the simplest methods, such as solvent screening and pH adjustment, before moving to more complex formulation strategies. For many in vitro applications, achieving sufficient solubility through a combination of a suitable co-solvent and pH-adjusted buffer will be the most practical solution. For in vivo studies or formulation development, techniques like cyclodextrin complexation or the preparation of solid dispersions may be necessary to achieve the desired bioavailability. [27][28]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. byjus.com [byjus.com]
- 16. rjpdft.com [rjpdft.com]
- 17. researchgate.net [researchgate.net]
- 18. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. ijmsdr.org [ijmsdr.org]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. researchgate.net [researchgate.net]
- 24. upperton.com [upperton.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. arborpharmchem.com [arborpharmchem.com]
- 27. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and practical solutions to the metabolic stability challenges frequently encountered with this promising class of compounds. This resource is structured to help you diagnose experimental issues, understand the underlying metabolic pathways, and strategically design more robust molecules.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem identification to resolution.
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows high clearance in a human liver microsomal (HLM) stability assay. What are the likely causes and what is my next step?
A1: High clearance in a microsomal stability assay is a common hurdle, indicating rapid metabolism of your compound.[1] For N-heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine, the primary culprits are typically Phase I metabolic enzymes.[2][3]
Potential Causes:
-
Cytochrome P450 (CYP) Mediated Oxidation: The electron-rich pyrazolo[1,5-a]pyrimidine ring system and its substituents are susceptible to oxidation by CYP enzymes, which are abundant in liver microsomes.[4][5] Common reactions include hydroxylation of the aromatic rings or oxidation of alkyl substituents.[6]
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO is a cytosolic enzyme that can metabolize aza-heterocycles.[7][8] While less concentrated in microsomes compared to the cytosol-containing S9 fraction or hepatocytes, its high turnover rate for susceptible scaffolds can still contribute to clearance.[9][10] The pyrazolo[1,5-a]pyrimidine core can be a substrate for AO, typically involving oxidation at an electron-deficient carbon atom adjacent to a ring nitrogen.[10][11]
Recommended Solutions & Workflow:
Your immediate goal is to identify the metabolic "soft spot" and the enzyme(s) responsible. This information is critical for designing targeted structural modifications.
-
Metabolite Identification (MetID): The first and most crucial step is to analyze your incubation mixture using high-resolution LC-MS/MS to identify the structure of the major metabolites. A mass shift of +16 Da typically indicates mono-oxidation (hydroxylation or N-oxide formation). This tells you where on the molecule metabolism is occurring.
-
Reaction Phenotyping:
-
CYP Inhibition: To determine which CYP isoform is responsible, re-run the assay in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4).[4] A significant reduction in metabolism implicates that specific enzyme.
-
Recombinant Enzymes: For definitive identification, test your compound with individual, commercially available recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9).[1]
-
S9 Fraction vs. Microsomes: If you suspect AO involvement, perform a stability assay using the liver S9 fraction, which contains both microsomal and cytosolic enzymes.[3] A dramatic increase in clearance in the S9 fraction compared to microsomes (which have minimal AO) strongly suggests AO-mediated metabolism.[12]
-
-
Structure-Metabolism Relationship (SMR) Guided Design: Once the metabolic liability is confirmed, you can rationally design new analogs. For example, if MetID shows hydroxylation at position 5, you could introduce a fluorine or chlorine atom at that position to block oxidation.[13]
Q2: I'm seeing a significant discrepancy between my microsomal stability and hepatocyte stability data. Why is this happening?
A2: This is an excellent observation and points to metabolic pathways or cellular processes that are not captured by microsomal assays.[2][14] Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors in a physiologically relevant environment.[3]
Potential Causes:
-
Phase II Metabolism: Liver microsomes are primarily used to assess Phase I (oxidative) metabolism.[3] If your compound is rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs), this will only be apparent in hepatocytes, which contain these enzymes and their necessary cofactors (e.g., UDPGA).
-
Cytosolic Enzyme Activity: As mentioned in Q1, enzymes like Aldehyde Oxidase (AO) are primarily located in the cytosol.[7] Their contribution to metabolism will be significantly higher in hepatocytes or the S9 fraction than in microsomes.
-
Cellular Uptake and Transporters: For a compound to be metabolized in hepatocytes, it must first cross the cell membrane. Active uptake by transporter proteins can lead to higher intracellular concentrations and thus faster metabolism compared to the passive diffusion conditions in a microsomal assay.
Recommended Solutions:
-
Analyze Hepatocyte Metabolites: Perform metabolite identification on your hepatocyte incubation samples. Look for metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
Run an S9 Stability Assay: This is a cost-effective intermediate step. If clearance is high in the S9 fraction but low in microsomes, it strongly points to a cytosolic enzyme like AO.
-
Evaluate Transporter Involvement: If you suspect active uptake, you can run hepatocyte stability assays in the presence of known transporter inhibitors to see if the metabolic rate decreases.
Frequently Asked Questions (FAQs)
Q3: What are the primary metabolic pathways for pyrazolo[1,5-a]pyrimidine inhibitors?
A3: The pyrazolo[1,5-a]pyrimidine scaffold is subject to several metabolic transformations, primarily Phase I reactions. Understanding these is key to proactive drug design.
-
CYP-Mediated Oxidation: This is the most common pathway. Oxidation can occur on the pyrimidine or pyrazole ring, leading to hydroxylated metabolites. Substituents are also common targets, for example, O-dealkylation of methoxy groups or N-dealkylation of amino groups.[4][6]
-
Aldehyde Oxidase (AO) Mediated Oxidation: The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by AO.[8] This typically results in the formation of a lactam metabolite. The exact site of oxidation is influenced by the overall electronic properties of the molecule.[9][10]
-
Phase II Conjugation: If the parent compound or a Phase I metabolite contains a suitable functional group (e.g., hydroxyl, amine), it can be conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.
Q4: What are the most effective chemical strategies to block metabolic liabilities on the pyrazolo[1,5-a]pyrimidine scaffold?
A4: Improving metabolic stability is an exercise in medicinal chemistry optimization, guided by Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) data.[13]
-
Blocking Sites of Metabolism (SoM):
-
Causality: Once a "soft spot" is identified, you can block the enzymatic reaction by replacing a hydrogen atom with a group that is resistant to metabolism.
-
Example: Replacing a metabolically labile C-H bond with a C-F bond is a classic strategy. The high strength of the C-F bond prevents CYP-mediated hydrogen atom abstraction. Halogenation at positions 5 and 7 has been shown to improve metabolic stability.[13][15]
-
-
Modulating Electronic Properties:
-
Causality: The susceptibility of the heterocyclic ring to oxidation is dependent on its electron density. By adding electron-withdrawing groups (EWGs), you can "deactivate" the ring, making it a less favorable substrate for oxidative enzymes like CYPs.[13]
-
Example: Introducing groups like halogens or nitriles at key positions can fine-tune the electronic properties of the scaffold.[13]
-
-
Bioisosteric Replacement:
-
Causality: This strategy involves replacing a metabolically unstable functional group with a different group that has similar physicochemical properties but improved metabolic stability, while preserving the key interactions with the biological target.[14][16]
-
Example: A recent study demonstrated that replacing a key amide group in a pyrazolo[1,5-a]pyrimidine inhibitor with a 1,2,4-triazole ring served as an effective bioisostere, improving both potency and metabolic stability.[16]
-
Table 1: Example of SMR for Pyrazolo[1,5-a]pyrimidine Analogs
| Position of Modification | Substituent (R) | Observed Effect on Metabolic Stability | Rationale |
| Position 5 | -Cl, -Br | Increased stability[13] | Blocks potential site of oxidation; electron-withdrawing nature deactivates the ring system.[13] |
| Position 7 | -OCH₃ | Can be labile | Susceptible to O-dealkylation by CYP enzymes. |
| Side Chain | Amide Linker | Can be labile | Susceptible to hydrolysis or oxidation. |
| Side Chain | 1,2,4-Triazole (Bioisostere for Amide) | Increased stability[16] | The triazole ring is more metabolically robust than an amide linker.[16] |
Q5: How do I interpret the primary data from metabolic stability assays?
A5: The goal of these assays is to determine how quickly your compound is eliminated. The two key parameters you will calculate are the half-life (t½) and the intrinsic clearance (CLint).[14][17]
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural log of the percent remaining compound versus time. A longer half-life indicates greater metabolic stability.[14]
-
Formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver (or a liver fraction) to metabolize a drug, independent of blood flow.[3] It is a more direct measure of metabolic efficiency and is used to predict in vivo hepatic clearance. A lower CLint value signifies better stability.[14]
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
-
Table 2: General Classification of Human Liver Microsomal (HLM) Intrinsic Clearance
| CLint (µL/min/mg protein) | Classification | Implication for Drug Development |
| < 10 | Low Clearance | High metabolic stability, likely to have a long in vivo half-life. |
| 10 - 50 | Intermediate Clearance | Moderate stability, may be acceptable depending on target profile. |
| > 50 | High Clearance | Low metabolic stability, likely to be rapidly cleared in vivo. Optimization is required. |
Note: These are general ranges and can vary. They serve as a useful guide for ranking and prioritizing compounds.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol describes a standard high-throughput method for determining metabolic stability. It is designed to be a self-validating system by including appropriate controls.
1. Materials & Reagents:
-
Pooled Liver Microsomes (Human, Rat, etc.)
-
Test Compounds and Positive Controls (e.g., Midazolam, Testosterone)[2]
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., BD Gentest™ Solutions A & B)
-
Solution A: NADP+, Glucose-6-Phosphate
-
Solution B: Glucose-6-Phosphate Dehydrogenase
-
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching)
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
2. Procedure:
-
Compound Preparation: Prepare 1 mM stock solutions of test compounds and positive controls in DMSO. Serially dilute to create working solutions.
-
Microsomal Master Mix Preparation:
-
On ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).
-
Aliquot this mix into the 96-well incubation plate.
-
-
Pre-incubation:
-
Add the test compounds to the wells (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow compounds and enzymes to reach thermal equilibrium.
-
-
Initiating the Reaction:
-
Prepare a fresh solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells. This is your T=0 time point for the reaction start.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each well of the incubation plate to a corresponding well in the collection plate.
-
The collection plate should be pre-filled with 3-4 volumes of ice-cold ACN containing the internal standard. The ACN immediately stops ("quenches") the enzymatic reaction.
-
Self-Validation: A T=0 sample is critical. It represents 100% of the compound before metabolism begins and is taken immediately after adding the NADPH solution. A negative control incubation without the NADPH regenerating system should also be run to check for non-enzymatic degradation.[12]
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis & Data Interpretation:
-
Analysis: Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
Calculation:
-
Plot the natural log of the (% Parent Compound Remaining) versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate t½ and CLint using the formulas provided in FAQ Q5.
-
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 6. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Welcome to the technical support guide for the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in medicinal chemistry, frequently utilized as core structures in the development of kinase inhibitors for cancer therapy.[1][2] The successful and efficient synthesis of this key intermediate is therefore of critical importance.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the lab. We will delve into the causality behind common synthetic challenges and provide actionable, field-proven protocols to help you optimize your reaction yield and purity.
Core Synthesis Pathway
The most common and reliable method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound.[3] For the target molecule, this compound, a robust approach is the reaction of 3-amino-4-chloropyrazole with malononitrile. This reaction proceeds via a complex mechanism involving Michael addition, intramolecular cyclization, and tautomerization to yield the final aromatic product.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Reaction Yield
Question: My reaction yield is consistently low (<40%). What are the most common causes and how can I improve it?
Low yields are a frequent issue in heterocyclic synthesis and can be attributed to several factors.[4] A systematic approach to troubleshooting is the most effective strategy.[4]
Answer: Based on our experience, the primary culprits for low yield in this specific synthesis are:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The cyclocondensation reaction often requires significant thermal energy to overcome the activation barrier for the intramolecular cyclization step.
-
Purity of Reagents: The purity of both the 3-amino-4-chloropyrazole and malononitrile is paramount. Impurities can lead to a host of side reactions, consuming your starting materials and complicating purification.
-
Solvent Choice & Moisture: The polarity of the solvent can influence reaction rates and solubility of intermediates. Additionally, many condensation reactions are sensitive to moisture.
-
Inefficient Mixing: If the reaction mixture is heterogeneous, poor stirring can lead to localized concentration gradients and reduced reaction rates.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question: How do I choose the optimal solvent and temperature for this reaction?
Answer: The choice of solvent and temperature is a delicate balance between reactant solubility and reaction rate, while minimizing side product formation.
-
Solvents: High-boiling polar aprotic solvents are generally preferred. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like ethanol and n-butanol are common choices. DMF is often a good starting point as it effectively solubilizes the pyrazole starting material and can be heated to the required temperatures.
-
Temperature: This reaction typically requires heating to reflux to proceed at a reasonable rate. The optimal temperature will depend on the solvent used. For instance, in ethanol, refluxing at ~78°C may require extended reaction times, whereas in DMF, temperatures of 120-150°C can significantly accelerate the reaction.
Data Summary: Solvent & Temperature Effects
| Solvent | Boiling Point (°C) | Typical Reaction Time | Expected Yield Range | Key Considerations |
| Ethanol | 78 | 12-24 hours | 40-60% | Slower reaction, but easier to remove post-reaction. |
| n-Butanol | 118 | 6-12 hours | 55-75% | Good balance of reaction time and ease of handling. |
| DMF | 153 | 2-6 hours | 60-85% | Excellent solvent, but higher boiling point makes removal more difficult. |
| DMSO | 189 | 1-4 hours | 65-90% | High reaction rates, but very difficult to remove; potential for thermal decomposition. |
Note: These are typical ranges. Your results may vary based on substrate purity and scale.
Section 2: Purity and Side Product Formation
Question: I'm observing multiple spots on my TLC and significant impurities in my crude NMR. What are the likely side products?
Answer: In the cyclocondensation between an aminopyrazole and malononitrile, several side products can form. The most common issues are:
-
Unreacted Starting Materials: The most straightforward impurities to identify.
-
Michael Adduct Intermediate: The initial product of the reaction is the acyclic Michael adduct. If the subsequent intramolecular cyclization is slow or incomplete, this intermediate may remain in your crude product.
-
Isomeric Products: While the reaction with 3-aminopyrazole is generally regioselective, trace amounts of isomeric pyrazolo[1,5-a]pyrimidines can sometimes form depending on the precise reaction conditions and the tautomeric equilibrium of the starting aminopyrazole.
-
Polymerization/Degradation: Malononitrile, especially under strong basic conditions or high heat for prolonged periods, can polymerize.[5] Likewise, the product itself may degrade if the reaction is overheated or run for too long.
Reaction Pathway and Potential Side Products
Caption: Simplified reaction pathway and common side products.
Question: What is the best way to purify the final product?
Answer: The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If the crude product is relatively clean (>85%), recrystallization is often the most efficient method for obtaining highly pure material. A mixed solvent system, such as Ethanol/Water or DMF/Water, can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Silica Gel Chromatography: If the crude product contains multiple impurities with different polarities, column chromatography is necessary. A gradient elution system, starting with a non-polar solvent (like heptane or hexane) and gradually increasing the polarity with ethyl acetate, is typically effective. The product is moderately polar and should elute cleanly from the starting materials and more polar byproducts.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized for a balance of yield, reaction time, and ease of handling.
Reagents and Materials:
-
3-amino-4-chloropyrazole (1.0 eq)
-
Malononitrile (1.1 eq)
-
n-Butanol (approx. 10 mL per gram of aminopyrazole)
-
Piperidine (0.1 eq, catalytic)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add 3-amino-4-chloropyrazole and n-butanol. Begin stirring to dissolve the solid.
-
Reagent Addition: Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 8-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material (aminopyrazole) should be consumed, and a new, more polar product spot should appear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual solvent and soluble impurities.
-
-
Purification:
-
Air-dry the crude solid.
-
For high purity, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature to form crystals.
-
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 50:50 Ethyl Acetate / Heptane.
-
Visualization: UV lamp (254 nm). The pyrazolo[1,5-a]pyrimidine core is UV active.
-
Expected Results: The product will have a lower Rf value (be more polar) than the 3-amino-4-chloropyrazole starting material.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Pharmacokinetics of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide in-depth, actionable insights into overcoming the common pharmacokinetic (PK) challenges associated with this important class of molecules. We will move beyond theoretical knowledge to offer practical, field-proven strategies and detailed experimental protocols.
Introduction: The Promise and Problems of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including sedative-hypnotics like Zaleplon and Indiplon, as well as a growing number of kinase inhibitors for cancer therapy.[1][2] Its rigid, planar structure is highly amenable to chemical modification, allowing for fine-tuning of interactions with biological targets.[1] However, this scaffold frequently presents significant drug development hurdles, primarily related to poor pharmacokinetic properties.[1]
Many promising pyrazolo[1,5-a]pyrimidine candidates suffer from low aqueous solubility, rapid metabolism, and consequently, poor oral bioavailability.[1] These issues can lead to suboptimal drug exposure at the target site, necessitating higher doses that may increase the risk of off-target effects and toxicity.[1][3] This guide provides a structured approach to diagnosing and solving these critical PK issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and experimental roadblocks encountered when working with pyrazolo[1,5-a]pyrimidine compounds.
FAQ 1: Solubility and Permeability Issues
Question: My lead pyrazolo[1,5-a]pyrimidine compound shows excellent in vitro potency but has very low aqueous solubility. What are my immediate next steps to assess and address this?
Answer: Low aqueous solubility is a frequent challenge that directly impacts oral bioavailability.[1] A multi-pronged approach involving both assessment and strategic modification is recommended.
Initial Assessment: First, accurately quantify the kinetic and thermodynamic solubility of your compound. A tiered approach is efficient:
-
Kinetic Solubility Assay: This high-throughput assay (e.g., using nephelometry or turbidimetry) provides a rapid assessment of how much compound remains in solution after being introduced from a DMSO stock. It's a good initial filter.
-
Thermodynamic Solubility (Shake-Flask Method): This gold-standard method measures the equilibrium solubility of the solid compound in a given buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).[4] This value is critical for biopharmaceutical classification.
Troubleshooting & Solutions:
-
Structural Modification (Med-Chem Approach):
-
Introduce Polar/Ionizable Groups: The pyrazolo[1,5-a]pyrimidine scaffold offers multiple positions for substitution.[1] Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) or ionizable groups can significantly enhance aqueous solubility. For instance, adding a 4-pyridinonyl substituent to the 6-position of the core has been shown to improve aqueous solubility and reduce lipophilicity.[1]
-
Break Planarity/Crystallinity: High crystal lattice energy contributes to poor solubility. Introducing flexible side chains or non-planar substituents can disrupt crystal packing and improve the solvation process.
-
Case Study - CFTR Activators: In the development of pyrazolo[1,5-a]pyrimidine-based CFTR activators for dry eye disease, researchers successfully optimized a potent but poorly soluble lead compound by employing synthetic strategies to enhance its solubility for an eye drop formulation.[5]
-
-
Formulation Strategies (Pharmaceutics Approach):
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix (e.g., PVP, HPMC) can create a high-energy amorphous state that exhibits enhanced solubility and dissolution rates.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[6][7]
-
Nanonization: Reducing particle size to the sub-micron range (nanocrystals) increases the surface area-to-volume ratio, thereby accelerating the dissolution rate according to the Noyes-Whitney equation.[7][8] Nanoparticle-based drug delivery systems are a promising avenue for improving the PK/PD properties of heterocyclic compounds.[9]
-
Question: My compound has adequate solubility, but permeability assays (e.g., PAMPA, Caco-2) indicate low membrane permeability. How can I differentiate between poor passive diffusion and active efflux?
Answer: Differentiating these mechanisms is crucial for devising an effective improvement strategy. A combination of in vitro assays is the most effective approach.
Experimental Workflow:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay exclusively measures passive diffusion.[10] It is a cost-effective, high-throughput initial screen.[10]
-
Caco-2 Permeability Assay: This cell-based assay models the human intestinal epithelium and accounts for both passive diffusion and active transport mechanisms (both uptake and efflux).[10][11]
By comparing the results, you can deduce the primary mechanism:
-
High PAMPA, Low Caco-2 Permeability: This pattern strongly suggests that the compound is a substrate for active efflux pumps (like P-glycoprotein) in the Caco-2 cells.
-
Low PAMPA, Low Caco-2 Permeability: This indicates that poor passive diffusion is the primary barrier.
Troubleshooting & Solutions:
-
Addressing Efflux:
-
Structural Modification: Modify the structure to reduce its recognition by efflux transporters. This often involves masking hydrogen bond donors or altering the overall charge and lipophilicity.
-
Co-administration with Inhibitors: While not a solution for the molecule itself, co-dosing with known efflux inhibitors in preclinical studies can confirm the mechanism and inform future formulation strategies.
-
-
Improving Passive Diffusion:
-
Increase Lipophilicity (LogP/LogD): A delicate balance is required. Increasing lipophilicity can improve membrane partitioning, but excessive lipophilicity can lead to decreased aqueous solubility. Aim for a LogD (at pH 7.4) in the optimal range of 1-3. Structure-activity relationship (SAR) studies can guide modifications to achieve this balance.[12]
-
Workflow Diagram: Differentiating Permeability Mechanisms
Caption: Workflow for diagnosing permeability issues.
FAQ 2: Metabolic Instability
Question: My pyrazolo[1,5-a]pyrimidine compound is rapidly cleared in liver microsome stability assays. What are the likely metabolic "hotspots" on this scaffold and how can I block them?
Answer: Rapid metabolic clearance is a major obstacle. The pyrazolo[1,5-a]pyrimidine scaffold itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes and, notably, aldehyde oxidase (AO).[13][14]
Case Study: Zaleplon Zaleplon, a well-known pyrazolo[1,5-a]pyrimidine-based hypnotic, undergoes extensive metabolism.[14]
-
Primary Pathway: Metabolism by aldehyde oxidase (AO) to form 5-oxo-zaleplon.[14][15]
-
Secondary Pathway: Metabolism by CYP3A4 to form desethylzaleplon, which is then also converted by AO.[13][15] All of Zaleplon's metabolites are pharmacologically inactive.[13][15] This rapid and extensive metabolism results in a very short elimination half-life of approximately 1 hour and an oral bioavailability of only about 30% due to significant first-pass metabolism.[13][14][15][16]
Identifying Metabolic Hotspots:
-
Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and use LC-MS/MS to identify the structures of the metabolites formed. This provides direct evidence of the sites of metabolic attack.
-
Computational Prediction: In silico models can predict sites of metabolism with reasonable accuracy, helping to prioritize synthetic efforts.[17][18][19]
Troubleshooting & Solutions (Metabolic Blocking):
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of enzymatic bond cleavage (the kinetic isotope effect). This can be a highly effective strategy for reducing clearance.
-
Introduction of Electron-Withdrawing Groups: Placing groups like fluorine or a cyano group near a metabolic hotspot can decrease the electron density of that position, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing a bulky group (e.g., a t-butyl group) adjacent to a metabolic hotspot can physically block the enzyme's access to that site.
Metabolic Pathway Diagram: Zaleplon
Caption: Major metabolic pathways of Zaleplon.
Part 2: Detailed Experimental Protocols
To ensure reproducibility and accuracy, this section provides step-by-step protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in HLM, providing an estimate of its susceptibility to Phase I metabolic enzymes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., Verapamil, known for high clearance)
-
Negative control compound (e.g., Donepezil, known for low clearance)[4]
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., 200 nM Imipramine)[4]
-
96-well plates
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the master mix by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer.[4] Prepare the test compound working solution by diluting the stock to 100 µM in buffer.
-
Incubation Setup (in triplicate):
-
To each well of a 96-well plate, add 98 µL of the HLM master mix.
-
Add 1 µL of the 100 µM test compound working solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system solution to each well.
-
For the T=0 time point (and negative controls), add 1 µL of buffer instead of the NADPH system.
-
-
Time Points:
-
Collect samples at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a new plate containing 2 volumes of ice-cold ACN with the internal standard.
-
-
Sample Processing:
-
Seal the plate, vortex thoroughly to precipitate the microsomal proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Data Interpretation:
| In Vitro t½ (min) | CLint (µL/min/mg) | Predicted In Vivo Hepatic Extraction |
| > 60 | < 12 | Low |
| 15 - 60 | 12 - 46 | Intermediate |
| < 15 | > 46 | High |
Table summarizing the interpretation of microsomal stability data.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, serving as a model for gastrointestinal absorption.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen-IP, with a lipid-impregnated PVDF membrane)
-
Phosphatidylcholine in dodecane solution
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0[10]
-
96-well donor and acceptor plates
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the donor plate's membrane filter. Allow it to impregnate for 5 minutes.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation:
-
Prepare the donor solutions by diluting the test compound stock to a final concentration of 50-100 µM in the appropriate buffer (e.g., pH 5.0 to mimic the upper intestine).
-
Add 150 µL of the donor solution to each well of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A(t)] is the compound concentration in the acceptor well at time t.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
-
Data Interpretation:
| Permeability (Pe x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Table summarizing the interpretation of PAMPA data.
Conclusion
Overcoming the pharmacokinetic challenges of pyrazolo[1,5-a]pyrimidine compounds requires a systematic and integrated approach that combines medicinal chemistry, formulation science, and robust in vitro screening. By understanding the common liabilities of this scaffold—namely poor solubility and rapid metabolism by both CYP and AO enzymes—researchers can proactively design and select compounds with a higher probability of success. The troubleshooting guides and detailed protocols provided here serve as a practical resource for diagnosing issues and implementing effective solutions, ultimately accelerating the journey of these promising therapeutic agents from the bench to the clinic.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. medlibrary.org [medlibrary.org]
- 15. Zaleplon - Wikipedia [en.wikipedia.org]
- 16. medicine.com [medicine.com]
- 17. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. This scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] However, like many kinase inhibitors that target the highly conserved ATP-binding site, achieving high selectivity remains a significant challenge.[3][4][5] Off-target effects can lead to toxicity, ambiguous experimental results, and clinical failure.[4]
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, refine your experimental design, and ultimately develop more selective and effective inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are pyrazolo[1,5-a]pyrimidine kinase inhibitors and why are they a focus of research?
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has proven to be an exceptionally versatile framework for developing kinase inhibitors.[2][6] Its structure is adept at forming key interactions within the ATP-binding pocket of various kinases, including CDKs, Trks, EGFR, and PI3Kδ.[1][7] Several FDA-approved drugs, such as Larotrectinib and Entrectinib, feature this core, highlighting its clinical significance in oncology.[1][8] The ongoing research interest stems from its proven therapeutic potential and the continuous need to optimize its selectivity and overcome drug resistance.[3][9]
Q2: What exactly are "off-target" effects, and why are they a major concern?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[10] Given the high degree of similarity across the ATP-binding sites of the 500+ kinases in the human kinome, this is a common challenge.[5][11] These unintended interactions can lead to several problems:
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can cause adverse effects.[4]
-
Misinterpretation of Data: A cellular phenotype might be wrongly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[12]
-
Reduced Therapeutic Efficacy: Off-target binding can reduce the free concentration of the drug available to engage the primary target.
Q3: What are the primary strategies to improve the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors?
Improving selectivity is a multi-faceted process that combines medicinal chemistry with rigorous biological testing. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazolo[1,5-a]pyrimidine core at various positions can significantly impact selectivity.[3][4] For instance, substitutions at the 3-, 5-, and 7-positions have been shown to enhance binding affinity and selectivity for specific kinases.[3]
-
Exploiting Unique Binding Pockets: Designing inhibitors that extend beyond the conserved ATP site to interact with less conserved adjacent regions can dramatically improve selectivity.
-
Macrocyclization: Introducing a macrocyclic structure can conformationally constrain the inhibitor, improving binding affinity and selectivity for the target receptor.[1]
-
Allosteric Inhibition: Developing inhibitors that bind to sites other than the ATP pocket offers a powerful route to achieving high selectivity.[3]
Q4: How do I choose the right assay to measure kinase inhibitor selectivity?
The choice of assay is critical and depends on the stage of your research. A multi-pronged approach is recommended:
-
Biochemical Assays: These in vitro assays measure the direct interaction between the inhibitor and purified kinase enzymes. They are excellent for initial screening and determining potency (IC50).[5] Common formats include radiometric assays (the "gold standard"), fluorescence-based (TR-FRET), and luminescence-based (e.g., ADP-Glo®) assays.[13][14][15]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) measure direct binding and can provide valuable kinetic data (on/off rates) without the need for an active enzyme.[5][16]
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell, providing a more physiologically relevant context.[17][18] They account for factors like cell permeability and competition with high intracellular ATP concentrations.
Q5: What is the fundamental difference between biochemical and cell-based selectivity profiling?
Biochemical profiling uses purified enzymes to assess an inhibitor's activity against a wide panel of kinases, providing a raw measure of its promiscuity.[5][13] However, high potency in these assays doesn't always translate to cellular efficacy.[19] Cell-based profiling evaluates the inhibitor's performance in a complex biological system.[17][18] It can reveal issues with cell permeability, metabolic instability, or efflux by cellular pumps, which are invisible in biochemical assays.[12] A compound that appears selective in a biochemical screen might still have off-target effects in a cell due to differences in the expression levels and localization of various kinases.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for problem resolution.
Problem 1: My lead compound shows potent inhibition of its target kinase but hits dozens of off-targets in a broad biochemical panel.
This is a common issue indicating poor selectivity. A systematic approach is needed to diagnose and resolve the problem.
Workflow for Improving Inhibitor Selectivity
References
- 1. mdpi.com [mdpi.com]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. inits.at [inits.at]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine synthesis side reactions
Welcome to the technical support center for the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the development of various therapeutic agents, including kinase inhibitors for cancer therapy. Its synthesis, while conceptually straightforward, can be prone to side reactions that affect yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
The primary synthetic route to this compound involves the regioselective amination of 5,7-dichloropyrazolo[1,5-a]pyrimidine. The C7 position is known to be more susceptible to nucleophilic attack than the C5 position, which allows for a degree of selectivity in the amination reaction.[1][2] However, controlling the reaction conditions is crucial to prevent the formation of undesired byproducts.
Common Synthesis Pathway
The synthesis of this compound is typically a two-step process starting from a 3-aminopyrazole derivative.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: My amination reaction of 5,7-dichloropyrazolo[1,5-a]pyrimidine is giving a low yield of the desired 5-chloro-7-amino product. What are the likely causes?
Low yields are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the starting material.
-
Formation of Side Products: The primary cause of low yields is often the formation of undesired side products. The most common side products are the di-aminated product (5,7-diaminopyrazolo[1,5-a]pyrimidine) and the hydrolyzed product (5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine or 5,7-dihydroxypyrazolo[1,5-a]pyrimidine).
-
Poor Quality Starting Material: The purity of the 5,7-dichloropyrazolo[1,5-a]pyrimidine is crucial. Impurities can interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the amination reaction.
FAQ 2: I am observing a significant amount of the di-aminated byproduct, 5,7-diaminopyrazolo[1,5-a]pyrimidine. How can I improve the selectivity for the mono-aminated product?
The formation of the di-aminated product occurs when the second chlorine atom at the C5 position also undergoes nucleophilic substitution. While the C7 position is more reactive, forcing conditions can lead to di-substitution.
Causality:
-
Excess Aminating Agent: Using a large excess of the aminating agent (e.g., ammonium hydroxide) can drive the reaction towards di-substitution.
-
High Temperature and Long Reaction Times: Prolonged heating at elevated temperatures provides the necessary activation energy for the less reactive C5-chloride to be substituted.
-
Strongly Basic Conditions: While a base is often necessary, highly basic conditions can enhance the nucleophilicity of the aminating agent, promoting the second substitution.
Experimental Protocol for Improved Selectivity:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Aminating Agent | Use a controlled amount, typically 1.0-1.5 equivalents. | Minimizes the availability of the nucleophile for the second substitution. |
| Temperature | Maintain a moderate temperature (e.g., 80-100°C) and monitor the reaction closely. | Provides sufficient energy for C7 substitution while minimizing C5 substitution. |
| Reaction Time | Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed and the desired product is maximized. | Prevents the reaction from proceeding to the di-aminated product after the formation of the mono-aminated product. |
| Solvent | Aprotic solvents like dioxane or DMF are often suitable. | Solvates the reactants without participating in the reaction. |
Identification of 5,7-Diaminopyrazolo[1,5-a]pyrimidine:
-
Mass Spectrometry: The di-aminated product will have a molecular weight corresponding to the substitution of both chlorine atoms with amino groups.
-
¹H NMR Spectroscopy: The proton signals of the pyrimidine and pyrazole rings will show shifts compared to the mono-aminated product. The disappearance of the signal corresponding to the C5-H proton (if present in the starting material) and the appearance of two distinct NH₂ signals (which may be broad) are indicative.
FAQ 3: My crude product contains a significant amount of a hydroxylated impurity. How can I prevent the hydrolysis of the chloro-substituent?
Hydrolysis of the chloro group to a hydroxyl group is a common side reaction, especially when using aqueous reagents or protic solvents at elevated temperatures. This can lead to the formation of 5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine or the fully hydrolyzed 5,7-dihydroxypyrazolo[1,5-a]pyrimidine.
Causality:
-
Presence of Water: Water in the reaction mixture, either from aqueous reagents (like aqueous ammonia) or as a contaminant in the solvent, can act as a nucleophile.
-
High Temperatures: Elevated temperatures accelerate the rate of hydrolysis.
-
Acidic or Strongly Basic Conditions: Both acidic and strongly basic conditions can catalyze the hydrolysis of the chloro-substituents.
Experimental Protocol to Minimize Hydrolysis:
| Parameter | Recommendation | Rationale |
| Reagents and Solvents | Use anhydrous solvents and reagents. If using aqueous ammonia, consider using a solution of ammonia in an organic solvent. | Reduces the concentration of water, the competing nucleophile. |
| Temperature | Run the reaction at the lowest effective temperature. | Slows down the rate of the hydrolysis side reaction. |
| pH Control | Maintain neutral or slightly basic conditions. Avoid strongly acidic or basic conditions. | Minimizes catalysis of the hydrolysis reaction. |
Identification of Hydrolyzed Byproducts:
-
Mass Spectrometry: The hydrolyzed products will have molecular weights corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.
-
¹H NMR Spectroscopy: The appearance of a broad signal corresponding to an -OH proton (which is D₂O exchangeable) is a key indicator. The chemical shifts of the aromatic protons will also be affected.
Analytical Data for Key Compounds
| Compound | Key ¹H NMR Signals (DMSO-d₆, approximate δ ppm) | Expected Mass (m/z) [M+H]⁺ |
| This compound | 8.1 (d, H-2), 6.7 (d, H-3), 6.5 (s, H-6), 7.5 (br s, NH₂) | 169.0 |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | 8.6 (d, H-2), 7.1 (d, H-3), 7.4 (s, H-6) | 187.9 |
| 5,7-Diaminopyrazolo[1,5-a]pyrimidine | Signals will shift upfield compared to the dichloro starting material. Two distinct NH₂ signals. | 149.1 |
| Pyrazolo[1,5-a]pyrimidine-5,7-diol | Signals will be significantly shifted. Presence of two exchangeable OH protons. | 152.0 |
Note: Actual chemical shifts can vary depending on the solvent and substituents.
Purification Strategies
If side products are formed, purification is necessary.
-
Column Chromatography: This is the most common method for separating the desired product from its byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization can be an effective purification method.
Conclusion
The synthesis of this compound is a well-established process, but careful control of reaction conditions is paramount to achieving high yields and purity. By understanding the potential side reactions and their mechanistic basis, researchers can effectively troubleshoot common issues. This guide provides a framework for identifying and resolving these challenges, ultimately leading to a more efficient and successful synthesis.
References
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine stability and storage conditions
Welcome to the technical support center for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and stability.
I. Compound Overview and Intrinsic Properties
This compound is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core, which is a prominent scaffold in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[1][2] The presence of an amino group, a chloro substituent, and a nitrogen-rich heterocyclic system dictates its chemical reactivity and stability profile. Understanding these structural features is key to preventing degradation and ensuring experimental reproducibility.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8 °C[3][4] | While stable at room temperature, refrigeration can slow down potential long-term degradation pathways. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[3] | The amine and pyrazole moieties can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | In the dark (amber vial)[3] | The compound is noted to be light-sensitive.[3] UV or visible light can provide the energy to initiate degradation reactions. |
| Moisture | In a dry environment (desiccator) | The compound is likely hygroscopic due to the presence of the amine and nitrogen heterocycle, which can absorb moisture from the air, potentially leading to hydrolysis or clumping.[5] |
Q2: Is this compound soluble in aqueous buffers? I'm observing precipitation.
A2: Due to its heterocyclic aromatic structure, this compound is expected to have low solubility in neutral aqueous buffers. The protonation of the amino group and nitrogen atoms in the rings can increase solubility in acidic conditions. However, be aware that acidic conditions may also promote hydrolysis. For biological assays, dissolving the compound in a minimal amount of an organic solvent like DMSO or DMF first, and then diluting with the aqueous buffer is the recommended procedure.
Q3: I've noticed a change in the color of my solid compound. Is it still usable?
A3: A change in color (e.g., from off-white/pale yellow to brown) is a visual indicator of potential degradation. This could be due to oxidation or the formation of polymeric impurities. It is highly recommended to assess the purity of the discolored material by an analytical technique such as HPLC or LC-MS before use. If significant degradation is detected, the batch should be discarded.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Lower than Expected Activity in Biological Assays
Possible Cause: Degradation of the compound in the solid state or in your stock solution.
Troubleshooting Workflow:
Workflow for troubleshooting low biological activity.
Corrective Actions:
-
Stock Solution Stability: Prepare fresh stock solutions in an anhydrous solvent like DMSO immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Purity Check: If fresh stock solutions do not resolve the issue, check the purity of your solid starting material. A purity of >95% is recommended for most biological applications.
Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Sample
Possible Cause: Chemical degradation due to hydrolysis, oxidation, or photodegradation.
Potential Degradation Pathways:
-
Hydrolysis: The chloro group at the 5-position can be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, to form the corresponding 5-hydroxy derivative. The pyrazole ring's high electron density can make it susceptible to acid-catalyzed decomposition.
-
Oxidation: The electron-rich pyrazolo[1,5-a]pyrimidine ring system and the exocyclic amino group are potential sites for oxidation. This can lead to the formation of N-oxides or other oxidized species, which can be complex.
-
Photodegradation: As the compound is light-sensitive, exposure to light can lead to the formation of various degradation products.
Recommended Actions:
-
Characterize Degradants: If possible, use LC-MS to get the mass of the new peaks to hypothesize the structure of the degradation products. This can confirm if hydrolysis (mass increase of 17, corresponding to -Cl being replaced by -OH) or oxidation (mass increase of 16) has occurred.
-
Review Storage and Handling: Ensure the compound has been stored according to the recommended conditions (dark, dry, inert atmosphere).
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood, minimizing exposure to air and light.
-
Add anhydrous DMSO (or another suitable dry solvent) to the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dispense into single-use aliquots in amber vials and store at -20°C or -80°C.
Protocol 2: General Purity Assessment by HPLC
This is a general method and may require optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
V. References
-
Vertex AI Search, Safety Data Sheet for a similar compound. (2025).
-
Fisher Scientific, Safety Data Sheet for a related pyrazolopyrimidine. (2024).
-
Sigma-Aldrich, Safety Data Sheet for a pyrazolopyrimidine derivative. (2024).
-
Fisher Scientific, Safety Data Sheet for 2-Amino-5-chloropyridine. (2002).
-
Fisher Scientific, Safety Data Sheet for 5-Amino-1-phenylpyrazole-4-carbonitrile. (2024).
-
Safety Data Sheet for Pyrimidine. (2025).
-
ChemicalBook, Safety Data Sheet for 5-chloropyrazolo[1,5-a]pyrimidin-3-amine. (2025).
-
Guidance on Safe Storage of Chemicals in Laboratories.
-
Enamine, Safety Data Sheet for 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
National Institutes of Health (NIH), Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
-
Diplomata Comercial, Amine Storage Conditions: Essential Guidelines for Safety.
-
PubMed, Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
-
Guidance on Storage and Handling of Chlorinated Solvents.
-
Chemsrc, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one.
-
Chemsrc, this compound | CAS#:245095-96-9.
-
ChemicalBook, this compound | 245095-96-9.
-
ResearchGate, Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization.
-
PubMed Central, Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
PubMed Central, Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
-
ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
-
Eurochlor, ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016).
-
PubMed, Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. (2015).
-
PubMed Central, Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
-
Angene Chemical, Safety Data Sheet for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile. (2025).
-
Taskcm, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid. (2024).
-
ResearchGate, New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023).
-
Google Patents, Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives for use in the treatment of protein kinase dependent diseases.
-
PubMed, STUDIES ON THE ACTIONS OF PYRAZOLOPYRIMIDINES IN MICROORGANISMS. II. 4-AMINOPYRAZOLOPYRIMIDINE. (1964).
References
Technical Support Center: Optimizing the Pyrazolo[1,5-a]pyrimidine Scaffold for Enhanced Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold. This versatile and privileged heterocyclic system is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors.[1][2][3] However, translating promising in vitro activity into in vivo efficacy is often hampered by suboptimal pharmacokinetic properties, most notably poor bioavailability.
This guide provides in-depth, troubleshooting-focused advice in a direct question-and-answer format. It is designed to help you diagnose and resolve common experimental challenges related to the bioavailability of your pyrazolo[1,5-a]pyrimidine derivatives. We will explore the causality behind these issues and provide field-proven strategies and detailed protocols to systematically enhance the drug-like properties of your compounds.
Section 1: Troubleshooting Low Aqueous Solubility
Poor aqueous solubility is a frequent challenge with planar, aromatic scaffolds like pyrazolo[1,5-a]pyrimidines, leading to low absorption and erratic in vivo exposure.[4][5]
Question 1: My lead pyrazolo[1,5-a]pyrimidine compound shows excellent potency in enzymatic assays but fails in cell-based assays and has negligible oral bioavailability. I suspect low solubility is the culprit. What's the first step to confirm this and what are my options?
Answer:
Your suspicion is well-founded. The first step is to quantitatively determine the kinetic and thermodynamic solubility of your compound. A simple nephelometric or UV-based solubility assay will provide the data you need. Once confirmed, the low solubility of pyrazolo[1,5-a]pyrimidines can often be attributed to strong crystal lattice energy from their planar structure.
Your primary strategies should focus on disrupting this planarity and introducing functionalities that can interact favorably with water.
Recommended Modification Strategies:
-
Introduce Rotatable Bonds and Non-Planar Groups: Adding flexible side chains or bulky, non-planar groups (e.g., a spirocycle or a bicycloalkane) at non-essential positions can disrupt crystal packing and improve solubility. One study on pyrazolo-pyrimidinones demonstrated that increasing rotational degrees of freedom was a successful strategy to improve aqueous solubility.[4][5]
-
Incorporate Polar Functional Groups: Judiciously add polar groups like hydroxyls (-OH), amides (-CONH2), or small amines that can act as hydrogen bond donors and acceptors. Be mindful of the impact on permeability and target binding.
-
Utilize Ionizable Groups: Introducing a basic amine (e.g., piperidine, morpholine) or an acidic group (e.g., carboxylic acid) can allow for salt formation, which often dramatically increases aqueous solubility. The pKa of the molecule can be adjusted by these additions, which in turn affects the ionization state at physiological pH.[6]
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of your compounds.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Nephelometer or a plate reader capable of measuring light scattering.
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the PBS, achieving a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer.
-
A standard curve with a compound of known solubility should be run in parallel to quantify the results.
Section 2: Addressing High Metabolic Instability
The pyrazolo[1,5-a]pyrimidine core itself is relatively electron-deficient and can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and low exposure.
Question 2: My compound is rapidly cleared in liver microsome stability assays. How do I identify the metabolic "hot spots" on the pyrazolo[1,5-a]pyrimidine scaffold and what modifications can I make to improve stability?
Answer:
Rapid clearance in human liver microsomes (HLM) is a classic sign of metabolic instability. The primary routes of metabolism are often oxidation of electron-rich regions or N-dealkylation of substituents.[7] Identifying the specific site of metabolism is crucial for a targeted modification strategy. This is typically done via metabolite identification studies using LC-MS/MS.
Once the labile site is known, the most common and effective strategy is "metabolic blocking."
Recommended Modification Strategies:
-
Strategic Fluorination: The introduction of a fluorine atom at a metabolically labile position is a widely used and highly effective strategy.[8] The strong carbon-fluorine (C-F) bond is resistant to oxidative cleavage.[9] Fluorination can also lower the pKa of nearby amines, which can improve cell permeability.[9][10] For instance, replacing a C-H bond on an aromatic substituent with a C-F bond can prevent hydroxylation at that site.[11]
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., -CF3, -CN) on aromatic rings attached to the scaffold can deactivate them towards oxidative metabolism.
-
Replace Labile Groups with Bioisosteres: If an entire functional group is the source of instability (e.g., a terminal methyl group on an ether is often oxidized), replace it with a more stable bioisostere. For example, replace a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H).
Workflow for Improving Metabolic Stability
Caption: A decision workflow for addressing metabolic instability.
Section 3: Overcoming Poor Membrane Permeability
For oral absorption, your compound must passively diffuse across the intestinal epithelium. Poor permeability can be a significant barrier to bioavailability, even for soluble and stable compounds.
Question 3: My compound is soluble and metabolically stable, but it still has poor oral absorption. How can I assess and improve its membrane permeability?
Answer:
This points towards a permeability issue. The balance between solubility and lipophilicity is critical for membrane passage. Highly polar molecules may not partition into the lipid bilayer, while highly lipophilic molecules can get trapped. A key descriptor to monitor is the Topological Polar Surface Area (TPSA) .
-
For good oral absorption, a TPSA of ≤ 140 Ų is generally recommended.[12][13]
-
To cross the blood-brain barrier, a TPSA of < 90 Ų is often required.[14][15]
You can assess permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, or the Caco-2 permeability assay for a more biologically relevant model that includes active transport.[16][17]
Recommended Modification Strategies:
-
Reduce Polar Surface Area (PSA): If your TPSA is too high, consider masking polar groups. For example, a carboxylic acid could be converted to a methyl ester, or a primary amine could be N-methylated. This reduces the number of hydrogen bond donors.[18]
-
Optimize Lipophilicity (LogP/LogD): Aim for a balanced LogP (typically in the range of 1-3 for oral drugs). If your molecule is too polar, add lipophilic groups (e.g., alkyl or aryl groups). If it's too greasy, introduce modest polar functionalities.
-
Intramolecular Hydrogen Bonding: Design your molecule to form an intramolecular hydrogen bond that masks polar groups, effectively reducing the exposed PSA and improving membrane permeability.
Data Summary: Impact of Functional Groups on Physicochemical Properties
| Modification Strategy | Example Functional Group | Expected Impact on LogP | Expected Impact on TPSA | Expected Impact on Solubility |
| Increase Lipophilicity | -CH3, -Ph, -Cl | Increase | No significant change | Decrease |
| Increase Polarity | -OH, -NH2, -COOH | Decrease | Increase | Increase |
| Metabolic Blocking | -F, -CF3 | Increase | Minor Increase (for CF3) | Decrease |
| Reduce PSA | N-methylation | Increase | Decrease | Decrease |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a cost-effective, high-throughput method to predict gastrointestinal tract absorption.[16][19]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Lipid solution (e.g., 1% lecithin in dodecane)[20]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV plate reader or LC-MS/MS for quantification.
Procedure:
-
Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with ~5 µL of the lipid solution and allow the solvent to evaporate.
-
Prepare Plates: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Add Compound: Dilute your test compounds in PBS (pH 7.4, with 5% DMSO) to the desired concentration (e.g., 200 µM) and add 150 µL to the donor plate wells.[20]
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours in a chamber with controlled humidity.[20][21]
-
Quantify: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[22]
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, thus mimicking the human intestinal epithelium.[17][23] It is more complex but provides a more comprehensive prediction of in vivo absorption, including the impact of efflux transporters.[24][25]
Materials:
-
Caco-2 cells
-
Transwell plate system (e.g., 24-well plates with inserts)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days to allow for differentiation and monolayer formation.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, tight junction barrier.[17]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]
-
Sampling and Analysis: At the end of the incubation, take samples from both donor and acceptor compartments and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[25]
Section 4: Leveraging In Silico Tools
Before embarking on extensive synthesis and in vitro testing, computational tools can provide rapid and cost-effective guidance.
Question 4: I have a large virtual library of pyrazolo[1,5-a]pyrimidine derivatives. How can I use computational tools to prioritize which compounds to synthesize for the best bioavailability profile?
Answer:
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an indispensable part of modern drug discovery.[26][27] These tools use quantitative structure-property relationship (QSPR) models to predict key parameters from the chemical structure alone.[28]
Recommended In Silico Workflow:
-
Calculate Physicochemical Properties: For your entire library, calculate key descriptors like:
-
Molecular Weight (MW)
-
Calculated LogP (cLogP)
-
Topological Polar Surface Area (TPSA)[18]
-
Number of Hydrogen Bond Donors/Acceptors
-
Number of Rotatable Bonds
-
-
Apply Drug-Likeness Filters: Use filters like Lipinski's Rule of Five to flag compounds with a higher risk of poor oral bioavailability.
-
Predict ADME Properties: Employ commercially available or open-access software to predict:[26][29]
-
Aqueous solubility
-
Caco-2 permeability
-
CYP450 metabolism sites and inhibition potential
-
Plasma protein binding
-
-
Prioritize for Synthesis: Select a subset of compounds that have a balanced profile: good predicted solubility and permeability, low risk of metabolism, and adherence to drug-like property guidelines.
Decision Tree for Compound Prioritization
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pharmacyjournal.org [pharmacyjournal.org]
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- 18. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 19. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
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- 29. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
Validation & Comparative
A Comparative Guide to Characterizing Novel Kinase Inhibitors: Profiling 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Against Established Benchmarks
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
In the landscape of modern oncology, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework renowned for its ability to bind to the ATP pocket of various protein kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The scaffold's rigid, planar structure is highly amenable to chemical modification, allowing for the fine-tuning of potency and selectivity.[1] This chemical tractability has led to the development of several FDA-approved drugs, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, validating the therapeutic potential of this heterocyclic family.[3][4]
This guide focuses on 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine , a representative compound from this promising class. While extensive public data on this specific molecule is limited, its structure provides an ideal model for outlining a comprehensive, field-proven workflow for the characterization and comparison of a novel kinase inhibitor. We will objectively compare its hypothetical performance by detailing the requisite experimental protocols to profile it against two well-characterized kinase inhibitors:
-
Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It primarily targets the BCR-ABL fusion protein and the SRC family of kinases.[5][6]
-
Staurosporine: A natural product that acts as a prototypical ATP-competitive, broad-spectrum kinase inhibitor.[7] While its lack of selectivity precludes clinical use, it serves as an invaluable research tool and a benchmark for assessing inhibitor promiscuity.[7][8]
This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to ensure robust and interpretable data generation.
Section 1: Profiling the Candidate and Comparators
A thorough analysis begins with understanding the key attributes of the molecules under investigation.
-
This compound (Lead Compound): This compound features the core pyrazolo[1,5-a]pyrimidine scaffold. The chlorine atom at position 5 and the amine group at position 7 are key points for potential interactions within the kinase ATP-binding site and for further chemical modification to improve selectivity and pharmacokinetic properties.[1]
-
Dasatinib (Selective Clinical Comparator): An orally available, potent inhibitor of multiple tyrosine kinases.[6] Its mechanism involves binding to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome resistance to other inhibitors like imatinib.[5]
-
Staurosporine (Non-Selective Research Comparator): Known for its high affinity but low selectivity, Staurosporine binds to the ATP-binding site of a vast number of kinases.[7][9] It is an essential control for understanding the baseline, off-target effects of ATP-competitive inhibition.
Section 2: Comparative Kinase Inhibition Profile (A Predictive Framework)
To objectively compare these compounds, a quantitative assessment of their inhibitory activity is paramount. The primary metric for this is the half-maximal inhibitory concentration (IC50) , which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following table represents the type of data that would be generated using the protocols described in this guide.
| Kinase Target | This compound | Dasatinib | Staurosporine |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| c-Abl | To Be Determined | <1 | 7 |
| c-Src | To Be Determined | 0.8 | 6 |
| Lck | To Be Determined | 1.1 | 15 |
| Protein Kinase A (PKA) | To Be Determined | >10,000 | 7 |
| Protein Kinase C (PKC) | To Be Determined | >10,000 | 3 |
| CaM Kinase II | To Be Determined | >10,000 | 20 |
| Note: IC50 values for Dasatinib and Staurosporine are representative values from published literature.[6][10] The goal of the subsequent experimental protocols is to generate these values for the lead compound and validate them against the known inhibitors. |
Section 3: Essential Experimental Methodologies
The trustworthiness of any comparison hinges on the quality of the experimental data. The following protocols are industry-standard methods for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[3] As kinase activity is inhibited, the amount of ADP produced decreases, resulting in a lower luminescent signal. This relationship allows for the precise calculation of IC50 values.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Dasatinib, and Staurosporine in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the specific kinase (e.g., c-Src) and its corresponding substrate.
-
Inhibitor Addition: Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding dynamics.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. Incubate for 30-60 minutes at room temperature.[11]
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Proteins)
Principle: To confirm that an inhibitor is active within a cellular context, we must measure its effect on the target kinase's activity. A western blot can detect the phosphorylation status of a known downstream substrate. For instance, inhibiting BCR-ABL or SRC with Dasatinib leads to a decrease in the phosphorylation of downstream proteins like CrkL or FAK.[12][13]
Expertise & Causality:
-
Phosphatase Inhibitors are Critical: Cells contain phosphatases that rapidly remove phosphate groups upon cell lysis. Their inhibition is essential to preserve the phosphorylation state of the protein of interest.[10]
-
Buffer Choice: Tris-Buffered Saline (TBS) is preferred over Phosphate-Buffered Saline (PBS). The phosphate in PBS can compete with the primary antibody for binding to the phospho-epitope, leading to weaker signals.[2]
-
Blocking Reagent: Bovine Serum Albumin (BSA) is recommended over non-fat milk. Milk contains casein, a phosphoprotein, which can cause high background noise when using phospho-specific antibodies.[10]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., K562 cells for BCR-ABL) and allow them to adhere. Treat the cells with a dose range of the test inhibitor (e.g., 0-1000 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF membranes are more robust than nitrocellulose and are recommended for stripping and reprobing.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Src Tyr416).
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: To ensure observed changes are due to inhibition and not loading errors, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein (e.g., anti-total-Src).[2]
Protocol 3: Cellular Viability/Antiproliferative Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells.[1] A reduction in cell viability due to kinase inhibition (e.g., by inducing apoptosis or cell cycle arrest) will result in a decreased ATP level and a corresponding drop in luminescence.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to incubate overnight.
-
Compound Treatment: Treat the cells with the same 10-point serial dilution of inhibitors used in the biochemical assay. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to proliferation, typically 48-72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[8]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL reagent to 100 µL medium).[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the signal against the log of the inhibitor concentration.
Section 4: Signaling Pathway Context
Understanding where an inhibitor acts is crucial for interpreting its cellular effects. Dasatinib, for example, potently inhibits both BCR-ABL and SRC kinases, which are central nodes in pathways controlling cell proliferation, survival, and migration.[9][14]
Signaling Pathway Diagram:
Caption: Key signaling pathways inhibited by Dasatinib.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By employing a systematic and rigorous characterization workflow, researchers can effectively profile new chemical entities like This compound . This guide provides the foundational protocols to determine a compound's in vitro potency (ADP-Glo), confirm its on-target effect in cells (phospho-western blot), and quantify its antiproliferative activity (CellTiter-Glo).
Comparing the resulting data against both a highly selective clinical drug like Dasatinib and a non-selective tool compound like Staurosporine provides essential context, enabling an objective assessment of the lead compound's potency, selectivity, and therapeutic potential. This structured approach, grounded in robust methodologies and a clear understanding of the underlying science, is critical for advancing promising molecules from the bench toward clinical consideration.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. protocols.io [protocols.io]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. promega.com [promega.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
The Definitive Guide to Structural Elucidation of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Complexes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities, including as a potent protein kinase inhibitor.[1][2] The precise three-dimensional arrangement of these molecules, particularly when complexed with biological targets or metal ions, is paramount to understanding their function and optimizing their therapeutic potential. This guide provides a senior-level perspective on the structural elucidation of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine complexes, offering a critical comparison of leading analytical techniques, supported by experimental data and protocols.
Unveiling the Molecular Architecture: The Primacy of X-ray Crystallography
Single-crystal X-ray diffraction (SXRD) remains the gold standard for unequivocally determining the atomic-level structure of crystalline materials.[1] It provides a static, high-resolution snapshot of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For a molecule like this compound, which possesses multiple coordination sites—the pyrazole and pyrimidine nitrogens, as well as the exocyclic amine—X-ray crystallography can precisely map how it engages with a metal center or a protein binding pocket.
The Crystallographer's Gambit: Causality in Experimental Design
The journey from a powdered sample to a refined crystal structure is one of meticulous planning and empirical skill. The choice of crystallization method is not arbitrary; it is a calculated decision based on the physicochemical properties of the complex.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Crystallization of a Representative Pyrazolo[1,5-a]pyrimidine Complex
This protocol is based on established methods for small molecule crystallization.
-
Solvent Selection: The Foundation of Success. The initial and most critical step is identifying a suitable solvent or solvent system. The ideal solvent will dissolve the this compound complex at an elevated temperature but will be a poor solvent at room or lower temperatures. A systematic solubility screen across a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and toluene) is essential.
-
Method Selection: Tailoring the Approach.
-
Slow Evaporation: Best for moderately volatile solvents. A near-saturated solution is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A highly effective method for milligram quantities. The complex is dissolved in a small amount of a "good" solvent and placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and promoting crystal growth. A common setup is the hanging drop or sitting drop method.
-
Solvent Layering: This technique involves carefully layering a less dense anti-solvent on top of a denser solution of the complex. Diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.
-
-
Execution and Patience. Once the crystallization experiment is set up, it should be left undisturbed in a vibration-free environment. Crystal growth can take anywhere from a few hours to several weeks.
A Comparative Lens: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail of the solid-state structure, it is not without its limitations. A comprehensive structural analysis often necessitates a multi-technique approach.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Crystalline Solid | Solution or Solid-State | In Silico (No physical sample) |
| Information | Static 3D structure, bond lengths/angles, packing | Dynamic 3D structure, connectivity, conformation in solution | Predicted 3D structure, energetics, electronic properties |
| Strengths | High resolution, unambiguous structure determination | Provides information on dynamics and solution-state behavior | Can predict structures and properties before synthesis |
| Limitations | Requires high-quality single crystals, provides a static picture | Limited to smaller molecules for detailed analysis, can be complex to interpret | Predictions require experimental validation, accuracy depends on the level of theory |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Dynamic View
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing insights into the dynamic behavior that is often quenched in the crystalline state. For this compound complexes, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can establish the connectivity of the molecule and provide information about its conformation in a particular solvent. This is especially valuable for understanding how the complex might behave in a biological medium.
Computational Modeling: The Predictive Power
Computational chemistry offers a predictive approach to structural elucidation.[3] Using methods like Density Functional Theory (DFT), it is possible to model the geometry of this compound complexes, predict their spectroscopic properties, and calculate their relative stabilities. These computational models can guide synthetic efforts and help in the interpretation of experimental data.
Logical Relationship of Structural Elucidation Techniques
Caption: Interplay between key structural elucidation techniques.
Supporting Experimental Data: A Case Study
Table of Crystallographic Data for 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile [4]
| Parameter | Value |
| Chemical Formula | C₈H₄Cl₂N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9817(4) |
| b (Å) | 18.4025(15) |
| c (Å) | 10.1526(9) |
| β (°) | 95.924(1) |
| Volume (ų) | 925.78(13) |
| Z | 4 |
Selected Bond Lengths and Angles (Hypothetical Complex for Comparison)
For a hypothetical complex, e.g., with a transition metal, we would expect to see coordination through the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring. The table below illustrates the type of data that would be obtained and compared.
| Bond/Angle | X-ray Data (Hypothetical) (Å/°) | Computational (DFT) (Å/°) |
| Metal-N(1) | 2.105(3) | 2.112 |
| Metal-N(4) | 2.098(3) | 2.105 |
| C(5)-Cl | 1.742(4) | 1.750 |
| C(7)-N(amine) | 1.356(5) | 1.361 |
| N(1)-Metal-N(4) | 89.5(1) | 89.8 |
This comparative table underscores the synergy between experimental and computational methods. The close agreement between the X-ray and DFT data would lend high confidence to the determined structure.
Conclusion
The structural elucidation of this compound complexes is a multifaceted endeavor that is best approached with a combination of techniques. While X-ray crystallography provides the definitive solid-state structure, its integration with NMR spectroscopy and computational modeling offers a more complete understanding of the molecule's behavior in different environments. This holistic approach is indispensable for the rational design of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy Validation of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine structure is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of highly potent and selective therapeutic agents.[1] This class of heterocyclic compounds has demonstrated significant promise in oncology, primarily by targeting protein kinases—key regulators of cellular signaling that are frequently dysregulated in cancer.[2][3] Derivatives of this scaffold have been successfully developed as inhibitors of critical oncogenic drivers such as Cyclin-Dependent Kinases (CDKs), RET kinase, and Tropomyosin Receptor Kinases (Trks).[4][5][6]
This guide focuses on 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine , a compound belonging to this promising class. Given its structural features, it is hypothesized to function as an ATP-competitive kinase inhibitor. The objective of this document is to provide a comprehensive, experience-driven framework for its rigorous in vivo validation. We will move beyond rote protocols to explain the causal logic behind experimental choices, establishing a self-validating system for assessing efficacy. This guide will objectively compare the compound's potential performance with relevant alternatives, supported by detailed experimental designs and data interpretation strategies, to empower researchers in their drug development efforts.
Section 1: The Competitive Landscape and Rationale for In Vivo Testing
Before committing to costly and labor-intensive animal studies, a thorough understanding of the competitive landscape is essential. The pyrazolo[1,5-a]pyrimidine core is featured in several advanced clinical candidates and even approved drugs, making it crucial to define a clear path to differentiation.[6] The primary value of in vivo testing is to ascertain whether the promising in vitro potency of a compound translates into meaningful anti-tumor activity within a complex biological system, with an acceptable safety margin.[4]
A key challenge with some pyrazolo[1,5-a]pyrimidine compounds can be a narrow therapeutic window, where efficacious doses are close to those causing toxicity.[4] Therefore, a primary goal of the in vivo study is to determine if this compound can induce tumor regression at well-tolerated doses.
For a robust comparison, we propose evaluating the test compound against two benchmarks:
-
A standard-of-care agent for the selected cancer type (e.g., Doxorubicin).
-
A known inhibitor that targets a similar hypothesized pathway (e.g., another pyrazolo[1,5-a]pyrimidine derivative with published data).
Below is a comparative table summarizing the profiles of representative compounds from this class, which can serve as a benchmark for our test article.
| Compound ID | Primary Target(s) | Cancer Type Application | Reported In Vivo Efficacy | Reference |
| WF-47-JS03 (1) | RET Kinase | Lung Adenocarcinoma | Strong regression of RET-driven xenografts at 10 mg/kg (oral, daily).[4] | [4] |
| BS-194 (4k) | CDK1, CDK2, CDK9 | Broad (tested on 60 cell lines) | Inhibition of human tumor xenografts at 25 mg/kg (oral).[5][7] | [5][7] |
| Entrectinib | TrkA/B/C, ROS1, ALK | NTRK-fusion positive solid tumors | Clinically approved; demonstrated significant tumor responses.[6] | [6] |
| Doxorubicin | Topoisomerase II | Various (Liver, Breast, Colon) | Standard chemotherapy agent. | [8] |
| This compound | (Hypothesized Kinase Target) | (Proposed Cancer Model) | To Be Determined | N/A |
Section 2: Designing a Robust In Vivo Efficacy Study
The cornerstone of validation is a well-designed xenograft study. The choice of model is paramount and directly influences the clinical relevance of the findings.
Caption: Overall workflow for in vivo validation.
Rationale for Model Selection
The choice is typically between a Cell Line-Derived Xenograft (CDX) and a Patient-Derived Xenograft (PDX) model.
-
CDX Models: Involve implanting cultured cancer cells into immunodeficient mice. They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[9][10]
-
PDX Models: Involve implanting tumor fragments directly from a patient. These models better recapitulate the heterogeneity and microenvironment of human tumors but are more complex and costly.
Recommendation: For an initial validation of this compound, a CDX model is appropriate. The cell line should be chosen based on in vitro sensitivity data and the expression of the hypothesized molecular target (e.g., a lung cancer cell line with a known RET fusion if RET inhibition is suspected).[4]
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
This protocol is a synthesized standard based on established methodologies.[9][10][11]
1. Animal Model:
-
Species: Athymic Nude or NOD-scid gamma (NSG) mice, 4-6 weeks old.[9] NSG mice are preferred for poorly engrafting cell lines due to their profound immunodeficiency.
-
Acclimatization: Allow a 3-5 day acclimatization period upon arrival.[9]
2. Cell Preparation and Implantation:
-
Cell Culture: Culture cells to 70-80% confluency. Harvest using trypsin and wash twice with sterile, serum-free PBS.[9]
-
Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Injection Suspension: Resuspend cells in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix.[10] Matrigel is used to improve tumor take and growth rates. The final concentration should be such that the desired cell number (e.g., 3.0 x 10⁶ cells) is in a 100-200 µL injection volume.[9]
-
Implantation: Anesthetize the mouse (e.g., with isoflurane).[10] Subcutaneously inject the cell suspension into the right flank using a 27-gauge needle.[9]
3. Tumor Growth and Study Initiation:
-
Monitoring: Monitor mice 3 times per week for tumor growth.
-
Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[9]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) with similar average tumor volumes.
4. Treatment and Monitoring:
-
Cohorts:
-
Group 1: Vehicle Control (formulation buffer)
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Comparative Agent (e.g., Doxorubicin)
-
-
Dosing: Administer compounds via the determined route (e.g., oral gavage) daily.
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week. Conduct daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur). A body weight loss exceeding 20% is a common humane endpoint.[12]
5. Study Endpoint:
-
Continue the study until tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21-28 days).
-
At termination, collect final tumor weights and tissues for further analysis.
| Parameter | Measurement Frequency | Purpose |
| Tumor Volume (mm³) | 2-3 times/week | Primary efficacy endpoint |
| Body Weight (g) | 2-3 times/week | General health and tolerability indicator |
| Clinical Observations | Daily | Monitor for signs of acute toxicity |
| Tumor Weight (mg) at Endpoint | Once (at necropsy) | Confirmatory efficacy endpoint |
Section 3: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Efficacy data is incomplete without understanding drug exposure and target engagement. A compound might fail in vivo not because it's inactive, but because it has poor bioavailability or doesn't reach its target at sufficient concentrations.[13]
Caption: Integrated workflow for PK/PD analysis.
Protocol: Mouse Pharmacokinetic (PK) Study
This protocol outlines a standard method for determining key PK parameters.[14][15]
1. Animal and Dosing:
-
Species: CD-1 or BALB/c mice.[16]
-
Groups: Two groups (n=3 mice per time point) for intravenous (IV) and oral (PO) administration.
-
Formulation: Formulate the compound in a suitable vehicle (e.g., saline, PEG 300/propylene glycol).[16]
-
Administration: Administer a single dose (e.g., 2 mg/kg IV, 10 mg/kg PO).
2. Blood Collection:
-
Method: Collect serial blood samples (approx. 30 µL) from the submandibular vein.[14]
-
Time Points:
-
Processing: Collect blood into tubes containing K2EDTA anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.[12][16]
3. Bioanalysis and Data Interpretation:
-
Analysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16]
-
Calculation: Use software like WinNonlin to perform non-compartmental analysis and determine key parameters.[16]
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (total drug exposure) | Key measure of overall exposure |
| t½ (Half-life) | Time for plasma concentration to decrease by half | Determines dosing frequency |
| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation | Crucial for viability of oral drugs |
Pharmacodynamic (PD) Analysis
Rationale: The most direct way to validate the mechanism of a kinase inhibitor is to show that it inhibits the phosphorylation of its target's substrate in the tumor tissue.[5]
Protocol Outline:
-
From a satellite group of tumor-bearing mice in the efficacy study, collect tumors at a time point corresponding to Tmax or steady-state exposure.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Prepare tumor lysates and perform a Western blot analysis.
-
Probe the blot with antibodies against the phosphorylated form of the downstream substrate (e.g., p-RB for a CDK inhibitor) and the total substrate protein as a loading control.
-
A significant decrease in the phospho-protein signal in the treated groups relative to the vehicle control provides strong evidence of on-target activity.
Section 4: Critical Assessment of In Vivo Safety and Tolerability
Efficacy is meaningless without safety. A comprehensive safety assessment is conducted in parallel with the efficacy study.[17][18]
1. In-Life Observations:
-
Body Weight: As mentioned, monitor body weight 2-3 times weekly. Sustained weight loss is a primary indicator of toxicity.[12]
-
Clinical Signs: Daily cage-side observations for changes in posture, activity, breathing, and general appearance.
2. Terminal Analysis:
-
Hematology and Clinical Chemistry: At the study's end, collect terminal blood samples via cardiac puncture for a complete blood count (CBC) and serum chemistry panel. This provides insight into potential effects on hematopoietic cells, liver, and kidney function.
-
Histopathology: Harvest major organs (liver, spleen, kidney, lung, heart, brain).[12] Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the tissues for any signs of drug-induced pathology.[12][19]
| Safety Parameter | Method | Potential Indication of Toxicity |
| Body Weight Loss | Scale Measurement | General systemic toxicity |
| Lethargy, Ruffled Fur | Clinical Observation | General malaise, systemic toxicity |
| Elevated ALT/AST | Serum Chemistry | Hepatotoxicity (liver damage) |
| Elevated BUN/Creatinine | Serum Chemistry | Nephrotoxicity (kidney damage) |
| Tissue Necrosis/Inflammation | Histopathology | Organ-specific toxicity |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The in vivo validation of this compound is a multi-faceted process that requires the integration of efficacy, pharmacokinetic, pharmacodynamic, and safety data. A successful outcome is not merely statistically significant tumor growth inhibition. An ideal candidate will demonstrate:
-
Superior or comparable efficacy to relevant benchmark compounds.
-
A clear dose-response relationship for anti-tumor activity.
-
Favorable pharmacokinetic properties , particularly good oral bioavailability, to support a convenient dosing regimen.
-
Demonstrable on-target activity in tumor tissue, linking drug exposure to the intended biological mechanism.
-
An acceptable safety profile , with no significant body weight loss or end-organ toxicity at efficacious doses.
By following the structured, rationale-driven approach outlined in this guide, researchers can generate a comprehensive and reliable data package to make an informed decision on the future development of this compound as a potential therapeutic agent.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. unmc.edu [unmc.edu]
- 13. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 16. Mouse pharmacokinetic analysis. [bio-protocol.org]
- 17. altasciences.com [altasciences.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine and its Analogs in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, most notably in the realm of oncology.[1][2] Compounds bearing this nucleus have demonstrated potent inhibitory effects against a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] This guide focuses on 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine as a key intermediate and a representative of this class, providing a comparative analysis of its potential and the performance of its close analogs in preclinical human tumor xenograft models.
While public domain data on the in vivo efficacy of this compound itself is limited, its chemical structure serves as a crucial building block for the synthesis of more complex and potent derivatives.[4][5][6] By examining the experimental data from these advanced analogs, we can infer the potential applications and guide the preclinical evaluation of this compound and novel compounds derived from it.
Mechanism of Action: Targeting Key Cancer-Driving Kinases
The primary mechanism of action for the majority of anticancer pyrazolo[1,5-a]pyrimidines is the inhibition of protein kinases.[1] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[1]
Key kinase families targeted by pyrazolo[1,5-a]pyrimidine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Specific pyrazolo[1,5-a]pyrimidine compounds have shown potent inhibition of CDK1, CDK2, and CDK9.[7][8]
-
Tropomyosin Receptor Kinases (Trks): The Trk family (TrkA, TrkB, TrkC) are receptors for neurotrophins and their fusion with other genes can lead to constitutively active kinases that drive tumorigenesis. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving clinical approval.[9]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival.[4]
The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: General signaling pathway inhibited by pyrazolo[1,5-a]pyrimidine analogs.
Comparative Performance in Human Tumor Xenograft Models
While direct xenograft data for this compound is not publicly available, we can evaluate the potential of this chemical class by comparing the in vivo performance of its well-documented derivatives. Here, we compare two notable examples: BS-194 (a CDK inhibitor) and a representative Trk inhibitor.
| Compound | Target(s) | Tumor Model | Dosing Regimen | Efficacy | Reference |
| BS-194 | CDK1, CDK2, CDK9 | Human tumor xenografts | 25 mg/kg, oral | Significant tumor growth inhibition and suppression of CDK substrate phosphorylation. | [7][8] |
| Trk Inhibitor Analog | TrkA (wild-type and G667C mutant) | KM12 (colorectal cancer) xenograft | 30 mg/kg and 100 mg/kg | 97% and 73% tumor growth inhibition, respectively. | [9] |
| Pyrazolo[3,4-d]pyrimidine Analog | TRAP1 | PC3 (prostate cancer) xenograft | Not specified | Significant reduction in tumor growth. | [10][11] |
This data underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold to yield orally bioavailable compounds with significant anti-tumor activity in vivo. The choice of substituents on the core structure dictates the kinase selectivity and ultimately the targeted cancer type.
Experimental Protocols for In Vivo Evaluation
The following protocols are representative of those used to evaluate pyrazolo[1,5-a]pyrimidine derivatives in human tumor xenograft models and can be adapted for the study of this compound or its novel analogs.
Protocol 1: General Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Select a human cancer cell line with known sensitivity to the kinase target of interest (e.g., a cell line with a specific Trk fusion or high CDK activity).
-
Culture the cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Formulate the test compound (e.g., this compound analog) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
The control group should receive the vehicle only.
-
Administer the compound at a predetermined dose and schedule (e.g., 25 mg/kg, once daily, for 21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Caption: Standard workflow for a xenograft efficacy study.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Use non-tumor-bearing mice for initial PK studies.
-
Administer a single dose of the compound via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the compound.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and oral bioavailability.
-
Synthesis and Derivatization
This compound is a valuable synthetic intermediate. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize the compound's properties.[4] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to couple amines to the 5-position of the pyrazolo[1,5-a]pyrimidine core.[5][6]
Caption: Synthetic utility of the 5-chloro intermediate.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly promising framework for the development of novel anticancer agents. While direct in vivo data for this compound is not extensively documented in the public literature, the robust performance of its derivatives in human tumor xenograft models provides a strong rationale for its further investigation.
Researchers and drug development professionals are encouraged to use this compound as a starting point for the synthesis of new chemical entities and to evaluate their efficacy using the established protocols outlined in this guide. Future work should focus on elucidating the specific kinase inhibition profile of novel analogs and correlating this with their in vivo anti-tumor activity to develop next-generation targeted cancer therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine in Cells: A Comparative Guide
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to inhibitors of a multitude of protein kinases.[1][2] This guide provides a comprehensive comparison of current methodologies for confirming the intracellular target engagement of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, a representative member of this chemical class. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their specific research questions.
While the precise kinase target of this compound is not definitively established in publicly available literature, the pyrazolo[1,5-a]pyrimidine core is known to interact with a variety of kinases, including but not limited to Pim-1, c-Src, and Cyclin-Dependent Kinases (CDKs).[3][4][5][6][7] For the purpose of this guide, we will use a representative serine/threonine kinase, Pim-1 , as a putative target to illustrate the application of these target engagement methodologies. The principles and techniques discussed herein are broadly applicable to other potential kinase targets of this compound.
The Imperative of Target Engagement Validation
Before embarking on a comparative analysis of techniques, it is crucial to underscore the importance of confirming target engagement. A compound's cellular phenotype is the ultimate readout of its biological activity; however, without direct evidence of target binding, it is challenging to definitively link this phenotype to the modulation of the intended kinase. Early and robust target engagement studies de-risk drug discovery projects by:
-
Confirming the Mechanism of Action: Directly demonstrates that the compound binds to the desired protein target in a cellular context.
-
Guiding Structure-Activity Relationship (SAR) Studies: Enables the correlation of compound potency in biochemical and cellular assays with its ability to engage the target in cells.
-
Identifying Off-Target Effects: Certain techniques can provide insights into a compound's selectivity profile, revealing potential off-target interactions that could lead to toxicity or confounding biological effects.
A Comparative Overview of Target Engagement Methodologies
A variety of techniques, both direct and indirect, can be employed to confirm the binding of this compound to its intracellular target. The choice of method often depends on factors such as the availability of specific reagents, throughput requirements, and the desired level of quantitative data.
| Method | Principle | Advantages | Disadvantages | Typical Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins in intact cells or lysates, provides direct evidence of binding. | Lower throughput for traditional Western blot-based readout, protein must be thermally stable. | Thermal shift (ΔTm), Isothermal dose-response curves (EC50). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | Live-cell assay, highly sensitive and quantitative, suitable for high-throughput screening. | Requires genetic modification of the target protein, dependent on a suitable tracer. | IC50 values representing displacement of the tracer. |
| Kinase Activity Assays (in-cell) | Measures the phosphorylation of a known substrate of the target kinase. | Provides functional confirmation of target inhibition, can be adapted to high-throughput formats. | Indirect measure of binding, requires a known and measurable substrate, susceptible to pathway feedback. | IC50 values for inhibition of substrate phosphorylation. |
| Biophysical Methods (in vitro) | Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) using purified protein. | Provide detailed kinetic and thermodynamic binding data (KD, kon, koff). | Not performed in a cellular context, requires purified protein, lower throughput. | Binding affinity (KD), association and dissociation rates. |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
CETSA® is a powerful biophysical method that directly assesses the interaction between a ligand and its target protein in a native cellular environment. The underlying principle is that the binding of a small molecule, such as this compound, to its target kinase (e.g., Pim-1) confers thermal stability to the protein.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) workflow.
-
Cell Culture and Treatment:
-
Culture a human cell line known to express the target kinase (e.g., K562 cells for Pim-1) to 70-80% confluency.
-
Harvest cells and resuspend in complete media.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase (e.g., anti-Pim-1).
-
Develop the blot and quantify the band intensities.
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the vehicle- and compound-treated samples. The difference in the melting temperature (ΔTm) indicates target stabilization.
-
NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Approach
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Pim-1-NanoLuc®).
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add the fluorescent tracer at its predetermined optimal concentration.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate (furimazine) to all wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
In-Cell Kinase Activity Assay: A Functional Readout of Target Engagement
This method provides an indirect but functionally relevant confirmation of target engagement by measuring the inhibition of the target kinase's catalytic activity within the cell. This is typically achieved by quantifying the phosphorylation of a known downstream substrate.
Caption: A simplified workflow for an in-cell kinase activity assay.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time.
-
-
Cell Lysis and Fixation:
-
Lyse the cells directly in the wells using a lysis buffer that preserves phosphorylation states.
-
Fix the cells to the plate.
-
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., phospho-BAD for Pim-1).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the total amount of substrate or a housekeeping protein.
-
Plot the normalized signal against the compound concentration to determine the IC50 value.
-
Choosing the Right Method: A Decision-Making Framework
The selection of the most appropriate target engagement assay depends on the specific goals of the study and the available resources.
-
For definitive, label-free confirmation of direct binding in a native cellular environment, CETSA® is the method of choice. Its primary limitation is throughput, although higher-throughput versions are emerging.
-
For high-throughput screening and quantitative potency determination in live cells, the NanoBRET™ assay is an excellent option. However, it requires genetic engineering of the target protein and the availability of a suitable fluorescent tracer.
-
To confirm that target binding translates into a functional consequence within the cell, an in-cell kinase activity assay is invaluable. This method provides a more physiological readout but is an indirect measure of binding and is dependent on a well-characterized downstream substrate.
-
For detailed mechanistic studies of the binding interaction, in vitro biophysical methods like SPR and ITC are unparalleled. They provide precise kinetic and thermodynamic data but lack the cellular context.
In a robust drug discovery program, a combination of these methods is often employed to build a comprehensive understanding of a compound's target engagement profile. For instance, an initial hit from a high-throughput screen might be validated using the NanoBRET™ assay, followed by confirmation of direct binding in unmodified cells with CETSA®, and finally, a demonstration of functional inhibition of the downstream pathway using an in-cell kinase activity assay.
By carefully considering the strengths and limitations of each approach, researchers can design a robust experimental strategy to confidently confirm the intracellular target engagement of this compound and other promising kinase inhibitors, thereby accelerating the path towards novel therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinome Profiling of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Welcome to a comprehensive guide on the kinome profiling of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity and off-target effects of this promising class of kinase inhibitors. We will delve into the rationale behind kinome profiling, compare various experimental approaches, and present supporting data to illustrate the power of these techniques in drug discovery.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] These compounds have shown significant activity against a range of kinases, including Casein Kinase 2 (CK2), Tropomyosin receptor kinases (Trk), and c-Src, making them attractive candidates for targeted cancer therapies and other diseases.[1][3][4] However, a critical aspect of developing any kinase inhibitor is understanding its selectivity across the entire kinome. This is where kinome profiling becomes an indispensable tool, providing a global view of a compound's inhibitory activity and helping to predict both its therapeutic efficacy and potential toxicities.
This guide will provide an in-depth comparison of common kinome profiling methodologies, supported by experimental data on pyrazolo[1,5-a]pyrimidine derivatives, to empower you in your research and development endeavors.
The Imperative of Kinome Profiling in Drug Discovery
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing truly selective inhibitors.[1] A compound designed to inhibit a specific cancer-associated kinase might inadvertently inhibit other kinases, leading to unforeseen side effects. Conversely, in some cases, hitting multiple targets can be therapeutically beneficial. Therefore, a comprehensive understanding of a drug candidate's interactions across the kinome is not just advantageous, but essential for its successful clinical translation.
A Comparative Overview of Kinome Profiling Technologies
Several robust platforms are available for assessing the selectivity of kinase inhibitors. Each has its own set of advantages and limitations, and the choice of technology often depends on the stage of drug discovery and the specific questions being asked. Below, we compare some of the most widely used approaches.
| Technology | Principle | Advantages | Disadvantages |
| KINOMEscan™ (DiscoverX) | Competition-based binding assay where a test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. | - Broad kinase coverage (over 450 kinases).- High sensitivity and reproducibility.- Does not require active kinase. | - Measures binding affinity, not direct inhibition of catalytic activity.- Can be costly for large-scale screening. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal denaturation temperature (Tm) of a kinase upon ligand binding. A shift in Tm indicates a stabilizing interaction. | - Relatively high-throughput and cost-effective.- Provides information on direct binding.- Can be used to screen for allosteric inhibitors. | - Lower throughput than some other methods.- Some kinases may not be amenable to this assay.- Does not directly measure enzymatic inhibition. |
| Luminescent Kinase Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal via a coupled enzymatic reaction. | - Directly measures kinase catalytic activity.- High sensitivity and wide dynamic range.- Amenable to high-throughput screening. | - Susceptible to interference from compounds that affect the coupling enzymes (e.g., luciferase).- Requires active kinase and substrate. |
| Mass Spectrometry (MS)-Based Approaches | Quantifies the phosphorylation of a substrate peptide by a kinase in the presence of an inhibitor. | - Provides a direct measure of kinase activity.- Can be highly multiplexed.- Can be used to identify novel substrates. | - Requires specialized equipment and expertise.- Can be lower throughput than other methods.- Data analysis can be complex. |
Experimental Workflow: A Step-by-Step Look at KINOMEscan™
To provide a practical understanding of how kinome profiling is performed, here is a generalized workflow for the KINOMEscan™ platform.
Caption: A simplified workflow of the KINOMEscan™ assay.
Kinome Profiling in Action: A Case Study with Pyrazolo[1,5-a]pyrimidine Derivatives
While specific data on this compound derivatives is not extensively published, we can draw valuable insights from studies on the broader pyrazolo[1,5-a]pyrimidine class. For instance, a study on novel pyrazolo[1,5-a]pyrimidine inhibitors of CK2 utilized the KINOMEscan platform to assess their selectivity.[5]
One of the lead compounds was screened against a panel of 468 kinases at a concentration of 1 µM. The results demonstrated high selectivity for CK2, with only a few off-target kinases showing significant inhibition. This type of data is crucial for validating the compound's mechanism of action and for guiding further optimization to minimize off-target effects.
Another study on pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors employed differential scanning fluorimetry (DSF) to screen compounds against a panel of 56 kinases.[6] This approach allowed for the rapid identification of compounds with improved selectivity profiles compared to earlier leads.
The following table summarizes hypothetical, yet representative, kinome profiling data for two pyrazolo[1,5-a]pyrimidine derivatives, Compound A and Compound B, designed as CK2 inhibitors.
| Kinase | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| CK2A1 | 98 | 99 |
| CK2A2 | 95 | 97 |
| PIM1 | 75 | 30 |
| DYRK1A | 60 | 25 |
| CLK2 | 55 | 15 |
| HIPK2 | 40 | 10 |
| Other Kinases | <20 | <10 |
This comparative data clearly illustrates that while both compounds are potent CK2 inhibitors, Compound B exhibits a significantly improved selectivity profile, with much lower inhibition of common off-target kinases like PIM1 and DYRK1A. This information is invaluable for selecting the most promising candidate for further development.
Visualizing Kinase Selectivity
A common and effective way to visualize kinome profiling data is by mapping the inhibition data onto a kinome tree. This provides an intuitive, at-a-glance representation of a compound's selectivity.
Caption: A simplified kinome tree illustrating the selectivity of a hypothetical pyrazolo[1,5-a]pyrimidine derivative. Green nodes represent inhibited kinases.
Conclusion and Future Directions
Kinome profiling is an essential component of modern drug discovery, particularly for the development of targeted kinase inhibitors. For promising scaffolds like the 5-Chloropyrazolo[1,5-a]pyrimidin-7-amines, a thorough understanding of their kinome-wide selectivity is paramount. By employing the techniques discussed in this guide, researchers can make more informed decisions about which compounds to advance, ultimately leading to safer and more effective therapies.
Future efforts in this area should focus on the systematic profiling of a wider range of this compound derivatives to build a comprehensive structure-selectivity relationship database. This will not only aid in the optimization of inhibitors for specific targets but also potentially uncover novel therapeutic opportunities through polypharmacology.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study with 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the pyrazolo[1,5-a]pyrimidine derivative, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine, as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assays, and present a clear interpretation of the resulting data.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, particularly as an inhibitor of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The high degree of conservation in the ATP-binding site across the human kinome makes cross-reactivity a significant consideration for any kinase inhibitor.[1] While this compound (CAS: 245095-96-9) is a known chemical entity, its specific biological targets and selectivity profile are not extensively documented in publicly available literature.[3][4] Based on the known activities of structurally related compounds, we will hypothesize its primary target and a panel of potential off-targets to illustrate a comprehensive cross-reactivity investigation.
Hypothesized Primary Target and Rationale
Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in inhibitors of receptor tyrosine kinases (RTKs), we hypothesize that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[5] The 7-amino group can form crucial hydrogen bonds within the kinase hinge region, a common binding motif for this class of inhibitors.
Selection of Alternative Compounds for Comparison
To provide a meaningful comparison, we will include two well-characterized kinase inhibitors with distinct profiles:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known to inhibit VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and others. This will serve as a promiscuous control.
-
Axitinib: A potent and more selective inhibitor of VEGFRs. This will act as a selective comparator.
Experimental Design for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of selectivity. We will employ a combination of biochemical and cell-based assays to not only determine direct enzyme inhibition but also to confirm target engagement in a physiological context.
Phase 1: Broad Kinome Screening (Biochemical Assay)
The initial step is to assess the inhibitory activity of this compound against a large, representative panel of kinases. A radiometric assay is the gold standard for this purpose due to its direct measurement of substrate phosphorylation.
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, combine the test compound, the specific kinase, and its corresponding substrate peptide.
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]-ATP and MgCl₂.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]-ATP, the radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Data Presentation: Kinome Profiling of this compound
| Kinase Target | Kinase Family | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Axitinib IC₅₀ (nM) |
| VEGFR2 (KDR) | RTK | 15 | 9 | 1 |
| PDGFRβ | RTK | 150 | 2 | >10,000 |
| c-Kit | RTK | 300 | 8 | >10,000 |
| FGFR1 | RTK | 500 | 100 | 250 |
| SRC | Non-RTK | >1,000 | 250 | >10,000 |
| ABL1 | Non-RTK | >10,000 | 60 | >10,000 |
| CDK2/cyclin A | CMGC | >10,000 | >10,000 | >10,000 |
Note: The data presented in this table is illustrative and serves as a template for presenting experimental findings.
Phase 2: Direct Target Engagement (Cell-Based Assay)
While biochemical assays are excellent for determining direct enzymatic inhibition, they do not confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to ~80% confluency. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (VEGFR2) in each sample using a specific antibody-based detection method, such as Western blotting or an AlphaScreen® assay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
To better understand the experimental process and the biological context, we can use diagrams to visualize the workflows and signaling pathways.
Caption: A streamlined workflow for cross-reactivity profiling.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Interpreting the Cross-Reactivity Data
The hypothetical data in our table suggests that this compound is a potent inhibitor of VEGFR2 with an IC₅₀ in the low nanomolar range. Its selectivity profile appears to be more favorable than the multi-targeted inhibitor Sunitinib, showing significantly less activity against PDGFRβ and c-Kit. However, it is less selective than Axitinib, which shows minimal off-target activity in this panel. The CETSA results would then confirm that this inhibition translates to target engagement in a cellular context.
A thorough cross-reactivity analysis is indispensable for the development of safe and effective therapeutics. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is crucial for predicting potential off-target effects, guiding lead optimization, and ultimately increasing the probability of clinical success.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS#:245095-96-9 | Chemsrc [chemsrc.com]
- 4. This compound | 245095-96-9 [amp.chemicalbook.com]
- 5. 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine: A Novel CDK2 Inhibitor Candidate for Overcoming Resistance in Oncology
A Comparative Guide for Drug Development Professionals
Introduction: The Evolving Landscape of CDK Inhibition
The advent of selective inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] By inducing G1 cell cycle arrest, drugs like Palbociclib, Ribociclib, and Abemaciclib have significantly improved progression-free survival.[2] However, the clinical utility of these first-generation inhibitors is frequently hampered by the development of acquired resistance.[3][4] A primary mechanism of this resistance is the hyperactivation of the CDK2/Cyclin E pathway, which provides a bypass signaling route to promote cell cycle progression from the G1 to the S phase, rendering CDK4/6 inhibition ineffective.[4][5]
This clinical challenge has underscored the urgent need for a new generation of kinase inhibitors that can either overcome this resistance or offer a new line of therapy. Cyclin-Dependent Kinase 2 (CDK2) has thus emerged as a high-value target for therapeutic intervention.[6][7] Inhibition of CDK2 is a promising strategy, particularly in tumors with Cyclin E1 (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors.[1][5]
This guide introduces 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine , a novel investigational small molecule based on the versatile pyrazolo[1,5-a]pyrimidine scaffold, as a potent and selective CDK2 inhibitor. We present a comprehensive benchmark analysis, comparing its hypothetical preclinical profile against established CDK4/6 inhibitors and emerging clinical candidates targeting CDK2. This objective comparison is designed to provide researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate its potential as a next-generation cancer therapeutic.
The Rationale for Targeting CDK2
CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[8] In normal cells, its activity is tightly controlled. However, in many cancers, dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, leads to unchecked cell proliferation.[8] Furthermore, in the context of CDK4/6 inhibitor resistance, cancer cells can upregulate Cyclin E, leading to a dependency on CDK2 for cell cycle progression.[4][9] Therefore, a selective CDK2 inhibitor could have a dual impact: directly targeting tumors with CCNE1 amplification and restoring sensitivity to or overcoming resistance to CDK4/6 inhibitors.[1][10]
Comparative Preclinical Profile
To objectively assess the potential of this compound, we have generated a hypothetical, yet plausible, preclinical dataset based on the known structure-activity relationships of the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor. This data is benchmarked against publicly available information for established CDK4/6 inhibitors and emerging CDK2 clinical candidates.
Biochemical Potency and Selectivity
A critical attribute of a successful kinase inhibitor is its high potency against the intended target and selectivity over other kinases to minimize off-target toxicities.
| Compound | Target | IC50 (nM) | Selectivity vs. CDK1 (fold) | Selectivity vs. CDK4 (fold) | Selectivity vs. CDK6 (fold) |
| This compound | CDK2 | 1.8 | >100 | >150 | >100 |
| INX-315[11] | CDK2 | 0.6 | >50 | 221 | 563 |
| BLU-222[12] | CDK2 | 2.6 | >90 | >145 | >106 |
| PF-07104091[13] | CDK2 | <10 | ~50-100 | - | - |
| Palbociclib | CDK4/6 | 11 (CDK4), 16 (CDK6) | >100 | - | - |
| Ribociclib | CDK4/6 | 10 (CDK4), 39 (CDK6) | >100 | - | - |
| Abemaciclib | CDK4/6 | 2 (CDK4), 10 (CDK6) | >5 | - | - |
Table 1: Comparative biochemical potency and selectivity. Data for clinical candidates are sourced from publicly available literature. Data for this compound is hypothetical.
The hypothetical data positions this compound as a highly potent CDK2 inhibitor with excellent selectivity against other key cell cycle kinases, a profile that is competitive with emerging clinical candidates.
Cellular Activity: Proliferation and Cell Cycle Arrest
The ultimate measure of an anti-cancer agent's effectiveness is its ability to inhibit the proliferation of cancer cells. We benchmarked the hypothetical cellular activity of our compound in two key contexts: a CCNE1-amplified ovarian cancer cell line (OVCAR-3) and a CDK4/6 inhibitor-resistant breast cancer cell line (MCF-7-PalboR).
| Compound | OVCAR-3 (CCNE1-amp) IC50 (nM) | MCF-7-PalboR IC50 (nM) | Predominant Cell Cycle Arrest |
| This compound | 25 | 45 | G1 |
| INX-315[14] | Sensitive | Re-sensitizes to Palbociclib | G1 |
| BLU-222[15] | Sensitive | Active in combination | G1 |
| Palbociclib | >10,000 | >10,000 | G1 (in sensitive cells) |
Table 2: Comparative cellular activity. Data for clinical candidates are sourced from publicly available literature. Data for this compound is hypothetical.
These hypothetical results suggest that this compound effectively inhibits the proliferation of cancer cells dependent on CDK2 for their growth and survival, and importantly, demonstrates potent activity in a model of acquired resistance to a current standard-of-care therapy.
Experimental Methodologies
To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key assays used in this comparative analysis.
Experimental Workflow
Protocol 1: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the IC50 of a test compound against CDK2.[16][17]
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme complex
-
CDK2 substrate peptide (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
Test compound (this compound) and control inhibitors
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" and "no enzyme" controls.
-
Add 10 µL of a solution containing the CDK2/Cyclin E1 enzyme and the substrate peptide in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of a test compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[18][19]
Materials:
-
OVCAR-3 or MCF-7-PalboR cells
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the IC50 value) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Discussion and Future Directions
The hypothetical preclinical data for this compound presents a compelling profile for a novel CDK2 inhibitor. Its high potency and selectivity, coupled with robust cellular activity in clinically relevant models of CCNE1-amplified cancer and CDK4/6 inhibitor resistance, suggest it could be a valuable addition to the oncologist's armamentarium.
Further preclinical development should focus on in vivo efficacy studies in patient-derived xenograft (PDX) models of CCNE1-amplified ovarian cancer and CDK4/6 inhibitor-resistant breast cancer.[1] Combination studies with CDK4/6 inhibitors or other targeted agents are also warranted to explore potential synergistic effects.[9] A thorough investigation of its pharmacokinetic and safety profile will be crucial for its progression towards clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 3. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 12. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 13. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. incyclixbio.com [incyclixbio.com]
- 15. blueprintmedicines.com [blueprintmedicines.com]
- 16. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.com]
- 17. promega.com [promega.com]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before handling 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine for disposal, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, it should be treated as a hazardous substance.
Inferred Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[2][3][5][6]
-
Skin Corrosion/Irritation: May cause skin irritation.[1][2][5][6]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2][5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][5][6]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against accidental splashes or dust generation that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after handling.[7] | Prevents skin contact, which can lead to irritation. Proper removal technique is crucial to avoid cross-contamination.[7] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage.
Step 1: Segregation and Waste Classification
Proper segregation is a cornerstone of safe laboratory waste management.[8]
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips).
-
Causality: This compound is a chlorinated heterocyclic amine. It should not be mixed with other waste streams, particularly acidic waste, to prevent any potential reactions. Segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[9]
Step 2: Container Selection and Labeling
The choice of container and its labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Action: Use a chemically compatible container with a secure, leak-proof lid.[9] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., "Toxic," "Irritant").[10]
-
Causality: A compatible container prevents degradation of the container and potential leaks.[9] Clear and accurate labeling is a legal requirement and is essential for waste handlers to manage the substance safely.[10][11]
Step 3: Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]
-
Action: Store the sealed waste container in a designated, well-ventilated SAA. Ensure the container is kept closed except when adding waste.
-
Causality: Storing waste in a designated and ventilated area minimizes exposure to laboratory personnel. Keeping the container closed prevents the release of vapors and protects against spills.
Step 4: Arranging for Disposal
-
Action: Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[11]
-
Causality: EHS professionals are trained in the proper handling, transportation, and ultimate disposal of hazardous waste in compliance with all federal, state, and local regulations.[11]
Below is a visual representation of the disposal decision workflow.
Caption: Disposal Workflow for this compound.
III. Disposal Methodologies: The Science of Neutralization and Destruction
While your EHS department will manage the final disposal, understanding the available methodologies provides a complete picture of the chemical's lifecycle. For chlorinated aromatic compounds, incineration is a common and effective method.[12]
Table 2: Professional Disposal Methods
| Method | Description | Applicability to Compound |
| High-Temperature Incineration | Controlled combustion at very high temperatures (typically >850°C) to break down the chemical into simpler, less hazardous compounds like carbon dioxide, water, and hydrogen chloride. The off-gases are scrubbed to prevent the release of pollutants. | Highly Recommended. This is the standard and most effective method for halogenated organic compounds. The high temperatures ensure complete destruction of the aromatic and heterocyclic rings, preventing the formation of more toxic byproducts like dioxins.[12] |
| Chemical Treatment | Involves reacting the waste with other chemicals to convert it into a less hazardous form. For some chlorinated compounds, methods like hydrodechlorination are being explored.[13] | Not Recommended for On-site Use. While scientifically interesting, chemical neutralization of this compound in a standard lab setting is not advisable due to the potential for incomplete reactions and the formation of unknown, potentially hazardous byproducts.[14][15] This should only be performed by specialized waste management facilities. |
| Supercritical Water Oxidation (SCWO) | An advanced technology that uses water above its critical point to oxidize organic waste. The process is highly efficient at destroying hazardous compounds. | An Emerging Alternative. This is a technologically advanced and effective method for aqueous wastes containing chlorinated organics. While not as widely available as incineration, it represents a promising "green chemistry" approach to waste disposal. |
IV. Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For a small, solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[1][3] Avoid generating dust.
-
Clean: Decontaminate the area with an appropriate cleaning agent.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure Response:
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Ingestion: Rinse mouth with water and call a poison center or doctor if you feel unwell.[2][3]
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these procedural steps, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific integrity and safety.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. danielshealth.com [danielshealth.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This inherent bioactivity necessitates a cautious and well-documented approach to laboratory use. The guidance provided herein is grounded in the principles of risk assessment and the hierarchy of controls, ensuring the safety of all personnel.
Hazard Analysis and Personal Protective Equipment (PPE) Matrix
A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the hazard classifications of analogous pyrazolopyrimidine compounds, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8] The following table outlines the anticipated hazards and the corresponding mandatory personal protective equipment.
| Hazard | Anticipated GHS Classification (Based on Analogs) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile), a lab coat, and, for larger quantities or risk of splashing, disposable arm sleeves or a chemical-resistant apron.[8] |
| Serious Eye Damage/Irritation | Category 2A | Splash-proof safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][10][11] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Standard laboratory PPE prevents accidental ingestion. Do not eat, drink, or smoke in the laboratory.[7][12][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | All work with the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] For situations where a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter is required.[14] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring the integrity of your research. The following steps provide a procedural workflow for the safe handling of this compound.
1. Pre-Experiment Preparation:
-
Designated Work Area: All handling of this compound should occur in a designated area within a laboratory, clearly marked with appropriate hazard warnings.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, within the fume hood before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated work area.
-
Gloves should be inspected for any signs of damage before use.
3. Weighing and Aliquoting the Compound:
-
If weighing the solid, perform this task within the fume hood to contain any dust.
-
Use an anti-static gun if the powder is prone to static, which can cause it to disperse.
-
For making solutions, add the solid to the solvent slowly to avoid splashing.
4. Experimental Procedures:
-
Keep all containers with the compound sealed when not in use.
-
If transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
5. Post-Experiment Decontamination and Doffing PPE:
-
Decontaminate the work surface with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by a face shield or goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused compounds, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Items such as gloves, weighing paper, and bench liners should be placed in a designated hazardous waste bag.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols to ensure compliance with all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spill: Evacuate the immediate area. For a small spill, and if you are trained to do so, use an appropriate absorbent material and decontaminate the area. For a large spill, evacuate the laboratory and contact your institution's EHS department immediately.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive research environment.
References
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidine nucleosides. Part III. Synthesis of 1- and 2-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidines from pyrazole nucleo-side derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. clarionsafety.com [clarionsafety.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cdc.gov [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
